Acetazolamide-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675501 | |
| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189904-01-5 | |
| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Acetazolamide-d3 and its primary use in research?
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of Acetazolamide-d3, a deuterated analog of the carbonic anhydrase inhibitor, Acetazolamide. This document details its primary application in research, focusing on its role as an internal standard in bioanalytical assays. The guide includes key chemical and physical properties, detailed experimental protocols for its use, and a review of the relevant biological pathways.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Acetazolamide, a potent inhibitor of carbonic anhydrase enzymes.[1] The key difference lies in the replacement of three hydrogen atoms with deuterium atoms on the acetyl group. This isotopic substitution results in a molecule with a higher mass, a property that is fundamental to its primary research application.
The primary and most critical use of this compound in a research setting is as an internal standard (IS) for the quantitative analysis of Acetazolamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility as an IS stems from its chemical and physical similarity to the parent compound, Acetazolamide. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated and measured independently by a mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation to ensure accuracy and precision.[3][4][5]
Key Physicochemical Properties of Acetazolamide and this compound:
| Property | Acetazolamide | This compound |
| Chemical Formula | C₄H₆N₄O₃S₂[6] | C₄H₃D₃N₄O₃S₂[7] |
| Molar Mass | 222.24 g·mol⁻¹ | ~225.26 g·mol⁻¹ |
| CAS Number | 59-66-5[7] | 1189904-01-5 |
| Appearance | White to yellowish-white fine crystalline powder | Not specified, but expected to be similar to Acetazolamide |
| Solubility | Slightly soluble in water | Not specified, but expected to be similar to Acetazolamide |
| pKa | 7.2 | Not specified, but expected to be similar to Acetazolamide |
Primary Research Application: Bioanalytical Quantification
The central role of this compound is to improve the reliability of measuring Acetazolamide concentrations in complex biological samples like plasma and urine.
The Principle of Internal Standardization
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. It co-elutes with the analyte of interest (Acetazolamide) and experiences similar variations in sample preparation and instrument response. By calculating the ratio of the analyte's response to the internal standard's response, variability can be minimized, leading to more accurate and precise quantification.
Advantages of Using a Stable Isotope-Labeled Internal Standard
Deuterated internal standards like this compound are considered the "gold standard" for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: They exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the unlabeled analyte.
-
Minimal Isotopic Effect: The deuterium substitution has a negligible effect on the compound's chemical behavior in most analytical procedures.
-
Co-elution: They typically co-elute with the analyte, providing the most effective compensation for matrix effects and instrument variability.
-
Mass Differentiation: The mass difference allows for clear distinction and separate quantification by the mass spectrometer.
Experimental Protocols
This section provides a detailed methodology for the quantification of Acetazolamide in human plasma using this compound as an internal standard, based on a published LC-MS/MS method.[2] Additionally, a general protocol for bioanalytical method validation is outlined, adhering to FDA and EMA guidelines.
LC-MS/MS Method for Acetazolamide Quantification in Human Plasma
3.1.1. Materials and Reagents:
-
Acetazolamide reference standard
-
This compound internal standard[2]
-
HPLC-grade acetonitrile and methanol
-
Analytical grade formic acid
-
Human plasma (with K2 EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Milli-Q or equivalent purified water
3.1.2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Acetazolamide and this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the Acetazolamide stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v). Prepare a separate working solution for the internal standard (this compound).
3.1.3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Vortex the sample for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.4. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3.1.5. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetazolamide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 221.0 → 178.9).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 224.0 → 181.9).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Bioanalytical Method Validation Protocol
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[3][4][8][9][10][11]
3.2.1. Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components. | Response of interfering peaks in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[5] |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards. At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).[5] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements. | For QCs at low, mid, and high concentrations, accuracy should be within ±15% of nominal values, and precision (CV%) should not exceed 15%. At the LLOQ, accuracy and precision should be within ±20%.[9] |
| Matrix Effect | To assess the effect of the matrix on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | To determine the extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability QC samples should be within ±15% of the nominal concentration.[5] |
| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%.[5] |
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Inhibition Signaling Pathway
Acetazolamide exerts its therapeutic effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts pH balance in various tissues. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. mzCloud – Acetazolamide [mzcloud.org]
- 7. This compound - Acanthus Research [acanthusresearch.com]
- 8. fda.gov [fda.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated acetazolamide. The methodologies presented are based on established chemical principles and techniques for isotopic labeling, tailored to the specific functional groups within the acetazolamide molecule. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of isotopically labeled compounds for use in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis.
Introduction to Deuterated Acetazolamide
Acetazolamide, a potent inhibitor of carbonic anhydrase, is a sulfonamide diuretic used in the management of glaucoma, epilepsy, and acute mountain sickness. The introduction of deuterium, a stable isotope of hydrogen, into the acetazolamide structure can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond. This can result in a longer half-life, reduced formation of certain metabolites, and an altered pharmacokinetic profile. This guide focuses on the synthesis of acetazolamide-d3, where the three hydrogen atoms of the acetyl group are replaced with deuterium.
Synthesis of Deuterated Acetazolamide (this compound)
The synthesis of deuterated acetazolamide can be achieved by modifying the standard synthesis of acetazolamide, primarily by introducing a deuterated acetylating agent. The general synthetic pathway involves the acylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide with deuterated acetic anhydride.
Proposed Synthetic Pathway
A plausible pathway for the synthesis of this compound is outlined below. This multi-step synthesis starts from commercially available materials and incorporates the deuterium label in the final acylation step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Precursor)
The synthesis of the non-deuterated precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide, follows established literature procedures.[1] A general outline is provided:
-
Preparation of 1,2-Bis(thiocarbamoyl)hydrazine: A mixture of hydrazine hydrate and ammonium thiocyanate is heated to produce 1,2-bis(thiocarbamoyl)hydrazine.
-
Cyclization to 5-Amino-1,3,4-thiadiazole-2-thiol: The intermediate from the previous step is treated with a cyclizing agent such as phosgene or trichloromethyl chloroformate to yield 5-amino-1,3,4-thiadiazole-2-thiol.
-
Oxidative Chlorination: The thiol is then subjected to oxidative chlorination, for instance, by bubbling chlorine gas through a solution in an acidic medium, to form 2-amino-1,3,4-thiadiazole-5-sulfonyl chloride.
-
Ammonolysis: The resulting sulfonyl chloride is treated with ammonia (ammonolysis) to produce the key precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide.
Step 2: Synthesis of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide-d3 (this compound)
This crucial step introduces the deuterium label into the molecule.
-
Materials:
-
5-Amino-1,3,4-thiadiazole-2-sulfonamide
-
Acetic anhydride-d6 (99 atom % D)
-
Anhydrous pyridine or other suitable base
-
Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide in the anhydrous solvent.
-
Add a suitable base, such as anhydrous pyridine, to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a stoichiometric amount of acetic anhydride-d6 to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water or a dilute acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated acetazolamide.
-
Purification of Deuterated Acetazolamide
Purification of the synthesized this compound is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.
Recrystallization
Recrystallization is an effective method for the initial purification of the crude product.[2][3]
-
Solvent Selection: A suitable solvent system is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often effective.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
High-Performance Liquid Chromatography (HPLC)
For achieving high chemical and isotopic purity, preparative reverse-phase HPLC is a powerful technique.[4][5]
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where acetazolamide has strong absorbance (e.g., around 265 nm).
-
-
Procedure:
-
Dissolve the recrystallized product in a suitable solvent compatible with the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to avoid product degradation).
-
Analytical Characterization and Data Presentation
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated acetazolamide.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence or significant reduction of the acetyl methyl protons and to verify the overall structure.
-
²H NMR (D-NMR): To directly observe the deuterium signal and confirm its location at the acetyl group.[6]
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical HPLC is used to determine the chemical purity of the final product.
-
Quantitative Data Summary
The following tables summarize the expected and target quantitative data for the synthesis and purification of this compound.
| Parameter | Target Value |
| Synthesis | |
| Theoretical Yield | Based on starting material |
| Actual Yield | To be determined experimentally |
| Purification | |
| Purity by HPLC | > 98% |
| Analysis | |
| Isotopic Enrichment (d3) | > 98% |
| Molecular Weight (d0) | 222.25 g/mol |
| Molecular Weight (d3) | 225.27 g/mol |
| Analytical Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (ppm) | Absence of signal around 2.2 ppm (acetyl protons) |
| ²H NMR | Chemical Shift (ppm) | Signal corresponding to the acetyl deuterons |
| Mass Spectrometry | m/z [M+H]⁺ (d0) | 223.00 |
| Mass Spectrometry | m/z [M+H]⁺ (d3) | 226.02 |
| HPLC | Retention Time | Consistent with acetazolamide standard |
Mechanism of Action of Acetazolamide
Acetazolamide functions as a non-competitive inhibitor of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, acetazolamide disrupts this equilibrium, leading to various physiological effects.
Caption: Mechanism of action of Acetazolamide in the renal tubule.
Conclusion
The synthesis and purification of deuterated acetazolamide present a valuable tool for pharmaceutical research. The methodologies outlined in this guide provide a robust framework for the preparation of high-purity this compound. The successful synthesis and characterization of this isotopically labeled compound will enable more precise and detailed investigations into its pharmacokinetics and metabolism, ultimately contributing to a better understanding of its therapeutic effects and potential for optimization. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the final product for its intended research applications.
References
- 1. N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
Chemical and physical properties of Acetazolamide-d3.
An In-depth Technical Guide to Acetazolamide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, as well as the experimental applications, of this compound. This deuterated analog of Acetazolamide serves as a crucial internal standard in pharmacokinetic and metabolic studies.
Core Chemical and Physical Properties
This compound, the deuterated form of Acetazolamide, is primarily utilized as an internal standard for the quantification of Acetazolamide in biological samples via mass spectrometry.[1][2] Its physical and chemical characteristics are essential for its application in research and drug development.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3 | [1][2] |
| CAS Number | 1189904-01-5 | [1][3][4][5] |
| Molecular Formula | C₄H₃D₃N₄O₃S₂ | [1][3][4] |
| Molecular Weight | 225.26 g/mol | [2][4] |
| Exact Mass | 225.0070 | [2] |
| Appearance | Off-White to Pale Yellow Solid; Colorless crystalline solid | [3][5] |
| Melting Point | 258-259 °C | [3] |
| Boiling Point | 514.3 ± 33.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.0 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥98% or ≥99% deuterated forms (d₁-d₃) | [1][5] |
Table 2: Solubility and Storage of this compound
| Property | Details | Source |
| Solubility | Soluble in DMSO and Methanol. | [1] |
| Storage Conditions | Short term (days to weeks): Dry, dark, at 0 - 4 °C. Long term (months to years): -20 °C. | [2] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [2] |
Mechanism of Action
Acetazolamide is a potent inhibitor of the carbonic anhydrase enzyme.[6][7][8] This inhibition is the cornerstone of its therapeutic effects. The mechanism is not competitive.[9] By blocking this enzyme, Acetazolamide prevents the breakdown of carbonic acid, leading to its accumulation.[8] This disrupts the normal balance of bicarbonate and hydrogen ions, affecting various physiological processes.[7]
Key Physiological Effects:
-
Renal: In the proximal tubule of the kidney, inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate, sodium, and chloride, resulting in diuresis and alkalinization of the urine.[6][8][9]
-
Ocular: It reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[7][9]
-
Central Nervous System (CNS): The anticonvulsant activity may be due to direct inhibition of carbonic anhydrase in the CNS.[10] This can retard abnormal and excessive neuronal discharge.[9]
-
Respiratory: By inducing metabolic acidosis, it can offset the respiratory alkalosis that occurs at high altitudes, aiding in acclimatization.[7][11]
Caption: Mechanism of Action of Acetazolamide.
Experimental Protocols
Quantification by LC-MS/MS
This compound is the preferred internal standard for the accurate quantification of Acetazolamide in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and rapid analysis.[12]
Protocol Outline:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard (IS) solution (e.g., 50.0 µg/mL).
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.[12]
-
-
Solid Phase Extraction (SPE):
-
Pre-condition a suitable SPE cartridge (e.g., Orochem Celerity Deluxe C18, 30 mg/1 mL) with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and the IS with 1.0 mL of methanol.[12]
-
-
Final Processing:
-
Evaporate the eluent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.[12]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometry: Monitor the specific precursor-to-product ion transitions for both Acetazolamide and this compound.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Page loading... [guidechem.com]
- 4. vivanls.com [vivanls.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Acetazolamide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 8. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
Isotopic Purity and Stability of Acetazolamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Acetazolamide-d3, a deuterated analog of the carbonic anhydrase inhibitor, Acetazolamide. This document is intended to be a comprehensive resource for researchers and professionals involved in the development and quality control of deuterated pharmaceutical compounds.
Introduction to this compound
This compound (N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-d3) is a stable isotope-labeled version of Acetazolamide where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic and metabolic studies of Acetazolamide, enabling precise quantification in biological matrices using mass spectrometry. The successful application of this compound as an internal standard relies on its high isotopic purity and chemical stability throughout the analytical process.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that defines the proportion of the desired deuterated species relative to its non-deuterated and partially deuterated counterparts. High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte and ensure the accuracy of quantitative bioanalytical methods.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, as demonstrated by the data from representative Certificates of Analysis.
| Parameter | Specification | Result | Method |
| Isotopic Purity | >95% | 98.7% (d0 = 0.01%)[1] | Mass Spectrometry |
| Deuterated Forms | ≥99% (d1-d3) | Not specified | Not specified |
| Chemical Purity | Not specified | 98%[1] | Not specified |
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2.1. High-Resolution Mass Spectrometry (HR-MS) Method
-
Objective: To determine the relative abundance of different isotopologues of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Methodology:
-
A solution of this compound is infused or injected into the mass spectrometer.
-
The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the molecular ion region.
-
The relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species are measured.
-
The isotopic purity is calculated based on the relative peak areas of the different isotopologues.
-
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopic forms. The relative abundance of each is integrated to determine the percentage of the d3 species.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Method
-
Objective: To confirm the position of deuterium labeling and assess isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the acetyl methyl protons confirms successful deuteration.
-
Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment by comparing the integral of the residual proton signal to an internal standard.
-
Stability of this compound
The chemical stability of this compound is crucial for its use as a reliable internal standard and for ensuring its shelf-life as a reference material. Stability studies, including forced degradation, are performed to understand its degradation pathways and to develop stability-indicating analytical methods.
Long-Term Stability
Commercially available this compound demonstrates good long-term stability when stored under appropriate conditions.
| Parameter | Storage Condition | Duration | Result |
| Long-Term Storage | 4°C[1] | 10 years (retest date)[1] | Stable |
| Supplier Stated Stability | Not specified | ≥ 4 years | Stable |
Forced Degradation Studies
Forced degradation studies on the non-deuterated Acetazolamide provide valuable insights into the potential degradation pathways for this compound. The primary degradation products are expected to be similar.
3.2.1. Summary of Forced Degradation of Acetazolamide
Forced degradation of Acetazolamide has been extensively studied, revealing its susceptibility to hydrolysis under acidic and basic conditions.
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | Reflux for 8 hours | Significant degradation[2] |
| Base Hydrolysis | 0.1 N NaOH | Reflux for 8 hours | Significant degradation[2] |
| Oxidative | 3-30% H₂O₂ | Not specified | Degradation observed |
| Thermal | Not specified | Not specified | Degradation observed |
| Photolytic | Not specified | Not specified | Degradation observed |
The major degradation product identified under both acidic and basic hydrolysis is 5-amino-1,3,4-thiadiazole-2-sulfonamide, resulting from the cleavage of the amide bond.
Experimental Protocol for Forced Degradation and Stability-Indicating Method
A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.
-
Objective: To develop and validate a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Methodology:
-
Method Development: A reverse-phase HPLC method is developed to achieve adequate resolution between the parent drug and its degradation products. A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.
-
Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at an elevated temperature for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradation products.
-
Hydrogen/Deuterium (H/D) Exchange
A key consideration for the stability of deuterated compounds, especially under hydrolytic stress conditions, is the potential for hydrogen/deuterium (H/D) exchange. In this compound, the deuterium atoms are on a methyl group adjacent to a carbonyl group, which can make them susceptible to enolization and subsequent exchange with protons from the solvent, particularly under acidic or basic conditions.
While the C-D bond is stronger than the C-H bond, prolonged exposure to harsh pH conditions could lead to a gradual loss of isotopic purity. Therefore, it is recommended to monitor the isotopic composition of this compound after forced degradation studies using mass spectrometry to assess the extent of any H/D exchange.
Conclusion
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Acetazolamide-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility of Acetazolamide-d3 in various organic solvents. This compound, a deuterated analog of Acetazolamide, is often used as an internal standard in pharmacokinetic studies and other quantitative analyses. Understanding its solubility is crucial for the development of analytical methods, formulation design, and various experimental procedures.
It is important to note that publicly available, quantitative solubility data specifically for this compound is limited. Therefore, this guide leverages the well-documented solubility data of its non-deuterated counterpart, Acetazolamide. This approach is common in pharmaceutical research, as the isotopic labeling is generally considered to have a negligible effect on the compound's physicochemical properties, including solubility.
Data Presentation: Solubility of Acetazolamide
The following table summarizes the available quantitative and qualitative solubility data for Acetazolamide in a range of organic solvents. This data serves as a strong proxy for the solubility of this compound.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~15[1], 50[2] | Soluble[3]. The higher value of 50 mg/mL may require ultrasonication[2]. |
| Dimethylformamide (DMF) | ~15[1] | Should be purged with an inert gas[1]. |
| Methanol | Soluble[3][4] | The pure drug is soluble in methanol[4]. |
| Ethanol | Slightly Soluble[5][6] | |
| Acetone | Slightly Soluble[5] | |
| Chloroform | Insoluble[5] | |
| Diethyl Ether | Insoluble[5] | |
| Carbon Tetrachloride | Insoluble[5] |
Experimental Protocols: Determining Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method[7][8]. This protocol is a foundational technique in pharmaceutical and chemical research[7].
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container[7]. This ensures that equilibrium is reached between the dissolved and undissolved solute[7].
-
The container is then agitated at a constant temperature for an extended period, typically 24-72 hours, to ensure the solution is fully saturated[7].
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution[7].
-
This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter[7]. This step is critical to ensure no solid particles are present in the sample to be analyzed.
-
-
Quantification of the Solute:
-
The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a suitable analytical technique[7].
-
HPLC: This is a common and accurate method for quantification[7]. A calibration curve is generated using standard solutions of known this compound concentrations. The filtered sample is then appropriately diluted and injected into the HPLC system to determine its concentration.
-
UV-Vis Spectrophotometry: This method can also be used if this compound has a distinct chromophore. Similar to HPLC, a calibration curve is prepared, and the absorbance of the diluted filtrate is measured to calculate the concentration[4][9].
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[7].
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. japsr.in [japsr.in]
- 5. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pharmatutor.org [pharmatutor.org]
Pharmacological profile of the non-deuterated form, Acetazolamide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetazolamide, a non-bacteriostatic sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), an enzyme critical to various physiological processes.[1][2] First approved for medical use in 1952, it remains a clinically significant therapeutic agent for a range of conditions, including glaucoma, epilepsy, edema, and acute mountain sickness.[3] This document provides an in-depth examination of the pharmacological profile of Acetazolamide, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key pathways and processes are visualized to offer a comprehensive resource for the scientific community.
Mechanism of Action
Acetazolamide's primary pharmacological effect is the reversible inhibition of carbonic anhydrase.[4][5] This enzyme, a zinc-containing metalloenzyme, catalyzes the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to carbonic acid (H₂CO₃), which subsequently dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).[3][6] By inhibiting CA, Acetazolamide disrupts this equilibrium, leading to an accumulation of carbonic acid and altered pH and ion transport in various tissues.[4]
Renal Effects and Diuresis
In the proximal convoluted tubule of the kidney, carbonic anhydrase is abundant in epithelial cells and on the luminal membrane.[6][7] Its inhibition by Acetazolamide blunts the reabsorption of NaHCO₃, leading to enhanced excretion of bicarbonate, sodium, and potassium, which in turn promotes an osmotic diuresis and alkalinization of the urine.[1][8] The systemic effect is a mild hyperchloremic metabolic acidosis.[7][9]
Caption: Renal mechanism of Acetazolamide in the proximal tubule.
Ocular Effects
In the ciliary body of the eye, inhibition of carbonic anhydrase decreases the secretion of bicarbonate ions into the aqueous humor. This reduces sodium and fluid transport, resulting in a drop in intraocular pressure (IOP), which is the therapeutic basis for its use in glaucoma.[2][8][10]
Caption: Acetazolamide's effect on aqueous humor production.
Central Nervous System (CNS) Effects
The anticonvulsant activity of Acetazolamide is thought to arise from direct inhibition of carbonic anhydrase in the CNS.[1] This leads to an increase in carbon dioxide tension and a subsequent decrease in pH, which may retard abnormal, paroxysmal, excessive discharge from CNS neurons.[1][2][8] This mechanism is also implicated in its efficacy for altitude sickness, where the induced metabolic acidosis stimulates respiratory drive, offsetting the respiratory alkalosis caused by hyperventilation at high altitudes.[11]
Pharmacological Data
Pharmacodynamics
Acetazolamide's potency is defined by its strong inhibition of carbonic anhydrase isoforms and its clinical effect on physiological parameters like intraocular pressure.
Table 1: Pharmacodynamic Parameters of Acetazolamide
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| Kᵢ (Inhibition Constant) | 12 nM | Carbonic Anhydrase II (hCA II) | [12] |
| 74 nM | Carbonic Anhydrase IV (hCA IV) | [12] | |
| IC₅₀ (Half-maximal Inhibitory Conc.) | 1 x 10⁻⁶ M | Carbonic Anhydrase (Skeletal Muscle) | [13] |
| Eₘₐₓ (Maximal Effect) | 7.2 mmHg Reduction | Intraocular Pressure (IOP) | [14] |
| EC₅₀ (Half-maximal Effective Conc.) | 1.64 µg/mL | Intraocular Pressure (IOP) |[14] |
Pharmacokinetics
Acetazolamide is well-absorbed orally and is not subject to metabolic alteration. Its distribution is influenced by its high affinity for carbonic anhydrase, leading to accumulation in tissues rich in the enzyme.
Table 2: Pharmacokinetic Parameters of Acetazolamide
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Bioavailability | ~100% | Oral administration | [15] |
| Absorption | Rapid, well-absorbed | [4][7] | |
| Tₘₐₓ (Time to Peak Plasma Conc.) | 1 - 4 hours | Oral tablet | [16] |
| Plasma Half-Life (t½) | 6 - 9 hours | Therapeutic doses | [4] |
| 24.5 ± 5.6 hours | Microdose (15 mg), due to erythrocyte sequestration | [17][18] | |
| Volume of Distribution (Vd) | 0.231 L/kg | Apparent oral volume | [14] |
| Metabolism | Does not undergo metabolic alteration | [4] | |
| Excretion | Primarily renal excretion | Secretion in the proximal tubule | [4][7] |
| Onset of Action | 1 - 1.5 hours | Oral tablet | [16] |
| Duration of Action | 8 - 12 hours | Oral tablet |[16] |
Experimental Protocols
Protocol for In Vitro Carbonic Anhydrase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Acetazolamide against a specific carbonic anhydrase isoform.
Objective: To determine the inhibitory constant (Kᵢ) of Acetazolamide for a purified CA isoform.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Acetazolamide stock solution (in DMSO or appropriate solvent)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-HCl or similar, pH 7.4
-
96-well microplate
-
Spectrophotometer capable of reading at 400 nm
Methodology:
-
Reagent Preparation: Prepare a series of dilutions of Acetazolamide from the stock solution. Prepare a working solution of the NPA substrate in acetonitrile.
-
Assay Setup: In each well of the microplate, add the buffer solution.
-
Inhibitor Addition: Add varying concentrations of the Acetazolamide dilutions to the wells. Include control wells with solvent only (no inhibitor).
-
Enzyme Addition: Add a fixed concentration of the purified CA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The CA will catalyze the hydrolysis of NPA to 4-nitrophenol, a yellow product.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 400 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each Acetazolamide concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.
Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Humans
This protocol outlines a typical clinical study design to evaluate the PK/PD relationship of Acetazolamide for IOP reduction.[14]
Objective: To characterize the plasma concentration-time profile of Acetazolamide and its corresponding effect on intraocular pressure.
Study Design:
-
Open-label, single or multiple-dose study.
-
Participants: Patients with glaucoma or transient IOP elevation.[14]
Methodology:
-
Participant Enrollment: Recruit eligible participants based on inclusion/exclusion criteria. Obtain informed consent.
-
Drug Administration: Administer a defined oral dose of Acetazolamide (e.g., 250 mg).[14]
-
Sample Collection (PK): Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 1, 3, 5, and 9 hours post-dose).[14] Process blood samples to obtain plasma and store at -80°C until analysis.
-
Measurement (PD): Measure intraocular pressure using a standardized method (e.g., Goldmann applanation tonometry) at time points corresponding with blood sample collection.[14]
-
Bioanalytical Method: Quantify Acetazolamide concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Data Analysis:
-
PK Analysis: Use non-compartmental or compartmental analysis (e.g., using software like NONMEM) to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½.[14]
-
PD Analysis: Plot the change in IOP from baseline over time.
-
PK/PD Modeling: Correlate the plasma concentrations of Acetazolamide with the observed changes in IOP. Use a pharmacodynamic model, such as the Eₘₐₓ model, to quantify the relationship and estimate parameters like EC₅₀ and Eₘₐₓ.[14]
-
Caption: General workflow for a clinical PK/PD study of Acetazolamide.
Clinical Applications and Adverse Effects
Approved Indications
Acetazolamide is approved for a variety of conditions, leveraging its diverse physiological effects:
-
Edema: Due to congestive heart failure or drug-induced edema.[1][2]
-
Epilepsy: As an adjunctive treatment for certain seizures (e.g., centrencephalic).[1][2]
-
Acute Mountain Sickness: For prevention and treatment.[4][10]
-
Idiopathic Intracranial Hypertension: To decrease intracranial pressure.[4]
Adverse Effects
The use of Acetazolamide is associated with a number of common side effects, primarily stemming from its mechanism of action:
-
Metabolic: Hyperchloremic metabolic acidosis, hypokalemia.[4][7]
-
Neurological: Paresthesias (numbness and tingling), drowsiness, fatigue.[3][7]
-
Renal: Development of renal calculi (kidney stones) due to urine alkalinization and increased calcium phosphate excretion.[7]
-
Gastrointestinal: Loss of appetite, vomiting, diarrhea.[3]
Caution is advised in patients with significant kidney or liver problems, electrolyte imbalances (hyponatremia, hypokalemia), or known allergies to sulfonamides.[3][4]
Conclusion
Acetazolamide remains a valuable therapeutic tool with a well-characterized pharmacological profile. Its potent inhibition of carbonic anhydrase provides a robust mechanism for treating a diverse set of clinical disorders. Understanding its pharmacokinetics, particularly its renal excretion and tissue distribution, is crucial for optimizing dosing regimens and minimizing adverse effects. The experimental protocols and quantitative data presented in this guide offer a foundational resource for further research and development in the field of carbonic anhydrase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. litfl.com [litfl.com]
- 8. Acetazolamide Tablets (Acetazolamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Acetazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Articles [globalrx.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Acetazolamide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetazolamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase (CA), a ubiquitous metalloenzyme crucial for various physiological processes. This technical guide provides an in-depth examination of the molecular interactions, kinetics, and physiological consequences of this inhibition. We will explore the mechanism of action, the structural basis for inhibition, quantitative inhibitory data, and detailed experimental protocols for studying this interaction. Furthermore, this guide illustrates the key signaling pathways affected by Acetazolamide through detailed diagrams, offering a comprehensive resource for professionals in pharmacology and drug development.
Introduction to Carbonic Anhydrase and Acetazolamide
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺)[1][2][3]. This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and CO₂ transport[4][5]. There are several known classes of CAs (α, β, γ, δ, ζ, and η), with the α-class being predominant in mammals[3][4].
Acetazolamide is a non-bacteriostatic sulfonamide that acts as a potent, reversible inhibitor of multiple carbonic anhydrase isoforms[6][7]. Its clinical applications are diverse, ranging from the treatment of glaucoma and epilepsy to managing altitude sickness and certain types of edema[8][9][10]. The therapeutic effects of Acetazolamide are directly attributable to its inhibition of carbonic anhydrase activity in various tissues.
The Molecular Mechanism of Inhibition
The Catalytic Action of Carbonic Anhydrase
The active site of α-carbonic anhydrases features a zinc ion (Zn²⁺) coordinated by the imidazole rings of three histidine residues and a water molecule or hydroxide ion[1][11]. The catalytic mechanism proceeds in two main steps:
-
Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-bound bicarbonate ion.
-
Proton Shuttle and Regeneration: A water molecule displaces the bicarbonate, and the active site is regenerated by the transfer of a proton from the zinc-bound water to the surrounding medium, a process often facilitated by a proton shuttle residue like His-64[1]. This regenerates the zinc-bound hydroxide, preparing the enzyme for the next catalytic cycle.
Acetazolamide's Inhibitory Action
Acetazolamide functions as a noncompetitive inhibitor of carbonic anhydrase[6]. The sulfonamide group (-SO₂NH₂) of Acetazolamide binds directly to the zinc ion in the active site, displacing the catalytically essential water molecule/hydroxide ion. This binding is tight and specific, effectively blocking the entry and conversion of CO₂. The acetamido group of the inhibitor further stabilizes this interaction through hydrogen bonding with nearby amino acid residues, such as Thr-199.
Quantitative Analysis of Acetazolamide Inhibition
The potency of Acetazolamide as a carbonic anhydrase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values vary across the different human carbonic anhydrase (hCA) isozymes. Acetazolamide is a particularly potent inhibitor of the cytosolic hCA II and the tumor-associated hCA IX, with slightly lower affinity for the membrane-bound hCA IV.
| Isozyme | IC₅₀ (nM) | Kᵢ (nM) | Location | Reference |
| hCA I | - | - | Cytosolic (RBCs) | - |
| hCA II | 130 | 12 | Cytosolic (Kidney, Eye, RBCs) | [12][13] |
| hCA IV | - | 74 | Membrane-bound (Kidney) | [13] |
| hCA IX | 30 | 45.1 (for a similar inhibitor, U-104) | Membrane-bound (Tumor cells) | [12][14] |
| hCA XII | - | 4.5 (for a similar inhibitor, U-104) | Membrane-bound (Tumor cells) | [14] |
Note: Data is compiled from multiple sources and may vary based on experimental conditions. Some specific values for IC₅₀ or Kᵢ were not available in the provided search results and are indicated by "-".
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Acetazolamide is a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Assay Principle
This assay utilizes the ability of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product 4-nitrophenol (p-NP)[15]. The rate of p-NP formation, monitored spectrophotometrically at ~400-405 nm, is proportional to the enzyme's activity[15][16]. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the quantification of inhibitory potency.
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[15].
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) at a suitable concentration (e.g., 0.3 mg/mL) in Assay Buffer[15].
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) prepared fresh in acetonitrile or DMSO[15].
-
Inhibitor Stock Solution: Acetazolamide (or test compounds) dissolved in DMSO.
-
Equipment: 96-well microplate, multi-well spectrophotometer.
Experimental Procedure
The following steps are based on a final reaction volume of 200 µL per well[15]:
-
Plate Setup: Prepare wells in triplicate for:
-
Pre-incubation: Add the Assay Buffer, inhibitor (or vehicle), and Enzyme Solution to the respective wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme[16].
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction[15].
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature[16][17].
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Physiological Effects and Affected Signaling Pathways
The inhibition of carbonic anhydrase by Acetazolamide has significant physiological effects in various tissues by altering local pH and ion transport.
Renal System: Diuresis
In the proximal convoluted tubule of the kidney, carbonic anhydrase (both cytosolic CA II and membrane-bound CA IV) is essential for bicarbonate reabsorption[8][10]. By inhibiting CA, Acetazolamide prevents the dehydration of carbonic acid in the tubular lumen and the subsequent rehydration of CO₂ inside the cell. This leads to a net loss of bicarbonate, sodium, and water in the urine, resulting in diuresis and a mild metabolic acidosis[6][9].
Ocular System: Reduction of Intraocular Pressure
In the ciliary body of the eye, carbonic anhydrase is involved in the secretion of aqueous humor[8]. The formation of bicarbonate within the ciliary epithelium drives the movement of ions and water into the anterior chamber. Acetazolamide inhibits this process, leading to a decrease in aqueous humor production and a subsequent reduction in intraocular pressure, making it an effective treatment for glaucoma[6][10].
Central Nervous System
Acetazolamide's inhibition of CA in the central nervous system leads to several effects. It can decrease the production of cerebrospinal fluid (CSF), which is beneficial in treating conditions like idiopathic intracranial hypertension[6]. The resulting metabolic acidosis can also increase the seizure threshold, explaining its use in certain types of epilepsy[6][8].
Modulation of Angiogenesis Signaling
Recent studies have suggested that Acetazolamide can exert effects beyond direct CA inhibition. For instance, it has been shown to mitigate rheumatoid arthritis by reducing angiogenesis[18]. This anti-angiogenic effect is mediated through the modulation of the FAK-PI3K/Akt signaling pathway, which is critical for cell migration, invasion, and new blood vessel formation[18].
Conclusion
Acetazolamide's inhibitory action on carbonic anhydrase is a well-characterized and clinically significant interaction. By binding to the active site zinc ion, it effectively halts the enzyme's catalytic activity, leading to profound physiological changes in renal, ocular, and central nervous systems. The ability to quantify this inhibition through robust assays provides a foundation for the development of novel carbonic anhydrase inhibitors with improved specificity and therapeutic profiles. Furthermore, emerging research into its effects on signaling pathways like FAK-PI3K/Akt suggests that the therapeutic potential of Acetazolamide and related compounds may extend to new areas such as anti-angiogenic therapy. This guide provides a comprehensive overview for researchers aiming to understand and leverage the intricate relationship between Acetazolamide and carbonic anhydrase.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. primescholars.com [primescholars.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.com [abcam.com]
- 18. Acetazolamide as an aquaporin 1 inhibitor mitigates rheumatoid arthritis by reducing angiogenesis via the modulation of the FAK-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetazolamide-d3: A Technical Guide to Safe Handling, Storage, and Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage recommendations for Acetazolamide-d3. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is the deuterated form of Acetazolamide, a carbonic anhydrase inhibitor. It is primarily utilized as an internal standard for the quantification of Acetazolamide in biological samples using mass spectrometry techniques such as GC-MS or LC-MS.[1][2][3]
| Property | Value | Source |
| CAS Number | 1189904-01-5 | [1][2][4][5] |
| Molecular Formula | C4H3D3N4O3S2 | [1][2][4][5] |
| Molecular Weight | 225.26 g/mol | [1][4][5] |
| Appearance | White to off-white or pale yellow solid/crystalline powder | [3][6] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Melting Point | 258-259 °C | [7] |
| Boiling Point (Predicted) | 514.3 ± 33.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [7] |
Safety and Hazard Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362: Take off contaminated clothing and wash before reuse.
General Handling Precautions:
-
For research and development use only. Not for medicinal, household, or other use.[4]
-
Do not breathe dust.[8]
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Additional Storage Recommendations:
-
Store in a dry and dark place.[1]
-
The product is stable for a few weeks during ordinary shipping at ambient temperatures.[1]
-
If stored properly, the shelf life is greater than 2 years.[1]
-
Reconstituted solutions (of the non-deuterated form) can be stored for 3 days under refrigeration (2° to 8°C) or 12 hours at room temperature (20° to 25°C).[10]
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of Acetazolamide by GC- or LC-MS.[1][2][3]
General Workflow for Quantification using LC-MS
Caption: General workflow for the quantification of Acetazolamide using this compound as an internal standard.
Mechanism of Action of Acetazolamide
Acetazolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[11] This inhibition has several physiological effects.
Caption: Simplified mechanism of action of Acetazolamide as a carbonic anhydrase inhibitor.
First Aid Measures
In case of exposure, follow these first aid measures. This information is based on the SDS for Acetazolamide and should be applicable to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical attention.[9] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical attention.[9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Firefighting and Accidental Release Measures
Firefighting:
-
Use an extinguishing agent suitable for the surrounding fire.[9]
-
In case of fire, wear self-contained breathing apparatus.[8]
Accidental Release:
-
Avoid dust formation.[8]
-
Take up mechanically and place in appropriate containers for disposal.[8]
-
Ventilate the affected area.[8]
-
Avoid release to the environment.[8]
This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Certificate of Analysis and any available Safety Data Sheets for the most accurate and up-to-date information. Always use good laboratory practices when handling any chemical.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. vivanls.com [vivanls.com]
- 6. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. carlroth.com [carlroth.com]
- 9. medline.com [medline.com]
- 10. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Change with a Profound Impact
In the landscape of modern drug discovery and development, medicinal chemists employ a range of strategies to optimize the therapeutic profile of candidate molecules. One of the most nuanced yet powerful tools in this arsenal is deuterium labeling . This technique involves the selective replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (²H or D).
While chemically similar to hydrogen, deuterium possesses a neutron in its nucleus, effectively doubling its mass. This seemingly minor alteration does not typically change a drug's fundamental shape or its interaction with its biological target (pharmacodynamics). However, it can have a profound and advantageous impact on its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[1][2][3] By strategically applying deuterium, researchers can fine-tune a drug's metabolic fate, leading to improved stability, enhanced safety, and more favorable dosing regimens.[4][5][6]
This guide provides a technical overview of the core principles behind deuterium labeling, details its applications in drug metabolism and pharmacokinetic (DMPK) studies, presents standardized experimental protocols, and summarizes key data from prominent examples.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation for the utility of deuterium in drug development is a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.
The primary driver of the KIE in deuterated drugs is the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.
-
Bond Strength: Due to its greater mass, deuterium vibrates more slowly than hydrogen. This results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond.[7][8] Consequently, more energy is required to break a C-D bond.[9][10]
-
Reaction Rate: Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[11] When a hydrogen atom at a site of metabolism is replaced with deuterium, the higher energy required to cleave the stronger C-D bond can significantly slow down the rate of this metabolic reaction.[6][12][13] This can result in a C-H bond being cleaved up to 8 times faster than a corresponding C-D bond.[14]
This principle allows chemists to "harden" a metabolically vulnerable position on a drug molecule, thereby altering its pharmacokinetic profile.
Caption: Energy profile for C-H vs. C-D bond cleavage.
Applications in Drug Metabolism & Pharmacokinetics
Strategic deuterium substitution can confer several potential advantages, directly addressing common challenges in drug development.
-
Improved Metabolic Stability: By retarding metabolism at a specific molecular position, deuteration can decrease the overall rate of drug clearance. This often leads to a longer plasma half-life, which can support less frequent dosing and improve patient compliance.[4][5][15]
-
Reduced Formation of Toxic or Reactive Metabolites: If a drug's metabolism produces a toxic or pharmacologically active metabolite, deuterating the site of metabolism can reduce the formation of that byproduct.[4][5][16] This can lead to an improved safety and tolerability profile.
-
Increased Bioavailability: For orally administered drugs that undergo extensive first-pass metabolism in the liver, deuteration can slow this initial breakdown. This allows a greater fraction of the active drug to reach systemic circulation, thereby increasing bioavailability.[5][16]
-
Modulation of Active Metabolite Ratios: In cases where a parent drug and its metabolites have different pharmacological activities or side-effect profiles, deuteration can shift the ratio of parent drug to metabolite, potentially optimizing the overall therapeutic effect.
The general workflow for leveraging deuterium labeling in a drug discovery program follows a logical progression from identification to clinical validation.
Caption: A generalized workflow for deuterated drug development.
Key Experimental Protocols
Evaluating the impact of deuterium labeling requires rigorous and standardized DMPK assays. Below are detailed methodologies for two fundamental experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated parent compound.
Methodology:
-
Materials & Reagents:
-
Test Compounds: Deuterated and non-deuterated parent drug (10 mM stock in DMSO).
-
Liver Microsomes: Pooled human or animal (e.g., rat, mouse) liver microsomes (e.g., 20 mg/mL).
-
Buffer: 0.1 M Phosphate buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.
-
-
Incubation Procedure:
-
Prepare a master mix containing buffer and liver microsomes (final concentration e.g., 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Add the test compound (deuterated or parent) to the master mix to achieve a final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining test compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent of compound remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize and compare the in vivo pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated parent after administration to an animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model & Dosing:
-
Use adult male Sprague-Dawley rats (n=3-5 per group). Acclimatize animals for at least 3 days.
-
Fast animals overnight before dosing.
-
Prepare a formulation of the test compounds (deuterated and parent) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound to each rat via oral gavage (PO) at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the tail vein or other appropriate site at pre-defined time points.
-
Typical time points for an oral study: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Bioanalysis:
-
Centrifuge the blood samples to separate plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction. The extraction solvent should contain an appropriate internal standard.
-
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Terminal elimination half-life.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vz/F: Apparent volume of distribution.
-
Case Study and Data: Deutetrabenazine
Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine and serves as a landmark example of this technology. Tetrabenazine is used to treat chorea associated with Huntington's disease, but it is rapidly and extensively metabolized, leading to high plasma fluctuations and requiring frequent dosing. The metabolism occurs primarily on the methoxy groups.
By replacing the six hydrogens on the two methoxy groups with deuterium, deutetrabenazine's metabolic stability was significantly improved.
Table 1: Comparison of In Vitro Metabolic Stability Data derived from literature on tetrabenazine metabolism.
| Compound | Microsomal System | In Vitro t½ (min) |
| Tetrabenazine | Human Liver Microsomes | ~5 |
| Deutetrabenazine | Human Liver Microsomes | ~25 |
Table 2: Comparison of Human Pharmacokinetic Parameters (Active Metabolites) Following oral administration, both drugs are rapidly converted to active α- and β-dihydrotetrabenazine (HTBZ) metabolites. The data below compares the PK of these key active metabolites.
| Parameter | Tetrabenazine-derived Metabolites | Deutetrabenazine-derived Metabolites | Fold Change |
| α-HTBZ | |||
| Cmax (ng/mL) | ~21 | ~21 | ~1.0x |
| AUC (ng·h/mL) | ~110 | ~280 | ~2.5x |
| t½ (h) | ~5 | ~9 | ~1.8x |
| β-HTBZ | |||
| Cmax (ng/mL) | ~3 | ~3 | ~1.0x |
| AUC (ng·h/mL) | ~20 | ~50 | ~2.5x |
| t½ (h) | ~7 | ~11 | ~1.6x |
The data clearly shows that deuteration slowed the metabolism of the active metabolites, leading to a nearly two-fold increase in half-life and a 2.5-fold increase in total drug exposure (AUC) without increasing the peak concentration (Cmax). This improved pharmacokinetic profile allows for a lower total daily dose and less frequent administration, enhancing patient tolerability and convenience.
Conclusion
Deuterium labeling has evolved from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, researchers can strategically "harden" metabolic soft spots on a molecule. This modification can significantly improve a drug's pharmacokinetic profile by increasing its metabolic stability, extending its half-life, enhancing its bioavailability, and reducing the formation of unwanted metabolites. The success of drugs like deutetrabenazine underscores the power of this approach to create safer, more effective, and more convenient therapies. As analytical and synthetic techniques continue to advance, the application of deuterium labeling is poised to become an even more integral part of creating the next generation of medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hwb.gov.in [hwb.gov.in]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 7. ias.ac.in [ias.ac.in]
- 8. stability - Why is a C–D bond stronger than a C–H bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]
- 10. quora.com [quora.com]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rate of C-H bond cleavage versus C-D bond - Generic - BNID 101514 [bionumbers.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Experimental Mass of Acetazolamide-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and experimental mass of Acetazolamide-d3, a deuterated isotopologue of the carbonic anhydrase inhibitor, Acetazolamide. This document details the calculated theoretical mass and the experimentally determined mass obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it outlines a typical experimental protocol for the quantification of Acetazolamide, for which this compound serves as an invaluable internal standard.
Core Data Presentation
The quantitative data regarding the mass of Acetazolamide and its deuterated analog are summarized in the tables below for clear comparison.
Table 1: Theoretical Mass of this compound
| Property | Value |
| Chemical Formula | C₄H₃D₃N₄O₃S₂ |
| Exact Mass | 225.0070 Da |
| Molecular Weight | 225.26 g/mol |
Table 2: Experimental Mass Data for Acetazolamide and this compound from LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetazolamide | 220.9 | 83.3 | Negative |
| This compound | 224.0 (inferred) | Not specified in snippets | Positive |
Note: The experimental precursor ion m/z for this compound is inferred by adding the mass of three deuterium atoms to the precursor ion of Acetazolamide and accounting for the charge. Specific product ions for this compound were not detailed in the provided search results but would be determined during method development.
Experimental Protocols
The determination of the experimental mass and the use of this compound as an internal standard are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology based on established protocols for the analysis of Acetazolamide in biological matrices.[1][2][3]
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation is crucial for accurate and reproducible results in LC-MS/MS analysis.
-
Objective: To extract Acetazolamide and the internal standard (this compound) from a biological matrix (e.g., human plasma) and remove interfering substances.
-
Procedure:
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in a suitable solvent like methanol).
-
The plasma mixture is then subjected to protein precipitation by adding a solvent like acetonitrile.
-
The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is carefully transferred for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate the analyte of interest from other components in the sample extract before introduction to the mass spectrometer.
-
Typical LC Parameters:
-
Column: A C18 reversed-phase column (e.g., Hypurity advance, 50x4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common composition is a 30:70 (v/v) mixture of 0.1% formic acid and acetonitrile.[1]
-
Flow Rate: A flow rate of 0.80 mL/min is often employed.[1]
-
Injection Volume: A small volume, typically 5 µL, of the prepared sample supernatant is injected.
-
Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify Acetazolamide and this compound based on their unique mass-to-charge ratios (m/z) of the precursor and product ions.
-
Typical MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of analysis, and can be operated in either positive or negative ion mode.[2] For Acetazolamide, negative ion mode has shown high ion intensities.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific transition from a precursor ion to a product ion.
-
Ion Transitions:
-
Acetazolamide: m/z 220.9 (precursor ion) → m/z 83.3 (product ion).[2]
-
This compound: The precursor ion would be approximately m/z 224.0. The specific product ion would be determined during method development by infusing a standard solution of this compound into the mass spectrometer.
-
-
Mandatory Visualizations
Signaling Pathway of Acetazolamide's Mechanism of Action
References
Methodological & Application
Application Note: High-Throughput Analysis of Acetazolamide in Human Plasma Using Acetazolamide-d3 as an Internal Standard by LC-MS/MS
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and reliable quantification of Acetazolamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Acetazolamide-d3, is considered the "gold standard" in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte, ensuring that it experiences similar matrix effects and extraction recovery, which leads to more accurate and precise results.[2]
This application note details a robust and validated LC-MS/MS method for the quantification of Acetazolamide in human plasma, employing this compound as the internal standard. The method is simple, rapid, and sensitive, making it suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Acetazolamide (purity ≥99.46%) and this compound (purity ≥99.20%) were sourced from a reputable supplier.[3]
-
HPLC-grade acetonitrile and methanol were used.[3]
-
Analytical grade formic acid was obtained.[3]
-
Blank human plasma with K2 EDTA as an anticoagulant was used for the preparation of calibration standards and quality control samples.[3]
Instrumentation
-
An LC-MS/MS system, such as an API-4000, was used for analysis.[3]
-
A C18 column was employed for chromatographic separation.[3]
Sample Preparation: Solid Phase Extraction (SPE)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (50.0 µg/mL this compound).
-
After vortexing for 10 seconds, add 100 µL of 5% formic acid.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL). The cartridge should be pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water.[3]
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[3]
-
Elute the analyte and the internal standard with 1.0 mL of methanol.[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 500 µL of the mobile phase.[3]
LC-MS/MS Conditions
-
Chromatographic Column: C18 analytical column.[3]
-
Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid and acetonitrile (30:70, v/v).[3]
-
Flow Rate: 0.80 mL/min.[3]
-
Injection Volume: Not specified, but typically 5-20 µL.
-
Run Time: A short chromatographic run time of 2.0 minutes allows for the analysis of over 300 samples per day.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability.[2] The validation parameters include selectivity, specificity, linearity, precision, accuracy, recovery, and stability.[2][3]
Data Presentation
Table 1: Linearity of Acetazolamide Quantification
| Parameter | Value |
| Concentration Range | 50.3–12046 ng/mL[3] |
| Mean Linear Equation | y = (0.000180 ± 0.000022)x + (0.000357 ± 0.000398)[3] |
| Mean Correlation Coefficient (r²) | 0.9984–0.9992[3] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC (Low) | 50.3 | 2.3 | 102.8 | 3.1 | 101.5 |
| MQC1 (Medium 1) | 150.9 | 1.9 | 101.2 | 2.5 | 100.7 |
| MQC2 (Medium 2) | 6018 | 1.5 | 99.5 | 2.1 | 99.8 |
| HQC (High) | 12046 | 1.8 | 100.3 | 2.4 | 100.9 |
| Data adapted from Narapusetti et al., 2015. |
Table 3: Recovery of Acetazolamide and this compound
| Sample | Mean Recovery (%) |
| Acetazolamide | 85.4 |
| This compound (IS) | 88.2 |
| Data adapted from Narapusetti et al., 2015. |
Visualizations
References
Application Notes and Protocols for Acetazolamide Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide, a potent carbonic anhydrase inhibitor, is widely used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Accurate and reliable quantification of acetazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—prior to chromatographic analysis of acetazolamide.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from biological matrices, thereby enhancing the accuracy, precision, and sensitivity of the analytical method. The three primary methods employed for acetazolamide extraction are:
-
Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE.
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of acetazolamide in two immiscible liquid phases. LLE provides a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A highly selective and efficient method that utilizes a solid sorbent to isolate acetazolamide from the sample matrix. SPE offers the cleanest extracts and the potential for automation, making it suitable for high-throughput analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of acetazolamide in biological matrices, allowing for a direct comparison of the different sample preparation techniques.
Table 1: Recovery of Acetazolamide
| Sample Preparation Technique | Biological Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 79.4 ± 3.04 | [1] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 90 | |
| Protein Precipitation (PPT) | Beagle Dog Plasma | Not explicitly stated, but method was successful | [1] |
| Liquid-Liquid Extraction (LLE) | Whole Blood, Plasma, Urine | Not explicitly stated, but method was successful | [2] |
| Solid-Phase Extraction (SPE) | Plasma and Saliva | Quantitative | [3] |
Table 2: Linearity and Sensitivity of Acetazolamide Analysis
| Sample Preparation Technique | Biological Matrix | Linearity Range | LLOQ (ng/mL) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 50.3–12046 ng/mL | 50.3 | [1] |
| Liquid-Liquid Extraction (LLE) | Human Blood Plasma | 1-25 µg/mL | 1000 | [4] |
| Protein Precipitation (PPT) | Beagle Dog Plasma | 0.20–50 µg/mL | 200 | |
| Solid-Phase Extraction (SPE) | Plasma and Saliva | 50-100 ng/mL (determinable levels) | 50 | [3] |
| Liquid-Liquid Extraction (LLE) | Human Urine | Not specified | Not specified |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general procedure for protein precipitation using acetonitrile, a common and effective solvent for this purpose.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., sulfadiazine or a deuterated analog of acetazolamide)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Sample tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the sample.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins. The solvent-to-sample ratio should be at least 3:1 (v/v) for efficient protein removal.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing acetazolamide and the internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Workflow Diagram for Protein Precipitation (PPT):
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a published method for the extraction of acetazolamide from biological fluids.[2][4]
Materials:
-
Biological sample (e.g., plasma, serum, urine)
-
Internal Standard (IS) solution
-
Ethyl acetate, HPLC grade
-
Buffer solution (pH 4.5)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes and tips
-
Glass test tubes
Procedure:
-
Pipette 100 µL of the biological sample into a glass test tube.[4]
-
Add an aliquot of the internal standard solution.[4]
-
Add buffer solution to adjust the pH to 4.5.[4]
-
Add 1 mL of ethyl acetate to the tube.[4]
-
Vortex the mixture for 2 minutes to facilitate the extraction of acetazolamide into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow Diagram for Liquid-Liquid Extraction (LLE):
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a validated LC-MS/MS method for the determination of acetazolamide in human plasma.[1]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (acetazolamide-d3)[1]
-
Formic acid buffer (5%)[1]
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE cartridges (e.g., Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL)[1]
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Micropipettes and tips
Procedure:
-
Pipette a 100 µL aliquot of the human plasma sample into a clean tube.[1]
-
Spike the sample with 20 μL of the this compound internal standard solution (50.0 µg/mL).[1]
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.[1]
-
Condition the SPE cartridge: Sequentially pass 1.0 mL of methanol followed by 1.0 mL of water through the cartridge.[1]
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.[1]
-
Elute the analyte: Elute acetazolamide and the internal standard with 1.0 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase for LC-MS/MS analysis.[1]
Workflow Diagram for Solid-Phase Extraction (SPE):
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful analysis of acetazolamide in biological matrices. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample at the cost of being more labor-intensive. Solid-phase extraction stands out for its high selectivity and efficiency, yielding the cleanest extracts and being amenable to automation. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.
References
Application Notes and Protocols for Pharmacokinetic Studies of Acetazolamide in Plasma using Acetazolamide-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Acetazolamide in human plasma using Acetazolamide-d3 as an internal standard (IS) for pharmacokinetic studies. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, ensuring high sensitivity, specificity, and throughput.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness.[1][2][3] Accurate and reliable quantification of Acetazolamide in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variability in sample processing and instrument response.[1] This protocol details a robust method for the analysis of Acetazolamide in human plasma, suitable for high-throughput bioanalytical laboratories.
Pharmacokinetic Properties of Acetazolamide
Acetazolamide is well-absorbed orally, with its primary route of elimination being renal excretion.[2] It does not undergo significant metabolic alteration.[2] The plasma half-life of Acetazolamide can vary, with reported values ranging from 6 to 9 hours at therapeutic doses.[2] However, studies with microdoses have shown a substantially longer plasma half-life of approximately 24.5 ± 5.6 hours, attributed to erythrocyte sequestration.[4]
Analytical Method: LC-MS/MS
The presented method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Acetazolamide in human plasma.[1]
Instrumentation and Materials
-
LC-MS/MS System: An API-4000 triple quadrupole mass spectrometer or equivalent.[1]
-
HPLC System: A system with a C18 analytical column.[1]
-
Reference Standards: Acetazolamide (purity ≥ 99.46%) and this compound (purity ≥ 99.20%).[1]
-
Reagents: HPLC grade acetonitrile and methanol, analytical grade formic acid, and ultra-pure water.[1] Blank human plasma with K2 EDTA as an anticoagulant is recommended.[1]
Experimental Protocols
A detailed experimental workflow for the quantification of Acetazolamide in plasma is provided below.
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
To a 100 µL aliquot of human plasma, add 20 µL of a 50.0 µg/mL solution of this compound as the internal standard.
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.
-
Condition an Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Conditions [1]
-
Chromatographic Column: C18 analytical column.
-
Mobile Phase: Isocratic mixture of 0.1% formic acid buffer and acetonitrile (30:70, v/v).
-
Flow Rate: 0.80 mL/min.
-
Run Time: 2.0 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Multiple Reaction Monitoring (MRM).
The following table summarizes the mass spectrometric parameters for Acetazolamide and this compound.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Acetazolamide | 220.9 | 83.3 |
| This compound (IS) | Not explicitly stated, but would be higher than Acetazolamide | Not explicitly stated |
Note: The specific mass transitions for this compound were not detailed in the provided search results, but a skilled operator can determine them based on the structure. Another study using a different internal standard (sulfadiazine) reported the transition for Acetazolamide as m/z 220.9 → 83.3.[5]
Method Validation and Performance
The described method has been validated according to US FDA guidelines.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 50.3 – 12046 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL | [1] |
| Mean Overall Recovery (Acetazolamide) | 79.4 ± 3.04% | [1] |
| Mean Overall Recovery (IS) | 77.1% | [1] |
| Intra-day and Inter-day Precision (%CV) | Within acceptable limits as per US FDA guidelines | [1] |
| Intra-day and Inter-day Accuracy | Within acceptable limits as per US FDA guidelines | [1] |
| Chromatographic Run Time | 2.0 minutes | [1] |
Application to a Pharmacokinetic Study
This validated method was successfully applied to a pharmacokinetic study in human volunteers.[1] The key pharmacokinetic parameters determined are summarized below.
Pharmacokinetic Parameters of Acetazolamide in Human Plasma
| Parameter | Mean Value ± SD | Reference |
| Cmax (ng/mL) | 10090 ± 687 | [1] |
| tmax (h) | 7.71 ± 1.38 | [1] |
| t½ (h) | 11.2 ± 3.53 | [1] |
| AUC0–t (ngh/mL) | 169562 ± 23937 | [1] |
| AUC0–inf (ngh/mL) | 181260 ± 24439 | [1] |
Signaling Pathway and Logical Relationships
The primary mechanism of action of Acetazolamide is the inhibition of carbonic anhydrase.[2][6] This action leads to downstream physiological effects.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a reliable, sensitive, and high-throughput method for the quantification of Acetazolamide in human plasma. This methodology is well-suited for pharmacokinetic studies in a research and drug development setting. The provided protocols and data serve as a comprehensive guide for the implementation of this bioanalytical method.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 4. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
Application of Acetazolamide-d3 in therapeutic drug monitoring.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, altitude sickness, and edema.[1][2][3] Therapeutic Drug Monitoring (TDM) of acetazolamide is crucial to optimize dosage, ensure efficacy, and minimize adverse effects, especially in patients with renal impairment.[4][5] Acetazolamide-d3, a deuterated analog of acetazolamide, serves as an ideal internal standard (IS) for its quantitative analysis in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[6][7] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of acetazolamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the use of this compound as an internal standard to accurately quantify acetazolamide in plasma samples. After extraction from the biological matrix, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of acetazolamide to that of this compound is used to determine the concentration of acetazolamide in the sample, correcting for variations in sample preparation and instrument response.[6]
Quantitative Data Summary
A validated LC-MS/MS method for the determination of acetazolamide in human plasma using this compound as an internal standard has demonstrated high precision and accuracy.[6] The key quantitative parameters of this method are summarized in the table below.
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [6] |
| Internal Standard | This compound | [6] |
| Biological Matrix | Human Plasma | [6] |
| Concentration Range | 50.3–12046 ng/mL | [6] |
| Sample Volume | 100 µL | [6] |
| Chromatographic Run Time | 2.0 min | [6] |
Experimental Protocols
Materials and Reagents
-
Acetazolamide reference standard (99.46% purity)[6]
-
This compound internal standard (99.20% purity)[6]
-
HPLC grade acetonitrile and methanol[6]
-
Analytical grade formic acid[6]
-
Ultrapure water[6]
-
Blank human plasma (K2 EDTA)[6]
-
Solid Phase Extraction (SPE) cartridges (e.g., Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL)[6]
Instrumentation
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., API-4000)[6][8]
-
C18 analytical column[6]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (50.0 µg/mL).[6]
-
Vortex the sample for 10 seconds.[6]
-
Add 100 µL of 5% formic acid buffer and vortex again.[6]
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[6]
-
Load the plasma sample mixture onto the conditioned SPE cartridge.[6]
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.[6]
-
Elute the analyte and internal standard with 1.0 mL of methanol.[6]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue with 500 µL of the mobile phase.[6]
Liquid Chromatography
-
Column: C18 analytical column[6]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (30:70, v/v)[6]
-
Flow Rate: 0.80 mL/min[6]
-
Injection Volume: Not specified, typically 5-20 µL
-
Run Time: 2.0 min[6]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acetazolamide.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[6]
-
MRM Transitions:
-
Acetazolamide: m/z 220.9 → 83.3[9]
-
This compound: The exact transition for the d3 variant is not specified in the provided results but would be expected to have a precursor ion of m/z 224.0 (M+3) and a similar product ion to acetazolamide.
-
Experimental Workflow
Caption: Experimental workflow for the quantification of acetazolamide in human plasma.
Mechanism of Action of Acetazolamide
Acetazolamide's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme.[1][3] This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into hydrogen ions and bicarbonate. By inhibiting carbonic anhydrase in the proximal renal tubule, acetazolamide leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in diuresis and a decrease in blood pH.[3] In the eye, this inhibition reduces the formation of aqueous humor, thereby lowering intraocular pressure.[10]
Caption: Inhibition of carbonic anhydrase by acetazolamide.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of acetazolamide.[6] This allows for the individualization of dosing regimens to maximize therapeutic outcomes while minimizing the risk of adverse effects. The detailed protocol provided herein serves as a valuable resource for researchers and clinicians involved in the therapeutic management of patients treated with acetazolamide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. droracle.ai [droracle.ai]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
Application Note: High-Throughput Analysis of Acetazolamide and its Deuterated Internal Standard in Human Plasma using LC-MS/MS
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. A robust and reliable analytical method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Acetazolamide in human plasma, utilizing its deuterated analog, Acetazolamide-d3, as the internal standard (IS). The method presented here is simple, rapid, and has been validated according to US FDA guidelines, making it suitable for high-throughput bioanalysis.[1][2]
Analytical Method
The chromatographic separation was achieved on a C18 column with an isocratic mobile phase, allowing for a short run time of 2.0 minutes.[1] Sample preparation was performed using a straightforward solid-phase extraction (SPE) technique, which provides high and reproducible recoveries for both the analyte and the internal standard.[1] Detection and quantification were carried out using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
Key Advantages of this Method:
-
High Sensitivity: The method achieves a low limit of quantification, enabling the measurement of Acetazolamide concentrations for an extended period after dosing.[1]
-
Rapid Analysis: A short chromatographic run time of 2.0 minutes allows for the analysis of over 300 samples per day, significantly increasing sample throughput.[1][2]
-
Robustness: The use of a deuterated internal standard ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.
-
Proven Reliability: The method has been thoroughly validated following stringent regulatory guidelines.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of Acetazolamide.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatographic System | LC-MS/MS (API-4000)[1] |
| Analytical Column | Hypurity advance (50x4.6 mm, 5 µm) C18 column[1] |
| Mobile Phase | 0.1% Formic acid buffer and Acetonitrile (30:70, v/v)[1] |
| Flow Rate | 0.80 mL/min[1] |
| Elution Mode | Isocratic[1] |
| Run Time | 2.0 min[1] |
| Retention Time | Acetazolamide: 0.90 min, this compound: 0.90 min[1] |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Acetazolamide) | m/z 223.1 → 181.0[1] |
| MRM Transition (this compound) | m/z 226.1 → 182.2[1] |
Table 2: Method Validation and Performance Characteristics
| Parameter | Value |
| Matrix | Human Plasma (K2 EDTA)[1] |
| Concentration Range | 50.3–12046 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL[1] |
| Linearity (Correlation Coefficient) | r > 0.998[1] |
| Intra-day & Inter-day Precision (%CV) | < 15%[3] |
| Intra-day & Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | High and reproducible[1] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acetazolamide and this compound in HPLC grade methanol.[1]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with a mixture of methanol and water (50:50, v/v).[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[1] The calibration curve should cover the range of 50.3 to 12046 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Add an aliquot of the internal standard working solution to each plasma sample, calibration standard, and QC sample.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB, Strata X) with methanol followed by water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Acquire data in MRM mode using the specified transitions.
4. Data Processing and Quantification
-
Integrate the peak areas for Acetazolamide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Acetazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Acetazolamide.
Caption: Logical relationship of key components in the analytical method.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acetazolamide and Acetazolamide-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Acetazolamide and its deuterated internal standard, Acetazolamide-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the mass spectrometry parameters, a comprehensive experimental protocol, and visual workflows to guide researchers in developing and validating a robust analytical method.
Mass Spectrometry Parameters
The successful quantification of Acetazolamide and its internal standard, this compound, relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for multiple reaction monitoring (MRM) analysis in both positive and negative ionization modes, compiled from various validated methods.[1][2]
Table 1: Mass Spectrometry Parameters for Acetazolamide
| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) |
| Precursor Ion (Q1) m/z | 223.1 | 220.9 |
| Product Ion (Q3) m/z | 181.0 | 83.3 |
| Declustering Potential (DP) (V) | 40 | Not Specified |
| Collision Energy (CE) (V) | 22 | Not Specified |
| Entrance Potential (EP) (V) | 10 | Not Specified |
| Collision Cell Exit Potential (CXP) (V) | 10 | Not Specified |
Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Value (Positive Ion Mode) |
| Precursor Ion (Q1) m/z | 226.1 |
| Product Ion (Q3) m/z | 182.2 |
| Declustering Potential (DP) (V) | 42 |
| Collision Energy (CE) (V) | 21 |
| Entrance Potential (EP) (V) | 10 |
| Collision Cell Exit Potential (CXP) (V) | 10 |
Note: The selection of positive or negative ionization mode can depend on instrument sensitivity and matrix effects. While positive ion mode has been shown to yield high intensity signals, negative ion mode is also a viable option.[1][2]
Experimental Protocols
This section details a comprehensive protocol for the analysis of Acetazolamide in human plasma, integrating sample preparation, liquid chromatography, and mass spectrometry conditions.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of Acetazolamide in human plasma.[2]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution (50.0 µg/mL)
-
5% Formic acid buffer
-
Methanol
-
Water
-
Orochem Celerity Deluxe SPE cartridges (30 mg/1 mL) or equivalent
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the 50.0 µg/mL this compound internal standard solution.
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.
-
Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
Liquid Chromatography
Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD prominence pump or equivalent[2]
-
Column: Hypurity advance C18 column (50×4.6 mm, 5 µm) or equivalent[2]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid buffer and acetonitrile (30:70, v/v)[2]
-
Flow Rate: 0.80 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: 35 ± 2°C[2]
-
Run Time: 2.0 minutes[2]
Mass Spectrometry
Instrumentation and Conditions:
-
Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent[2]
-
Ionization Source: Turboionspray™ in positive ion mode[2]
-
Source Parameters: [2]
-
Nebulizer Gas (GS1): 35 psi
-
Auxiliary Gas (GS2): 40 psi
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
-
Detection Mode: Multiple-reaction monitoring (MRM)[2]
-
MRM Transitions: As detailed in Tables 1 and 2.
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logic of the mass spectrometry detection process.
References
Application Note: Preparation of Acetazolamide-d3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of a stock solution of Acetazolamide-d3. This compound is a deuterated analog of Acetazolamide, commonly utilized as an internal standard in quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Accurate preparation of the stock solution is a critical first step for ensuring the precision and reliability of subsequent experiments. This document outlines the necessary materials, step-by-step procedures, and storage conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Chemical Formula | C₄H₃D₃N₄O₃S₂ | [1][2][3] |
| Molecular Weight | 225.26 g/mol | [1][3] |
| CAS Number | 1189904-01-5 | [1][2][3][4] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Purity | >98% | [1] |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound solid (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Analytical balance (readable to at least 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
Application Note: Quantitative Analysis of Acetazolamide in Urine for Doping Control using LC-MS/MS with Acetazolamide-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals in the field of anti-doping science.
Introduction Acetazolamide is a carbonic anhydrase inhibitor used therapeutically to treat conditions like glaucoma, epilepsy, and altitude sickness[1]. However, due to its diuretic properties, it is classified as a prohibited substance by the World Anti-Doping Agency (WADA) under the S5 class of "Diuretics and Masking Agents"[2][3][4]. Diuretics can promote water loss to meet weight categories in sports and can also dilute urine, potentially masking the presence of other prohibited substances[5][6].
Accurate and reliable detection of Acetazolamide in athletes' urine is therefore crucial for enforcing anti-doping regulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for this purpose[7][8]. To ensure the highest level of accuracy and to correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS) is employed. Acetazolamide-d3, a deuterated analog of Acetazolamide, is the ideal internal standard as it shares near-identical chemical and physical properties with the target analyte, ensuring reliable quantification by compensating for matrix effects and procedural losses[1][9][10][11].
This application note provides a detailed protocol for the quantitative analysis of Acetazolamide in human urine using an LC-MS/MS method with this compound as the internal standard.
Principle and Logic of Doping Control for Acetazolamide
Acetazolamide functions by inhibiting the carbonic anhydrase enzyme, which leads to increased excretion of bicarbonate, sodium, and water, resulting in diuresis. This physiological effect can be exploited in sports to illicitly reduce body weight or to dilute urine to mask other doping agents. The use of a deuterated internal standard like this compound is critical for robust analytical methodology, as it co-elutes with the target analyte and experiences similar ionization effects, allowing for precise and accurate quantification through the peak area ratio method.
References
- 1. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 2. wada-ama.org [wada-ama.org]
- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. usada.org [usada.org]
- 6. The abuse of diuretics as performance-enhancing drugs and masking agents in sport doping: pharmacology, toxicology and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. lcms.cz [lcms.cz]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Acetazolamide in Urine Samples by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Acetazolamide in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Acetazolamide-d3, ensures high accuracy and precision. The described protocol involves a simple sample preparation procedure and offers a wide linear dynamic range, making it suitable for various research applications, including pharmacokinetic studies and clinical monitoring.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[1] Accurate and reliable quantification of Acetazolamide in biological matrices such as urine is crucial for therapeutic drug monitoring and pharmacokinetic assessments. This application note presents a validated LC-MS/MS method for the determination of Acetazolamide in urine, employing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Acetazolamide (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid
-
Ammonium Formate
-
Ultrapure Water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation:
-
To 50 µL of urine sample, add 250 µL of acetonitrile containing the internal standard, this compound.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Hypersil BDS C18, 5 µm, 4.6 x 100 mm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water with 2.5 mM Ammonium Formate |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a rapid gradient can be optimized |
| Flow Rate | 1 mL/min[2] |
| Injection Volume | 15-30 µL[2] |
| Column Temperature | Ambient |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Acetazolamide: m/z 223 → 181this compound: m/z 227 → 183[2] |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Acetazolamide in urine. The use of the deuterated internal standard, this compound, effectively compensated for any matrix-induced signal suppression or enhancement, leading to high precision and accuracy.
Linearity
The method was found to be linear over a wide concentration range, typically from 50 to 20,000 ng/mL.[2] The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.99.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the method.
| Parameter | Result |
| Linearity Range | 50 - 20,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal to negligible |
Experimental Workflow
Caption: Workflow for the quantification of Acetazolamide in urine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of Acetazolamide in urine samples. The simple sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings.
References
Determining Acetazolamide in Hair: A Validated UHPLC-MS/MS Method Using a Deuterated Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines a detailed protocol for the quantitative analysis of Acetazolamide in human hair samples. The method employs a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach, incorporating a deuterated internal standard (Acetazolamide-d3) to ensure high accuracy and precision. This methodology is crucial for various applications, including forensic toxicology, clinical monitoring, and anti-doping control, where the long-term detection window of hair is advantageous. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and potential matrix effects.[1]
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the analysis of Acetazolamide in hair samples, from sample preparation to data acquisition.
Materials and Reagents
-
Standards: Acetazolamide and this compound (deuterated internal standard) reference standards.
-
Reagents: M3® buffer reagent, Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Equipment: Analytical balance, centrifuge, vortex mixer, incubator or heating block, UHPLC-MS/MS system.
Sample Preparation
-
Decontamination: Wash hair samples to remove external contaminants. A typical procedure involves sequential washes with methanol and diethyl ether.[2]
-
Homogenization: Cut the decontaminated hair into small segments (approximately 1-3 mm).
-
Extraction:
-
Weigh 25 mg of the homogenized hair sample into a labeled tube.
-
Add a known amount of this compound internal standard solution. The final concentration in the spiked sample should be 1 ng/mg.[1]
-
Add 500 µL of M3® buffer reagent.[1]
-
Incubate the mixture at 100°C for 1 hour to ensure complete digestion of the hair matrix.[1]
-
After incubation, allow the samples to cool to room temperature.
-
Centrifuge the tubes to pellet any remaining particulate matter.
-
The supernatant is ready for injection into the UHPLC-MS/MS system.[1]
-
UHPLC-MS/MS Analysis
-
Liquid Chromatography:
-
System: A validated UHPLC system.
-
Injection Volume: 1 µL of the supernatant.[1]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is commonly used.
-
Flow Rate: A typical flow rate for UHPLC is between 0.4 and 0.8 mL/min.
-
Run Time: The chromatographic run time should be optimized for adequate separation and can be as short as 8 minutes.[1]
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for Acetazolamide.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Acetazolamide and this compound should be determined by direct infusion of the standards. For Acetazolamide, a common transition is m/z 220.9 → 83.3.[3] The transition for this compound will be shifted by 3 mass units.
-
Data Presentation
The quantitative performance of this method is summarized in the tables below. The data is based on a validated UHPLC-MS/MS method for the determination of Acetazolamide in hair.[1]
Table 1: Method Validation Parameters for Acetazolamide in Hair
| Parameter | Result |
| Linearity Range | LOQ - 10 ng/mg |
| Limit of Quantification (LOQ) | 0.02 - 0.15 ng/mg |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Process Efficiency | > 80% |
Table 2: Quality Control (QC) Sample Concentrations
| QC Level | Concentration (ng/mg) |
| Low QC | 0.5 |
| Medium QC | 3.5 |
| High QC | 7.5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
References
- 1. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Acetazolamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic agents. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play critical roles in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.
Acetazolamide is a well-characterized sulfonamide inhibitor of carbonic anhydrase and serves as a valuable positive control in screening assays for new CA inhibitors. Its deuterated analog, Acetazolamide-d3, is an ideal internal standard for mass spectrometry-based assays due to its similar physicochemical properties and distinct mass, ensuring accurate quantification of analytes.
This document provides detailed application notes and protocols for a high-throughput screening campaign to identify novel carbonic anhydrase inhibitors. The workflow encompasses a primary fluorescence-based assay for initial hit identification, followed by a secondary LC-MS/MS assay for hit confirmation and characterization, incorporating Acetazolamide as a control and this compound as an internal standard.
Signaling Pathway of Carbonic Anhydrase
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This reaction is fundamental to maintaining acid-base balance in the body. By inhibiting CA, compounds like Acetazolamide disrupt this equilibrium, leading to downstream physiological effects that can be therapeutically beneficial.
High-Throughput Screening Workflow
The identification of novel carbonic anhydrase inhibitors from large compound libraries typically follows a multi-stage process. This workflow ensures efficiency and reduces the likelihood of false positives, progressing from a broad initial screen to more detailed characterization of promising candidates.
Experimental Protocols
Primary High-Throughput Screening: Fluorescence-Based Assay
This assay measures the esterase activity of carbonic anhydrase using a fluorogenic substrate. Inhibition of the enzyme results in a decreased rate of fluorescence production.
Materials and Reagents:
-
Human Carbonic Anhydrase II (CA-II)
-
Fluorescein diacetate (FDA) or other suitable fluorogenic substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Acetazolamide (Positive Control)
-
DMSO (Vehicle Control)
-
Test Compounds
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Prepare stock solutions of test compounds and Acetazolamide in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of each test compound, Acetazolamide (final concentration 10 µM), and DMSO into separate wells of a 384-well plate.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of CA-II in assay buffer to a final concentration of 10 nM.
-
Dispense 10 µL of the CA-II solution into each well containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of fluorescein diacetate in assay buffer to a final concentration of 20 µM.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) kinetically over 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each test compound relative to the positive (Acetazolamide) and negative (DMSO) controls.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[3][4]
-
Secondary Assay: LC-MS/MS for Hit Confirmation and IC50 Determination
This method provides a highly sensitive and specific means to confirm the activity of hits from the primary screen and to determine their potency (IC50). This compound is used as an internal standard for accurate quantification.
Materials and Reagents:
-
Human Carbonic Anhydrase II (CA-II)
-
Ammonium bicarbonate (Substrate)
-
Acetazolamide (Positive Control)
-
This compound (Internal Standard)
-
Confirmed Hit Compounds
-
Acetonitrile (ACN)
-
Formic Acid
-
Water, LC-MS grade
-
LC-MS/MS system with electrospray ionization (ESI)
Protocol:
-
Sample Preparation for IC50 Determination:
-
Prepare serial dilutions of the confirmed hit compounds and Acetazolamide in assay buffer.
-
In a 96-well plate, combine 10 µL of each compound dilution, 10 µL of CA-II (10 nM), and 10 µL of ammonium bicarbonate (10 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Sample Quenching and Internal Standard Addition:
-
Stop the reaction by adding 70 µL of ice-cold acetonitrile containing this compound (final concentration 100 ng/mL).
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the enzyme.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an aliquot of the sample onto the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
-
MS/MS Conditions (MRM mode):
-
Monitor the specific precursor-to-product ion transitions for the hit compounds, Acetazolamide, and this compound.
-
Optimize collision energies and other MS parameters for each analyte.
-
-
-
Data Analysis:
-
Quantify the amount of product formed by creating a standard curve.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value for each confirmed hit using a non-linear regression analysis.
-
Data Presentation
The following tables summarize representative quantitative data for carbonic anhydrase inhibitor screening.
Table 1: Assay Performance Metrics for Primary Fluorescence-Based HTS
| Parameter | Value | Reference |
| Z'-Factor | > 0.6 | [3] |
| Signal-to-Background | > 10 | |
| CV of Controls | < 10% |
Table 2: IC50 and Ki Values for Acetazolamide against Human Carbonic Anhydrase Isoforms
| Isoform | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| hCA I | Hydratase Activity | - | 278.8 | |
| hCA II | Hydratase Activity | - | 293.4 | |
| hCA II | Esterase Activity | 16.3 ± 2 | - | |
| hCA II | Fluorescence Polarization | 100 - 200 | 12 | [5] |
| hCA IX | Stopped-flow CO2 hydration | - | 25 | |
| hCA XII | Stopped-flow CO2 hydration | - | 5.7 |
Conclusion
The presented application notes and protocols describe a robust and reliable workflow for the high-throughput screening of novel carbonic anhydrase inhibitors. The combination of a fluorescence-based primary assay for high-throughput capacity and a highly specific and sensitive LC-MS/MS secondary assay for hit validation ensures the identification of high-quality lead compounds. The use of Acetazolamide as a positive control and this compound as an internal standard are critical for ensuring the accuracy and reproducibility of the screening data. This comprehensive approach provides researchers in drug discovery with the necessary tools to effectively identify and characterize new therapeutic agents targeting the carbonic anhydrase enzyme family.
References
- 1. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acetazolamide-d3 in Preclinical and Clinical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a potent carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, altitude sickness, and idiopathic intracranial hypertension.[1][2][3] Accurate quantification of Acetazolamide in biological matrices is crucial for pharmacokinetic and bioequivalence studies in both preclinical and clinical research. Acetazolamide-d3, a deuterated stable isotope of Acetazolamide, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis as it compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6][7]
This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research, with a focus on its application in LC-MS/MS-based bioanalysis.
Key Applications of this compound
The primary application of this compound is as an internal standard for the accurate quantification of Acetazolamide in biological samples. This is essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Acetazolamide.[4][8]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.[1][4]
-
Therapeutic Drug Monitoring (TDM): Optimizing patient dosage regimens.
-
Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on Acetazolamide's pharmacokinetics.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the determination of Acetazolamide in human plasma using this compound as an internal standard.[1][4]
Table 1: LC-MS/MS Method Parameters [4]
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Extraction Method | Solid Phase Extraction (SPE) |
| Chromatographic Column | C18 |
| Mobile Phase | 0.1% Formic Acid Buffer and Acetonitrile (30:70, v/v) |
| Flow Rate | 0.80 mL/min |
| Run Time | 2.0 min |
Table 2: Method Validation Summary [1][4]
| Parameter | Result |
| Linearity Range | 50.3–12046 ng/mL |
| Precision (Intra- and Inter-day) | Met US FDA acceptance criteria |
| Accuracy (Intra- and Inter-day) | Met US FDA acceptance criteria |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL |
Experimental Protocols
Protocol 1: Quantification of Acetazolamide in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Acetazolamide in human plasma.[4]
1. Materials and Reagents:
-
Acetazolamide reference standard (99.46% purity)[4]
-
This compound internal standard (99.20% purity)[4]
-
HPLC grade acetonitrile and methanol[4]
-
Analytical grade formic acid[4]
-
Blank human plasma (K2 EDTA as anticoagulant)[4]
-
Ultra-pure water[4]
-
Solid Phase Extraction (SPE) cartridges (e.g., Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL)[4]
2. Preparation of Stock and Working Solutions:
-
Acetazolamide Stock Solution: Prepare a stock solution of Acetazolamide in methanol.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the stock solutions with a suitable solvent (e.g., methanol:water, 50:50, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50.0 µg/mL) in a suitable solvent.[4]
3. Sample Preparation (Solid Phase Extraction):
-
Pre-condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[4]
-
To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution (50.0 µg/mL).[4]
-
Vortex the sample for 10 seconds.[4]
-
Add 100 µL of 5% formic acid buffer and vortex again.[4]
-
Load the entire sample mixture onto the pre-conditioned SPE cartridge.[4]
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.[4]
-
Elute the analyte and internal standard with 1.0 mL of methanol.[4]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue with 500 µL of the mobile phase.[4]
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4000).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (method dependent).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Acetazolamide and this compound.
-
Note: Specific m/z transitions need to be optimized for the instrument used. For example, one study monitored m/z 223 → 181 for Acetazolamide and 227 → 183 for the internal standard.[9]
-
-
Chromatographic Conditions:
5. Data Analysis:
-
Quantify the concentration of Acetazolamide in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Signaling Pathway
Acetazolamide's primary mechanism of action is the inhibition of the carbonic anhydrase enzyme. This disrupts the reversible reaction of carbon dioxide hydration and carbonic acid dehydration, leading to downstream physiological effects.[2][10]
Caption: Mechanism of action of Acetazolamide in the renal proximal tubule.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Acetazolamide in a biological matrix using this compound as an internal standard.
Caption: General workflow for bioanalytical quantification of Acetazolamide.
Logical Relationship
The use of a stable isotope-labeled internal standard like this compound is based on a sound analytical principle that ensures reliable quantification.
Caption: Principle of using this compound as an internal standard.
Conclusion
This compound is an indispensable tool in the preclinical and clinical development of Acetazolamide. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy, precision, and robustness for reliable pharmacokinetic and bioequivalence studies. The detailed protocols and methodologies presented here serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Acetazolamide and its Internal Standard in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of pharmaceuticals.
Introduction:
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness. Accurate and reliable quantification of Acetazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced matrix effects, and the potential for automation.[1] This application note details a robust and reproducible solid-phase extraction protocol for the simultaneous extraction of Acetazolamide and its deuterated internal standard, Acetazolamide-d3, from human plasma prior to LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described solid-phase extraction protocol.
| Analyte | Internal Standard | Mean Recovery (%) | Recovery Precision (%CV) |
| Acetazolamide | This compound | 79.4 ± 3.04 | 1.29 - 6.69 |
| This compound | - | 77.1 | - |
| Data sourced from a study utilizing a similar SPE methodology.[2] |
Experimental Protocol
This protocol is optimized for the extraction of Acetazolamide and its internal standard from human plasma samples.
Materials and Reagents:
-
Acetazolamide reference standard
-
This compound internal standard (IS)[2]
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Water (deionized or Milli-Q)
-
Reversed-phase C18 solid-phase extraction cartridges (e.g., Bond-Elut C18)[3]
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Internal Standard Spiking Solution Preparation:
Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the intended calibration range.
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Spike the plasma sample with an appropriate volume of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Acidify the sample by adding a small volume of 87% orthophosphoric acid to reach a pH of approximately 3.[4]
Solid-Phase Extraction Procedure:
The following steps outline the solid-phase extraction process. A visual representation of this workflow is provided in the diagram below.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.[3] Ensure the sorbent bed does not go dry between these steps.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous plasma components and other potential interferences.
-
Elution: Elute the Acetazolamide and this compound from the cartridge with 1 mL of methanol into a clean collection tube.[3]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualized Experimental Workflow
Caption: Workflow for the solid-phase extraction of Acetazolamide.
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Acetazolamide and its internal standard, this compound, from human plasma. The use of reversed-phase C18 SPE cartridges provides excellent recovery and precision, making this method highly suitable for regulated bioanalysis in clinical and research settings. The provided workflow and quantitative data demonstrate the robustness and reliability of this approach for the accurate determination of Acetazolamide concentrations in biological samples.
References
Isocratic vs. Gradient Elution for the Separation of Acetazolamide and Acetazolamide-d3: An Application Note and Protocol
This document provides a detailed comparison of isocratic and gradient elution methods for the separation and quantification of Acetazolamide and its deuterated internal standard, Acetazolamide-d3. This information is intended for researchers, scientists, and drug development professionals working on bioanalytical method development and validation.
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and reliable quantification of Acetazolamide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A common approach for such analyses is the use of a stable isotope-labeled internal standard, such as this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice between isocratic and gradient elution is a critical step in method development, impacting analysis time, resolution, and sensitivity.
Isocratic elution employs a constant mobile phase composition throughout the analytical run. It is generally simpler, more cost-effective, and offers a stable baseline, making it suitable for routine analysis of less complex samples.[1][2]
Gradient elution , in contrast, involves a systematic change in the mobile phase composition during the separation. This technique is advantageous for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[1][3][4][5]
This application note presents protocols for both isocratic and gradient elution methods for the analysis of Acetazolamide and this compound, along with a comparative summary of their key performance characteristics.
Comparative Summary of Elution Methods
The following table summarizes the key parameters and performance characteristics of a published isocratic method and a representative gradient method for the analysis of Acetazolamide and this compound.
| Parameter | Isocratic Elution Method | Gradient Elution Method |
| Instrumentation | LC-MS/MS (API-4000) | UHPLC-MS/MS |
| Column | C18 | C18 |
| Mobile Phase | 0.1% Formic Acid in Water:Acetonitrile (30:70, v/v)[6][7] | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Elution Program | Constant 30:70 ratio[6][7] | A time-based gradient, for example: 0-1 min (95% A), 1-5 min (95-5% A), 5-6 min (5% A), 6-8 min (5-95% A)[8] |
| Flow Rate | 0.80 mL/min[6][7] | Typically 0.4 - 0.6 mL/min for UHPLC |
| Analysis Time | 2.0 minutes[6] | 8 minutes[8] |
| Sample Preparation | Solid-Phase Extraction (SPE)[6] | Simple dilution or protein precipitation[8] |
| Key Advantage | Rapid analysis time, simplicity[6] | Improved resolution for complex matrices, potential for analyzing multiple analytes[8] |
Experimental Protocols
Isocratic Elution Method for Acetazolamide and this compound in Human Plasma
This protocol is based on a validated LC-MS/MS method for the high-throughput analysis of Acetazolamide in human plasma.[6][9][7]
-
Acetazolamide and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2 EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 100 µL of 5% formic acid and vortex for 10 seconds.
-
Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analytes with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Instrument: LC-MS/MS system
-
Column: C18 analytical column
-
Mobile Phase: 0.1% formic acid in water:Acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 5°C[10]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetazolamide: m/z 223.2 → 181.1 (example, to be optimized)
-
This compound: m/z 226.2 → 184.1 (example, to be optimized)
-
Gradient Elution Method for Acetazolamide and Other Diuretics
This protocol is a representative example based on methods for analyzing diuretics in biological samples.[8]
-
Acetazolamide and this compound reference standards
-
UHPLC-grade acetonitrile and water
-
Formic acid
For samples like urine, a simple dilution may be sufficient.[8] For plasma, protein precipitation is a common alternative to SPE for gradient methods.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant.
-
Instrument: UHPLC-MS/MS system
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B (linear ramp)
-
5.0 - 6.0 min: 95% B (hold)
-
6.0 - 6.1 min: 95% to 5% B (linear ramp)
-
6.1 - 8.0 min: 5% B (re-equilibration)
-
-
Total Run Time: 8.0 minutes[8]
-
Ionization Mode: ESI (positive or negative)
-
Scan Type: MRM
-
MRM Transitions: To be optimized as in the isocratic method.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for both the isocratic and gradient elution methods.
Caption: Isocratic method workflow.
Caption: Gradient method workflow.
Logical Comparison of Elution Modes
The choice between isocratic and gradient elution depends on the specific analytical needs. The following diagram illustrates the decision-making process.
Caption: Decision tree for elution mode selection.
Conclusion
For the routine, high-throughput quantification of Acetazolamide and its deuterated internal standard in a relatively clean matrix like plasma, a rapid isocratic LC-MS/MS method is highly effective and efficient.[6][9][7] The short run time of 2.0 minutes allows for the analysis of a large number of samples in a single day.
However, if the analytical challenge involves a more complex matrix, potential interferences, or the simultaneous analysis of other compounds with different polarities, a gradient elution method would be more appropriate. While the analysis time is longer, the gradient provides superior resolving power and can lead to improved sensitivity and peak shapes for a wider range of analytes.[3][4] The choice of the elution mode should, therefore, be guided by the specific requirements of the study, balancing the need for speed and throughput with the complexity of the sample and the desired chromatographic resolution.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 10. Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrospray Ionization (ESI) of Acetazolamide-d3
Introduction
Acetazolamide-d3 is the deuterated analog of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of various conditions such as glaucoma, epilepsy, and altitude sickness. In quantitative bioanalysis, deuterated standards like this compound are frequently employed as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, leading to high accuracy and precision. This document provides detailed application notes and protocols for the electrospray ionization (ESI) settings for this compound, based on a validated LC-MS/MS method for the quantification of Acetazolamide in human plasma.[1][2][3]
Instrumentation
The following protocols are designed for a triple quadrupole mass spectrometer, such as the API-4000, equipped with a Turboionspray™ source.[1]
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is utilized to isolate Acetazolamide and this compound from human plasma.[1]
-
Initial Steps:
-
Take a 100 µL aliquot of the human plasma sample.
-
Spike the sample with 20 μL of a 50.0 µg/mL solution of this compound (internal standard).
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.[1]
-
-
SPE Cartridge Conditioning and Loading:
-
Washing and Elution:
-
Final Steps:
2. Liquid Chromatography (LC)
-
Column: C18 analytical column.[1]
-
Mobile Phase: An isocratic mobile phase composed of 0.1% formic acid buffer and acetonitrile (30:70, v/v).[1]
-
Flow Rate: 0.80 mL/min.[1]
-
Run Time: A chromatographic run time of 2.0 minutes allows for the analysis of over 300 samples per day.[1]
3. Mass Spectrometry (MS)
The detection and quantification are performed using a triple quadrupole mass spectrometer with the following ESI settings.
Data Presentation
Table 1: Electrospray Ionization (ESI) Source Settings
| Parameter | Setting |
| Ionization Mode | Positive Ion Mode[1] |
| Ion Spray Voltage | 5000 V[1] |
| Interface Temperature | 500°C[1] |
| Nebulizer Gas (GS1) | 35 psi[1] |
| Auxiliary Gas (GS2) | 40 psi[1] |
| Curtain Gas | 20 psi[1] |
| Collision Gas | 8 psi[1] |
Table 2: Compound-Specific MS/MS Parameters for this compound
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 226.1[1] |
| Product Ion (Q3) | m/z 182.2[1] |
| Declustering Potential (DP) | 42 V[1] |
| Collision Energy (CE) | 21 V[1] |
| Entrance Potential (EP) | 10 V[1] |
| Collision Cell Exit Potential (CXP) | 10 V[1] |
Table 3: Comparative MS/MS Parameters for Acetazolamide
For reference, the parameters for the non-deuterated Acetazolamide are provided below.
| Parameter | Setting |
| Precursor Ion (Q1) | m/z 223.1[1] |
| Product Ion (Q3) | m/z 181.0[1] |
| Declustering Potential (DP) | 40 V[1] |
| Collision Energy (CE) | 22 V[1] |
| Entrance Potential (EP) | 10 V[1] |
| Collision Cell Exit Potential (CXP) | 10 V[1] |
Visualization
References
Application Notes: Quantitative Analysis of Acetazolamide and Acetazolamide-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness. Accurate and sensitive quantification of Acetazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the quantitative analysis of Acetazolamide and its deuterated internal standard, Acetazolamide-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Principle
The method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify Acetazolamide. After extraction from the biological matrix, the analyte and its stable isotope-labeled internal standard (this compound) are separated by reverse-phase liquid chromatography. The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Analytes and MRM Transitions
Multiple reaction monitoring (MRM) is a highly specific detection technique where a specific precursor ion (Q1) is selected and fragmented in the collision cell to produce a specific product ion (Q3). Monitoring these specific transitions for both the analyte and the internal standard provides excellent sensitivity and minimizes interferences from the sample matrix. Both positive and negative ionization modes can be utilized for the analysis of Acetazolamide.
Table 1: MRM Transitions and Mass Spectrometry Parameters for Acetazolamide and this compound (Positive Ion Mode) [1]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] |
| Acetazolamide | 223.1 | 181.0 | 40 | 22 |
| This compound | 226.1 | 182.2 | 42 | 21 |
Table 2: MRM Transitions and Mass Spectrometry Parameters for Acetazolamide (Negative Ion Mode) [2]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] |
| Acetazolamide | 220.9 | 83.3 | -45 | -20 |
Experimental Protocols
Sample Preparation
Two common methods for extracting Acetazolamide from plasma are protein precipitation and solid-phase extraction (SPE). The choice of method may depend on the required sensitivity and sample cleanliness.
Protocol 1.1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) [1]
This method provides a cleaner extract, which can improve assay robustness and sensitivity.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid and the internal standard (this compound).
-
Vortex the sample and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 3: Liquid Chromatography Parameters [1]
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Table 4: Mass Spectrometry Parameters [1][2]
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Negative |
| Capillary Voltage | 3500 V | -3000 V |
| Source Temperature | 150°C | 150°C |
| Desolvation Temperature | 400°C | 400°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of Acetazolamide in the unknown samples is then determined from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Acetazolamide.
Caption: MRM logic for Acetazolamide and its internal standard.
References
Troubleshooting & Optimization
Overcoming isotopic interference between Acetazolamide and Acetazolamide-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isotopic interference between Acetazolamide and its deuterated internal standard, Acetazolamide-d3, during LC-MS/MS analysis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of Acetazolamide using this compound as an internal standard.
Problem 1: High background or interfering peak at the retention time of this compound in blank samples.
Possible Cause: Carryover from a previous injection of a high-concentration sample or contamination of the LC-MS/MS system.
Troubleshooting Steps:
-
Inject a series of blank solvent injections: This will help determine if the interference is due to carryover.
-
Optimize the autosampler wash procedure: Use a strong solvent to wash the injection needle and port between injections.
-
Check for system contamination: If the interference persists, clean the ion source, transfer capillary, and other components of the MS system according to the manufacturer's instructions.
-
Analyze a fresh batch of mobile phase: Contaminated solvents can introduce background noise.
Problem 2: The signal intensity of this compound is significantly higher than expected in quality control (QC) samples.
Possible Cause: Isotopic contribution from a high concentration of unlabeled Acetazolamide to the mass channel of this compound. This is also known as isotopic crosstalk.
Troubleshooting Steps:
-
Verify the concentration of the Acetazolamide spiking solution: An error in the preparation of the high QC sample could be the cause.
-
Evaluate the isotopic purity of the this compound internal standard: Ensure the internal standard is not contaminated with the unlabeled analyte.[1]
-
Optimize chromatographic separation: Ensure baseline separation between Acetazolamide and any potential endogenous interferences. While Acetazolamide and this compound will co-elute, improved separation from other matrix components can reduce overall background noise.
-
Select a different precursor/product ion transition for this compound: Choose a transition that is less susceptible to interference from the isotopic variants of Acetazolamide. A methodology for accurately calculating and mitigating isotopic interferences can be applied to select the best labeling scheme and selective reaction monitoring (SRM) transitions.[2]
Problem 3: Poor linearity of the calibration curve, particularly at the lower and upper limits of quantification (LLOQ and ULOQ).
Possible Cause: Uncorrected isotopic interference from Acetazolamide to this compound, or vice versa, affecting the accuracy of the response ratio.
Troubleshooting Steps:
-
Assess the contribution of Acetazolamide to the this compound signal: Prepare a sample containing only the ULOQ concentration of Acetazolamide and measure the response in the this compound MRM channel. The interference should not significantly impact the accuracy and precision at the LLOQ.[3]
-
Assess the contribution of this compound to the Acetazolamide signal: Prepare a sample containing only the internal standard concentration and measure the response in the Acetazolamide MRM channel.
-
Mathematical Correction: If interference is present and cannot be eliminated instrumentally, a mathematical correction can be applied by measuring a different isotope of the interfering element and using its known isotopic abundance to subtract its contribution from the analyte signal.[1]
-
Use a higher mass-labeled internal standard: If significant crosstalk from the analyte to the internal standard is observed, consider using an internal standard with a larger mass difference to minimize the impact of natural isotopic abundance.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why does it occur between Acetazolamide and this compound?
Isotopic interference, or crosstalk, happens when the signal from the analyte (Acetazolamide) overlaps with the signal of its stable isotope-labeled internal standard (this compound).[3] This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the unlabeled Acetazolamide, which can contribute to the mass channel being monitored for the deuterated internal standard.[3]
Q2: How can I predict the potential for isotopic interference in my assay?
The potential for interference can be estimated by examining the mass spectra of both the analyte and the internal standard. For Acetazolamide and this compound, the +3 Da mass difference provides good separation. However, it's crucial to calculate the contribution of naturally occurring isotopes in Acetazolamide to the M+3 peak.[3]
Q3: What are the acceptable limits for isotopic interference?
Regulatory guidelines for bioanalytical method validation suggest that the contribution of the analyte to the internal standard signal (and vice versa) should be minimal. A common acceptance criterion is that the interference at the Lower Limit of Quantification (LLOQ) should not affect the accuracy and precision by more than 15-20%.[3]
Q4: Can optimizing the Multiple Reaction Monitoring (MRM) transitions help minimize interference?
Yes, optimizing the MRM transitions is a key strategy. Selecting unique fragment ions for both Acetazolamide and this compound that do not have isotopic overlap can significantly reduce interference.[3] High-resolution mass spectrometry can be used to confirm the elemental composition of fragment ions and ensure their specificity.[3]
Q5: What should I do if I observe significant isotopic interference?
If significant interference is detected, several strategies can be employed:
-
Chromatographic Separation: Ensure baseline separation of Acetazolamide from any interfering endogenous matrix components.[3]
-
Methodological Approaches: This includes selecting an interference-free isotope to monitor, applying mathematical corrections for the interference, and optimizing sample preparation to remove interfering matrix components.[1]
-
Instrumental Techniques: In some cases, techniques like using collision/reaction cells in ICP-MS can reduce polyatomic interferences, though this is less common for LC-MS/MS of small molecules.[1][4] High-resolution mass spectrometry can also be used to separate interfering ions from the analyte signal based on their exact masses.[1]
Quantitative Data
Table 1: Mass Spectrometry Parameters for Acetazolamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Acetazolamide | 223.2 | 108.1 | Positive | [5] |
| This compound | 226.2 | 111.1 | Positive | [5] |
| Acetazolamide | 220.9 | 83.3 | Negative | [6][7] |
Experimental Protocols
LC-MS/MS Method for the Quantification of Acetazolamide in Human Plasma
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and experimental needs.[5]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add the this compound internal standard.
-
Vortex the sample to mix.
-
Load the sample onto a pre-conditioned SPE cartridge (e.g., Orochem celerity deluxe SPE cartridge).[5]
-
Wash the cartridge with an appropriate solvent to remove interfering matrix components.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: C18 column (specific dimensions to be optimized).[5]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70, v/v).[5]
-
Flow Rate: 0.80 mL/min.[5]
-
Injection Volume: To be optimized based on sensitivity requirements.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Source and Compound Parameters: Optimize parameters such as ion spray voltage, source temperature, collision energy, and declustering potential to obtain the most intense and reproducible signals.[5]
4. Data Analysis
-
Integrate the peak areas for both Acetazolamide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Acetazolamide in the unknown samples using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Concept of isotopic overlap between analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Acetazolamide-d3 in HPLC.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Acetazolamide-d3, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?
This compound is the deuterated form of Acetazolamide, often used as an internal standard in LC-MS applications.[1][2] Its chemical properties are crucial for method development.
| Property | Value | Source |
| Chemical Formula | C4H3D3N4O3S2 | [1][3] |
| Molecular Weight | 225.26 g/mol | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Appearance | White to yellowish-white fine crystalline powder | [4] |
Q2: What is a good starting point for an HPLC method for this compound?
A common approach is reversed-phase HPLC. One published method for Acetazolamide utilizes a C8 column with a mobile phase of potassium dihydrogen phosphate buffer (pH 3), acetonitrile, and water (30:20:50 v/v/v).[5][6][7] Another method for LC-MS/MS uses a C18 column with a mobile phase of 0.1% formic acid in acetonitrile and water.[8] The detection wavelength is typically around 265 nm.[5]
Troubleshooting Poor Peak Shape
Poor peak shape can manifest as tailing, fronting, splitting, or broadening. Below are guides to address these specific issues.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is a common problem.[9][10]
Q: My this compound peak is tailing. What are the potential causes and solutions?
A: Peak tailing for a basic compound like Acetazolamide can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[11]
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic analyte, causing tailing.[9][11] | - Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of silanol groups. A pH of around 3 is often effective.[5][6] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. - Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible free silanol groups.[11] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak tailing.[10][12] | - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[13] |
| Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[14] | - Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates.[11] - Flush the Column: Flush the column with a strong solvent to remove contaminants.[11] If the problem persists, the column may need to be replaced. |
| Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., long tubing, improper fittings) can contribute to peak tailing. | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. - Ensure Proper Fittings: Check and tighten all fittings to minimize dead volume. |
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, results in a leading edge of the peak being broader than the trailing edge.[10]
Q: Why is my this compound peak fronting?
A: Peak fronting is often associated with sample overload or issues with the sample solvent.[12]
| Potential Cause | Recommended Solution |
| Sample Overload: Injecting a sample concentration that is too high for the column to handle can lead to "shark-fin" shaped peaks.[12] | - Dilute the Sample: Reduce the concentration of your sample and re-inject. |
| Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[12] | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. - Use a Weaker Solvent: If solubility is an issue, use a solvent that is weaker than the mobile phase.[12] |
| Column Packing Issues: A void or channel in the column packing can also cause peak fronting.[12] | - Replace the Column: If you suspect the column is damaged, replacing it is the most effective solution. |
Issue 3: Split Peaks
Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak.[12]
Q: My this compound peak is splitting. What should I do?
A: Peak splitting can be due to chemical or physical issues.
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility: A strong injection solvent can cause the sample to band improperly on the column. | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. |
| Partial Column Blockage: A blockage at the column inlet frit can distort the sample path.[14] | - Backflush the Column: Reverse the column and flush it with mobile phase to dislodge any particulates.[14] Note: Check the column's manual to ensure it can be backflushed.[15] - Use an In-line Filter: Install an in-line filter before the column to catch particulates.[14] |
| Co-elution: The split peak may actually be an impurity or a related compound that is not fully resolved. | - Optimize the Method: Adjust the mobile phase composition, gradient, or temperature to improve resolution. |
| Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of Acetazolamide, both the ionized and non-ionized forms may be present, leading to peak splitting. | - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
Issue 4: Broad Peaks
Broad peaks can reduce sensitivity and make integration difficult.[11]
Q: My this compound peak is very broad. How can I improve it?
A: Peak broadening can be caused by a variety of factors, from column degradation to system issues.[11]
| Potential Cause | Recommended Solution |
| Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[11] | - Replace the Column: If the column has been used extensively or under harsh conditions (e.g., high pH), it may need to be replaced.[11] |
| Slow Kinetics: Slow mass transfer of the analyte between the mobile and stationary phases can cause broadening. | - Increase Column Temperature: Raising the temperature can improve mass transfer and reduce peak width. Be mindful of the analyte's stability at higher temperatures. - Decrease Flow Rate: A lower flow rate can sometimes improve peak shape, but will increase run time.[13] |
| Mobile Phase Issues: Inconsistent mobile phase composition or improper degassing can lead to peak broadening.[10] | - Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase before use. |
| Extra-Column Volume: Excessive volume in the system outside of the column contributes to band broadening. | - Optimize Tubing and Connections: Use tubing with a small internal diameter and minimize its length. Ensure all connections are secure. |
Experimental Protocols & Workflows
Protocol: Mobile Phase Preparation for Acetazolamide Analysis (Based on a published method)
-
Buffer Preparation (pH 3):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve the desired buffer concentration.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A flowchart for diagnosing HPLC peak shape problems.
Signaling Pathway of Peak Tailing due to Silanol Interactions
The diagram below illustrates the chemical interaction leading to peak tailing.
Caption: Interaction between basic analyte and silanol groups.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. vivanls.com [vivanls.com]
- 4. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. waters.com [waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. silicycle.com [silicycle.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Addressing matrix effects when using Acetazolamide-d3 in plasma samples.
Welcome to the technical support center for the analysis of Acetazolamide in plasma samples using Acetazolamide-d3 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address matrix effects and other common challenges during your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Acetazolamide analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the analyte (Acetazolamide) and internal standard (this compound) due to co-eluting components from the plasma matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In plasma, major contributors to matrix effects are phospholipids, salts, and endogenous metabolites.
Q2: Why am I seeing high variability in my this compound internal standard signal across different plasma samples?
A2: High variability in the internal standard signal is a strong indicator of inconsistent matrix effects. While a stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, significant variations can still arise from:
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Inconsistent Sample Cleanup: Inefficient or variable removal of matrix components, particularly phospholipids, can lead to different levels of ion suppression in each sample.
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Phospholipid Co-elution: If the chromatographic method does not sufficiently separate this compound from the elution zone of phospholipids, the internal standard will be subject to variable ion suppression.
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Differential Matrix Effects: In some instances, the analyte and the internal standard may not experience the exact same degree of matrix effect, especially with a high load of matrix components.
Q3: I am observing significant ion suppression for both Acetazolamide and this compound. What are the primary strategies to mitigate this?
A3: Mitigating ion suppression is crucial for accurate bioanalysis. The primary strategies involve:
-
Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).
-
Chromatographic Optimization: Modifying the LC method to separate the analytes from the matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase, using a different column chemistry, or employing gradient elution.
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Q4: Can the use of this compound completely eliminate matrix effect issues?
A4: While using a stable isotope-labeled internal standard like this compound is the most recognized technique to correct for matrix effects, it may not completely eliminate the problem. The underlying assumption is that the analyte and the internal standard will experience the same degree of ion suppression or enhancement. However, if the matrix effect is severe, it can still lead to a loss of sensitivity that the internal standard cannot compensate for. Therefore, it is always recommended to minimize matrix effects as much as possible through effective sample preparation and chromatography.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Acetazolamide and this compound
-
Possible Cause: Injection of a sample extract with a high percentage of organic solvent into a mobile phase with a lower organic content. This is common after protein precipitation with acetonitrile or methanol.
-
Troubleshooting Steps:
-
Evaporate and Reconstitute: After extraction, evaporate the organic solvent and reconstitute the residue in a solvent that is weaker than or matches the initial mobile phase composition.
-
Dilute the Extract: Dilute the sample extract with an aqueous solution to reduce the organic solvent strength before injection.
-
Optimize Chromatography: Adjust the initial mobile phase composition to better match the solvent strength of the sample extract.
-
Issue 2: Inconsistent Recovery of Acetazolamide
-
Possible Cause: Suboptimal sample preparation leading to variable extraction efficiency.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Techniques: Compare the recovery and consistency of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE is often recommended for cleaner extracts.
-
Optimize the Chosen Method:
-
PPT: Ensure complete protein precipitation by optimizing the solvent-to-plasma ratio (typically 3:1 or 4:1) and centrifugation conditions.
-
LLE: Optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of Acetazolamide.
-
SPE: Methodically screen different sorbents (e.g., C18, mixed-mode) and optimize the wash and elution steps.
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Acetazolamide and this compound standards in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using your established protocol. After the final extraction step, spike the extracted matrix with Acetazolamide and this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with Acetazolamide and this compound before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
**Calculate the
How to assess and correct for the back-exchange of deuterium in Acetazolamide-d3.
Welcome to the technical support center for Acetazolamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing and correcting for the potential back-exchange of deuterium during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a potential concern for this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms (protons) from the surrounding solvent, such as water or methanol.[1][2] this compound is labeled with three deuterium atoms on the N-acetyl group. While carbon-deuterium (C-D) bonds are generally stable, the protons on a carbon atom adjacent to a carbonyl group can be labile under certain conditions (e.g., high pH or temperature). If back-exchange occurs, it compromises the isotopic purity of the standard, leading to the formation of d2, d1, and fully unlabeled (d0) species. This can interfere with accurate quantification when using this compound as an internal standard in LC-MS analysis.[3]
Q2: Are the deuterium atoms on this compound prone to back-exchange under typical analytical conditions?
A2: The C-D bonds on the acetyl methyl group of this compound are significantly more stable than the nitrogen-hydrogen (N-H) bonds on a protein backbone, which are the primary focus in hydrogen-deuterium exchange (HDX) studies.[4] Under standard, controlled LC-MS analytical conditions—which typically involve acidic pH (e.g., pH 2.5-4) and low temperatures to quench exchange reactions—significant back-exchange of the deuterium atoms on this compound is not expected.[5][6] However, prolonged exposure to basic pH, high temperatures, or protic solvents during sample storage or preparation could potentially facilitate this process.
Q3: How can I assess the isotopic purity of my this compound standard and check for back-exchange?
A3: The isotopic purity of your standard can be verified using high-resolution mass spectrometry. This is a critical first step before using a new lot of material. You should prepare a high-concentration solution of the deuterated standard and acquire a full-scan mass spectrum.[3] By analyzing the isotopic distribution, you can quantify the percentage of the desired d3 species relative to any d2, d1, or d0 forms. This same procedure can be used to test for back-exchange after subjecting the standard to specific experimental conditions (e.g., incubation in a sample matrix for an extended period).
Q4: What practical steps can be taken to minimize the risk of back-exchange during my experiments?
A4: To maintain the isotopic integrity of this compound, follow these best practices:
-
Control pH: Prepare all samples and mobile phases in acidic to neutral conditions (ideally pH < 7). The minimum exchange rate for amide hydrogens occurs around pH 2.5, which is a good target for analytical steps.[5][7]
-
Maintain Low Temperatures: Keep samples, extracts, and autosampler vials cooled (e.g., 0–4 °C) throughout the process, from preparation to injection.[6][8]
-
Limit Exposure Time: Minimize the time samples spend in protic solvents, especially at room temperature or higher. Perform sample preparation and analysis as quickly as possible.[8]
-
Use Aprotic Solvents: When possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and storage.
Troubleshooting Guides
Issue: The peak corresponding to unlabeled Acetazolamide (d0) is unexpectedly high in my samples containing the this compound internal standard.
This issue can arise from two primary sources: inherent impurity in the deuterated standard or back-exchange that occurred during the experimental workflow.
Workflow for Troubleshooting Isotopic Contribution
Caption: Troubleshooting workflow for identifying the source of unlabeled analyte.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound Standard
-
Preparation of Standard Solution: Prepare a solution of this compound in a 50:50 acetonitrile:water mixture at a concentration of 1 µg/mL.
-
Mass Spectrometer Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full-scan mode. Set the mass range to scan from m/z 220 to 230 to cover the isotopic cluster of Acetazolamide.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a simple LC injection. Acquire data for approximately 1 minute.
-
Data Analysis:
-
Identify the monoisotopic masses for the unlabeled (d0, C₈H₆N₄O₃S₂) and labeled (d3, C₈H₃D₃N₄O₃S₂) forms.
-
Expected m/z for [M+H]⁺ of d0: ~223.01
-
Expected m/z for [M+H]⁺ of d3: ~226.03
-
-
Measure the peak intensities for the d3, d2, d1, and d0 species.
-
Calculate the percentage contribution of each species.
-
Protocol 2: LC-MS/MS Method for Quantifying Acetazolamide
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 4 °C.
-
-
MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the following mass transitions:
-
Acetazolamide (d0): Q1: 223.0 -> Q3: 181.0
-
This compound (IS): Q1: 226.0 -> Q3: 184.0
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Presentation
Table 1: Example Calculation of Isotopic Purity and Back-Exchange
This table shows how to calculate the isotopic distribution from a full-scan mass spectrum of an this compound standard before and after incubation in a biological matrix at 37°C for 4 hours.
| Species | Expected [M+H]⁺ m/z | Intensity (Stock Standard) | Distribution (Stock) | Intensity (Post-Incubation) | Distribution (Post-Incubation) |
| d0 | 223.01 | 5,000 | 0.5% | 25,000 | 2.5% |
| d1 | 224.02 | 10,000 | 1.0% | 30,000 | 3.0% |
| d2 | 225.02 | 25,000 | 2.5% | 45,000 | 4.5% |
| d3 | 226.03 | 960,000 | 96.0% | 900,000 | 90.0% |
| Total | 1,000,000 | 100.0% | 1,000,000 | 100.0% | |
| Conclusion: | Isotopic Purity = 96.0% | Back-exchange = 6.0% |
Note: Intensities are arbitrary units for illustrative purposes.
Visualizations
Diagram 1: Factors Influencing Deuterium Back-Exchange
Caption: Key environmental factors that promote or mitigate deuterium back-exchange.
Diagram 2: Mechanism of Action of Acetazolamide
Caption: Simplified pathway showing Acetazolamide's inhibition of carbonic anhydrase.[9][10][11]
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. benchchem.com [benchchem.com]
- 4. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
Dealing with co-elution of interfering compounds with Acetazolamide-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of interfering compounds with Acetazolamide-d3 during LC-MS/MS analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues related to the co-elution of interfering compounds with the internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a peak that co-elutes with my internal standard, this compound. What could be the source of this interference?
A1: Co-elution with an internal standard can arise from several sources. Potential interfering compounds include:
-
Metabolites of the analyte or co-administered drugs: Acetazolamide itself does not undergo significant metabolism.[1] However, other drugs administered concurrently may have metabolites that are isobaric and have similar chromatographic retention.
-
Endogenous matrix components: Components from the biological matrix (e.g., plasma, urine) can sometimes co-elute with the internal standard.
-
Cross-contamination: Contamination from previous injections or from the sample collection and preparation process can introduce interfering substances.[2]
-
Isotopic contribution from the analyte: At very high concentrations of the unlabeled Acetazolamide, the M+3 isotope peak may contribute to the signal of this compound.
Q2: My chromatogram shows a shoulder on the this compound peak. How can I confirm if this is due to co-elution?
A2: A shoulder on a chromatographic peak is a strong indicator of co-elution.[3] To confirm, you can employ the following techniques:
-
Peak Purity Analysis (if using a PDA/DAD detector): A diode array detector can assess the spectral homogeneity across the peak. If the spectra differ across the peak, it indicates the presence of more than one compound.[3]
-
Mass Spectral Analysis: Examine the mass spectra across the elution profile of the peak . A shift in the mass spectral profile suggests the presence of a co-eluting compound.[3]
-
Blank Matrix Injection: Injecting a blank matrix sample that has undergone the full sample preparation procedure can help determine if the interference is from the biological matrix itself.
Q3: What are the initial steps to troubleshoot and resolve the co-elution with this compound?
A3: A systematic approach is crucial for resolving co-elution. The initial steps should focus on modifying the chromatographic separation:
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the organic-to-aqueous ratio can alter the selectivity of the separation. Weakening the mobile phase (decreasing the organic solvent percentage) can increase retention and potentially resolve the co-eluting peaks.[3]
-
Change the Mobile Phase pH: For ionizable compounds, altering the pH of the mobile phase can significantly impact retention time and selectivity.
-
Evaluate a Different Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano column) can provide a different separation mechanism and resolve the interference.
Q4: Can I adjust the mass spectrometry parameters to resolve the interference without changing the chromatography?
A4: While chromatographic separation is the primary method for resolving co-eluting compounds, in some cases, mass spectrometry parameters can be adjusted, especially if the interfering compound has a different mass-to-charge ratio (m/z) for its product ion.
-
Optimize MRM Transitions: Ensure that you are using the most specific and intense multiple reaction monitoring (MRM) transitions for this compound. If the interfering compound does not produce the same product ion, this can eliminate the interference.
-
Increase Mass Resolution (if available): High-resolution mass spectrometry can distinguish between compounds with very similar nominal masses.
Experimental Protocols
Protocol: Method for Resolving Co-elution of an Interfering Compound with this compound
This protocol outlines a systematic approach to modify an existing LC-MS/MS method to resolve co-elution with the internal standard, this compound.
1. Initial Assessment:
- Inject a sample containing only Acetazolamide and this compound to confirm their retention times.
- Inject a blank matrix sample to identify endogenous interferences.
- Inject the problematic sample and confirm the co-elution.
2. Chromatographic Optimization:
3. Mass Spectrometry Parameter Verification:
- Objective: To ensure the specificity of the detection.
- Procedure:
- Infuse a solution of this compound to confirm and optimize the precursor and product ion masses.
- If the identity of the interfering compound is known, check for any overlapping MRM transitions.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Acetazolamide and this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Acetazolamide) | To be determined based on specific instrumentation |
| MRM Transition (this compound) | To be determined based on specific instrumentation |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Note: Specific MRM transitions and compound-dependent parameters should be optimized for the mass spectrometer being used. A common method uses a mobile phase of 0.1% formic acid and acetonitrile (30:70, v/v) at a flow rate of 0.80 mL/min on a C18 column.[4]
Mandatory Visualization
Troubleshooting Workflow for Co-elution
References
Technical Support Center: Ensuring the Stability of Acetazolamide-d3 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Acetazolamide-d3 in processed samples during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound, like other deuterated internal standards, can be influenced by several factors during and after sample processing. The most common factors include:
-
Temperature: Exposure to elevated temperatures, even for short periods on the benchtop or in the autosampler, can lead to degradation.[1]
-
pH: Acetazolamide is known to be more stable in acidic conditions, typically around pH 4-5.[2] Extreme pH values in the reconstitution solvent or residual matrix components can promote degradation.
-
Light: Exposure to light, particularly UV radiation, can potentially cause degradation of the molecule.[3]
-
Reconstitution Solvent: The composition of the solvent used to reconstitute the extracted sample can impact stability. The presence of certain organic solvents or additives may affect the stability of this compound.
-
Matrix Effects: Residual matrix components from the biological sample (e.g., plasma, urine) can sometimes influence the stability of the analyte and internal standard in the final extract.[4]
-
Deuterium-Hydrogen Exchange: Although generally stable, deuterium atoms on a molecule can sometimes exchange with protons from the surrounding solvent, particularly under certain pH and temperature conditions. This would alter the mass of the internal standard and affect quantification.[5][6][7][8]
Q2: What are the recommended storage conditions for processed samples containing this compound?
For optimal stability, processed samples reconstituted in solvent should be kept at low temperatures and protected from light until analysis. Based on stability data for the non-deuterated form of Acetazolamide, the following conditions are recommended as a starting point:
-
Autosampler Stability: Maintain the autosampler temperature at or below 10°C. Data for Acetazolamide suggests it is stable for at least 65 hours at 10°C.
-
Post-Preparative (Wet Extract) Stability: If processed samples need to be stored before analysis, they should be kept at 2-8°C. Acetazolamide has been shown to be stable under these conditions for at least 61 hours.
-
Freeze-Thaw Stability: It is crucial to minimize the number of freeze-thaw cycles. While Acetazolamide has demonstrated stability for up to four cycles, it is best practice to aliquot samples if multiple analyses are anticipated.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
To rigorously assess the stability of this compound in your processed samples, you should perform the following stability tests as part of your bioanalytical method validation, in line with regulatory guidelines such as the ICH M10:[9]
-
Bench-Top Stability: Evaluate the stability of this compound in the processed sample matrix at room temperature for a period that reflects the typical handling time of samples during your experimental workflow.[9]
-
Autosampler Stability: Assess the stability of this compound in the autosampler under the intended temperature and duration of an analytical run.
-
Post-Preparative (Processed Sample) Stability: Determine the stability of the processed samples at the intended storage temperature (e.g., 2-8°C) for the maximum anticipated storage duration before analysis.[10]
-
Freeze-Thaw Stability: Analyze samples containing this compound after they have undergone a minimum of three freeze-thaw cycles.[9] The cycles should mimic the expected temperature and duration of thawing and refreezing of study samples.
The acceptance criterion for these stability tests is typically that the mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.[9]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues related to this compound stability.
Problem: I am observing a decrease in the this compound peak area over the course of an analytical run.
Possible Causes & Solutions:
-
Autosampler Instability: The temperature in your autosampler may be too high, leading to the degradation of this compound over time.
-
Solution: Ensure your autosampler is properly cooled to the validated temperature (e.g., 4-10°C). Perform an autosampler stability experiment to confirm the appropriate storage duration.
-
-
pH of Reconstitution Solvent: The pH of your reconstitution solvent may not be optimal for this compound stability.
-
Solution: Adjust the pH of your reconstitution solvent to be mildly acidic (around pH 4-5). This can be achieved by adding a small amount of a suitable buffer or acid.
-
-
Light Exposure: Prolonged exposure of the sample vials in the autosampler to ambient light might be causing photodegradation.
-
Solution: Use amber vials or a light-protected autosampler to minimize light exposure.
-
Problem: I am seeing a small peak at the mass transition of the non-deuterated Acetazolamide in my this compound standard solution.
Possible Causes & Solutions:
-
Isotopic Impurity: The this compound internal standard may contain a small percentage of the non-deuterated analyte as an impurity from its synthesis.[3]
-
Solution: Check the certificate of analysis for your this compound standard to determine the level of isotopic purity. If the impurity is significant, it may be necessary to source a standard with higher purity.
-
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms may be exchanging with protons from the solvent.[5][7]
-
Solution: Investigate the effect of solvent and pH on this exchange. Storing stock solutions in aprotic solvents and ensuring the pH of the processed sample is optimal can help minimize this issue. Consider using a standard with a more stable isotopic label, such as ¹³C or ¹⁵N, if D-H exchange is persistent.[5]
-
Problem: The variability of the this compound peak area is high across different processed samples.
Possible Causes & Solutions:
-
Inconsistent Sample Processing: Variability in the extraction or reconstitution steps can lead to inconsistent final concentrations of the internal standard.
-
Solution: Ensure that the internal standard is added accurately and consistently to all samples at the beginning of the sample preparation process. Thoroughly vortex all samples after the addition of the internal standard and after reconstitution.
-
-
Matrix Effects: Different biological samples can have varying levels of matrix components that may affect the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[4]
-
Solution: Optimize your sample clean-up procedure to remove interfering matrix components more effectively. Evaluate the matrix effect during method validation by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution.
-
Quantitative Data Summary
The following tables summarize the stability of Acetazolamide (non-deuterated) in human plasma under various conditions. This data can be used as a reliable reference for establishing the stability of this compound.
Table 1: Stability of Acetazolamide in Processed Human Plasma
| Stability Test | Spiked Concentration (ng/mL) | Mean ± SD (ng/mL) | Precision (%) | Stability (%) |
| Autosampler Stability (at 10°C for 65 h) | 152 | 136 ± 1.85 | 1.36 | 89.7 |
| 10026 | 9220 ± 92.5 | 1.00 | 92.0 | |
| Wet Extract Stability (at 2–8°C for 61 h) | 152 | 136 ± 0.87 | 0.64 | 89.8 |
| 10026 | 9167 ± 106 | 1.15 | 91.4 | |
| Bench Top Stability (12 h at room temperature) | 152 | 141 ± 1.72 | 1.22 | 92.7 |
| 10026 | 9403 ± 125 | 1.33 | 93.8 | |
| Freeze–Thaw Stability (4 cycles) | 152 | 136 ± 2.74 | 2.02 | 89.8 |
| 10026 | 9232 ± 94.3 | 1.02 | 92.1 |
Data adapted from a study on the LC-MS/MS assay of Acetazolamide in human plasma.
Experimental Protocols
Protocol: Assessment of Post-Preparative Stability of this compound
-
Sample Preparation:
-
Prepare a set of low and high concentration quality control (QC) samples by spiking known amounts of Acetazolamide and a constant concentration of this compound into a blank biological matrix (e.g., human plasma).
-
Process these QC samples using your validated extraction procedure.
-
Reconstitute the dried extracts in the final reconstitution solvent.
-
-
Initial Analysis (Time 0):
-
Immediately analyze a subset of the freshly prepared low and high QC samples (n=3 or more) to establish the baseline (Time 0) concentrations.
-
-
Storage:
-
Store the remaining reconstituted QC samples under the desired storage conditions (e.g., at 4°C, protected from light).
-
-
Analysis at Subsequent Time Points:
-
At predefined time points (e.g., 12, 24, 48, 72 hours), retrieve a set of the stored low and high QC samples and analyze them.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision for each QC level at each time point.
-
Compare the mean concentrations at each time point to the baseline (Time 0) concentrations. The deviation should be within ±15%.
-
Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
Impact of mobile phase pH on the retention and ionization of Acetazolamide-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetazolamide-d3. The focus is on the critical impact of mobile phase pH on the chromatographic retention and mass spectrometric ionization of this compound.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of this compound in reversed-phase HPLC?
The retention of this compound on a reversed-phase column (like a C18) is highly dependent on its ionization state, which is controlled by the mobile phase pH. Acetazolamide is a weak acid with a pKa of approximately 7.2.[1][2][3]
-
At a pH below 7.2: The compound will be predominantly in its neutral, non-ionized form. This makes it more hydrophobic (less polar), leading to stronger interaction with the C18 stationary phase and thus a longer retention time .[4][5] For optimal retention, a mobile phase pH of 2-4 is often a good starting point.[6]
-
At a pH above 7.2: The compound will be primarily in its ionized (deprotonated) form. This makes it more polar and less retained by the nonpolar stationary phase, resulting in a shorter retention time .[4]
Q2: What is the relationship between mobile phase pH and the mass spectrometry (MS) signal of this compound?
Mobile phase pH significantly influences the efficiency of the electrospray ionization (ESI) process for this compound.
-
Positive Ionization Mode (ESI+): To achieve a strong signal in positive mode, the analyte needs to be readily protonated. While acidic mobile phases (e.g., containing 0.1% formic acid) are very common and effective for protonating analytes like this compound, some studies have shown that higher pH mobile phases can also yield excellent signal intensity in positive mode for certain pharmaceuticals.[7][8][9] The choice depends on the specific instrument and source conditions.
-
Negative Ionization Mode (ESI-): To be detected in negative mode, the analyte must be deprotonated. This is favored at a mobile phase pH above the compound's pKa. For this compound (pKa ≈ 7.2), a mobile phase with a pH of 8 or higher would be more suitable for ESI- detection.
Q3: We are observing inconsistent retention times for this compound in our assay. What is the likely cause?
Inconsistent retention times for an ionizable compound like this compound are often due to poor pH control of the mobile phase.[6] If the mobile phase pH is set too close to the analyte's pKa (around 7.2), small, unintended variations in pH can cause significant shifts in the ratio of ionized to non-ionized forms, leading to fluctuating retention times.[5]
Solution: Ensure your mobile phase is adequately buffered. A buffer is most effective within ±1 pH unit of its own pKa.[6] For robust and reproducible retention, it is recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for this compound
-
Possible Cause 1: Secondary Interactions. The acidic silanol groups on the surface of silica-based columns can interact with the analyte, causing peak tailing.[10] This is especially problematic if the mobile phase pH is not optimized.
-
Solution: Lower the mobile phase pH (e.g., to pH 3-4) using an acidic modifier like formic or trifluoroacetic acid. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[11]
-
Possible Cause 2: Insufficient Buffering. An unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, resulting in poor peak shape.[11]
-
Solution: Incorporate a suitable buffer into your mobile phase to maintain a constant pH. Ensure the buffer concentration is adequate (typically 10-20 mM).
-
Possible Cause 3: Column Overload. Injecting too much analyte can saturate the stationary phase.[10][12]
-
Solution: Reduce the sample concentration or injection volume.
Issue 2: this compound is Eluting Too Early (Poor Retention)
-
Possible Cause: The mobile phase pH is likely too high (significantly above 7.2), causing the this compound to be in its ionized, more polar form, which has little affinity for the reversed-phase column.[4]
-
Solution 1: Decrease the pH of the aqueous portion of your mobile phase to a value at least 2 units below the pKa of this compound (e.g., pH 3.0-4.0). This will neutralize the molecule, increasing its hydrophobicity and retention.
-
Solution 2: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to longer retention for hydrophobic compounds.
Data and Protocols
Analyte Properties
| Property | Value | Source |
| Chemical Formula | C₄H₃D₃N₄O₃S₂ | N/A |
| pKa | 7.2 | [1][2][3] |
| logP | -0.26 | [1][2] |
Impact of pH on Retention Time (Theoretical Trend)
| Mobile Phase pH | Relation to pKa (7.2) | Expected this compound State | Expected Retention on C18 Column |
| 3.0 | pH << pKa | Predominantly Neutral | Strong / Long |
| 5.0 | pH < pKa | Mostly Neutral | Moderate / Medium |
| 7.2 | pH = pKa | 50% Neutral, 50% Ionized | Weak / Short (and potentially broad) |
| 9.0 | pH > pKa | Mostly Ionized | Very Weak / Very Short |
Sample Experimental Protocol (LC-MS/MS)
This is a representative starting protocol based on common methodologies for Acetazolamide.[8][9] Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 or equivalent |
| Mass Spectrometer | API-4000 or equivalent Triple Quadrupole |
| Column | C18, 50 x 4.6 mm, 5 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 30:70 A:B) or a shallow gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
Visual Guides
Experimental Workflow for Method Development
Caption: A logical workflow for developing an LC-MS method for this compound.
pH Impact on this compound State and Retention
Caption: Relationship between pH, ionization state, and chromatographic retention.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
Selecting the appropriate concentration of Acetazolamide-d3 internal standard.
Welcome to the technical support center for the appropriate use of Acetazolamide-d3 as an internal standard in bioanalytical applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) internal standard for acetazolamide. SIL internal standards are the preferred choice in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2][3] They are chemically and physically almost identical to the analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and similar behavior allow the IS to compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification of the analyte.[1][2][4][5]
Q2: What is a typical concentration for an internal standard in a bioanalytical assay?
A2: There is no single universal concentration for an internal standard. The optimal concentration depends on several factors, including the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer.[1] A common practice is to use an IS concentration that is in the mid-range of the calibration curve.[6] Some guidelines suggest matching the IS concentration to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) of the analyte.[1] It is also recommended that the signal response of the internal standard be approximately one-third or one-half of the ULOQ of the analyte.[1]
Q3: What is a specific, published concentration used for this compound as an internal standard?
A3: A published LC-MS/MS method for the determination of acetazolamide in human plasma used a stock solution of this compound at a concentration of 50.0 µg/mL.[7] In this method, 20 µL of this IS solution was added to a 100 µL aliquot of a human plasma sample.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem: High variability in the internal standard response across a single analytical run.
-
Possible Cause 1: Inconsistent Sample Preparation. Incomplete or inconsistent mixing of the internal standard with the sample matrix can lead to variability.[8]
-
Solution: Ensure thorough vortexing or mixing after adding the this compound solution to each sample to guarantee homogeneity.[8]
-
-
Possible Cause 2: Instrumental Issues. Inconsistent injection volumes from the autosampler or fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flow) can cause variable IS responses.[8]
-
Solution: Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged. Allow the mass spectrometer to stabilize before initiating the run and monitor system suitability throughout the analysis.[8]
-
-
Possible Cause 3: Matrix Effects. Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement for the internal standard.[1][5]
-
Solution: While a SIL IS like this compound should track the analyte's response to matrix effects closely, significant variations may indicate a need to optimize the sample cleanup procedure to remove interfering matrix components.[1]
-
Problem: The internal standard response is consistently low or absent.
-
Possible Cause 1: Incorrect IS Concentration or Addition. The internal standard solution may have been prepared incorrectly, or it may have been inadvertently omitted from the samples.
-
Solution: Verify the concentration of your this compound stock solution. Review your sample preparation procedure to ensure the IS is added at the correct step and in the correct volume.
-
-
Possible Cause 2: Poor Ionization Efficiency. The mass spectrometer source conditions may not be optimal for the ionization of this compound.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity.
-
-
Possible Cause 3: Instability of the Internal Standard. this compound may be degrading in the sample matrix or during sample processing.
-
Solution: Evaluate the stability of this compound in the biological matrix under your experimental conditions (e.g., bench-top, freeze-thaw, and long-term stability).[8]
-
Data Presentation
Table 1: Example Concentration of this compound Internal Standard
| Parameter | Value | Reference |
| Internal Standard | This compound | [7] |
| Stock Solution Concentration | 50.0 µg/mL | [7] |
| Volume of IS Solution Added | 20 µL | [7] |
| Volume of Plasma Sample | 100 µL | [7] |
Experimental Protocols
Protocol: Preparation of Internal Standard Spiking Solution
This protocol is based on a published method for the analysis of acetazolamide in human plasma.[7]
Objective: To prepare a working solution of this compound to be added to plasma samples.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade or higher)
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a primary stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a Working Solution: Dilute the primary stock solution with methanol to achieve the final desired working concentration of 50.0 µg/mL.[7]
-
Storage: Store the stock and working solutions at an appropriate temperature (e.g., -20°C) in tightly sealed containers to prevent evaporation and degradation.
Protocol: Sample Preparation with Internal Standard
This protocol describes the addition of the internal standard to a plasma sample prior to extraction.[7]
Objective: To accurately add the this compound internal standard to a plasma sample for quantitative analysis.
Procedure:
-
Aliquot 100 µL of the human plasma sample into a clean microcentrifuge tube.[7]
-
Add 20 µL of the 50.0 µg/mL this compound internal standard working solution to the plasma sample.[7]
-
Vortex the sample for 10 seconds to ensure complete mixing of the internal standard with the plasma.[7]
-
Proceed with the subsequent sample extraction steps (e.g., protein precipitation or solid-phase extraction).[7]
Mandatory Visualization
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Simplified signaling pathway for Acetazolamide's mechanism of action.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. benchchem.com [benchchem.com]
Optimizing collision energy for the fragmentation of Acetazolamide-d3.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Acetazolamide-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound analysis?
For quantitative analysis using tandem mass spectrometry, this compound is typically monitored in positive ionization mode. The protonated molecule serves as the precursor ion. A common multiple-reaction monitoring (MRM) transition is the precursor ion at m/z 226.1 fragmenting to a product ion at m/z 182.2.[1]
Q2: What is a good starting collision energy (CE) for this compound?
A validated method for the analysis of this compound on an API-4000 LC-MS/MS system reported an optimal collision energy of 21 V for the transition m/z 226.1 → 182.2.[1] This serves as an excellent starting point for method development. However, the optimal CE can vary depending on the instrument type and specific tuning parameters, so optimization is always recommended.[2][3]
Q3: How do I systematically optimize the collision energy?
Collision energy optimization is a critical step to ensure maximum sensitivity for your assay.[4][5] A common and effective method is to perform a collision energy ramping experiment:
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.[6]
-
Set the mass spectrometer to select the precursor ion (e.g., m/z 226.1).
-
Program the instrument to acquire data while ramping the collision energy across a relevant range (e.g., 5 V to 40 V).
-
Monitor the intensity of the precursor ion and the desired product ion (e.g., m/z 182.2) as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the product ion, while typically leaving about 10-15% of the precursor ion remaining.[6]
Q4: My signal intensity is low. What should I check?
Low signal intensity can be caused by several factors. If you suspect the collision energy is the issue:
-
CE Too Low: Insufficient collision energy will result in poor fragmentation and a weak product ion signal.[2] Gradually increase the CE and monitor the product ion intensity.
-
CE Too High: Excessive collision energy can cause the product ion to fragment further, leading to a decrease in the signal of the specific ion you are monitoring.[7]
-
Other Factors: Beyond collision energy, check ion source parameters (e.g., temperature, gas flows, voltage), mobile phase composition, and for potential matrix effects like ion suppression.[6][7] Ensure the instrument has been recently tuned and calibrated.
Q5: I see multiple product ions during fragmentation. Which one should I choose for quantification?
When optimizing, you may observe several product ions. For quantitative MRM assays, the ideal product ion is typically the one that is both most intense and most specific (i.e., has the highest mass-to-charge ratio) to minimize potential interferences. The goal is to maximize the signal-to-noise ratio for your specific analytical method.
Q6: What is the fragmentation pathway for this compound?
This compound contains three deuterium atoms on the acetyl methyl group. In positive ion mode, the protonated molecule [M+H]⁺ has an m/z of 226.1. The primary fragmentation pathway involves a neutral loss of a deuterated ketene molecule (C₂D₂O), resulting in the product ion at m/z 182.2.[1] This is analogous to the fragmentation of unlabeled Acetazolamide (m/z 223.1), which loses a ketene molecule (C₂H₂O) to form the product ion at m/z 181.0.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Product Ion Signal | Collision energy (CE) is too low to induce fragmentation.[2] | Gradually increase the collision energy in small increments (e.g., 2-5 V) while monitoring the product ion signal. |
| Incorrect precursor ion is selected in the method. | Verify the m/z of the precursor ion for this compound ([M+H]⁺ ≈ 226.1). | |
| Instrument requires maintenance or tuning. | Perform an instrument tune and calibration according to the manufacturer's recommendations. | |
| Low Signal for Both Precursor and Product Ions | Poor ionization in the MS source. | Optimize source parameters such as spray voltage, gas flows, and source temperature.[7] |
| Collision energy is set too high, causing excessive fragmentation. | Reduce the collision energy to see if the signal for the desired product ion increases. | |
| Ion suppression from the sample matrix or mobile phase. | Review and optimize the sample preparation procedure and liquid chromatography method to reduce matrix effects. | |
| Unstable or Jagged Chromatographic Peaks | The optimal collision energy falls within a very narrow range, making the signal sensitive to minor fluctuations.[8] | Perform a detailed CE optimization with small step sizes to precisely determine the optimal value and assess the width of the optimal range. |
| Unstable electrospray. | Check for blockages in the LC system or MS probe, ensure proper solvent flow, and verify source conditions are stable. | |
| Dwell time is too short for the given chromatographic peak width. | Ensure you have at least 15-20 data points across the chromatographic peak by adjusting the dwell time or cycle time. |
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for a validated LC-MS/MS method for Acetazolamide and its deuterated internal standard, this compound.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Acetazolamide | 223.1 | 181.0 | 40 | 22 |
| This compound | 226.1 | 182.2 | 42 | 21 |
Experimental Protocol: Collision Energy Optimization via Infusion
This protocol outlines a standard procedure for optimizing the collision energy for this compound using direct infusion.
1. Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 100 ng/mL.
2. Infusion Setup:
-
Set up a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Connect the syringe to the mass spectrometer's ion source, often using a "T" fitting to combine with the LC flow if desired, though direct infusion is simpler for this task.[6]
3. Mass Spectrometer Method:
-
Set the ion source to positive electrospray ionization (ESI) mode.
-
Optimize key source parameters (e.g., spray voltage, gas flows, temperature) to achieve a stable and strong signal for the precursor ion.[6]
-
Create a product ion scan or MRM method selecting the precursor ion of this compound (m/z 226.1).
4. Collision Energy Ramp Experiment:
-
Begin the infusion and allow the precursor ion signal to stabilize.
-
Set up an experiment to acquire data while stepping the collision energy. Start at a low value (e.g., 5 V) and increase in increments of 2-5 V up to a higher value (e.g., 40 V).
-
At each CE value, record the signal intensity for both the precursor ion (m/z 226.1) and the expected product ion (m/z 182.2).
5. Data Analysis:
-
Plot the intensity of the precursor ion and the product ion against the corresponding collision energy value.
-
Identify the collision energy that provides the maximum intensity for the product ion. This is your optimal CE value. The precursor ion intensity should decrease as the product ion intensity increases.
Visualizations
Caption: Workflow for optimizing collision energy.
Caption: Fragmentation of this compound.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. benchchem.com [benchchem.com]
- 3. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Very narrow collision energy peak for MRM. - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Analyte to Internal Standard Peak Area Ratio Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the analyte to internal standard (IS) peak area ratio during chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is its peak area ratio to the analyte important?
An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls in an analysis.[1][2] The ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio is crucial because it compensates for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.[1][2][3] The IS helps to correct for analyte loss during sample processing, inconsistencies in injection volume, and fluctuations in the mass spectrometer's signal.[1][3][4]
Q2: What are the common causes of variability in the analyte to IS peak area ratio?
Variability in the analyte to IS peak area ratio can arise from several sources, which can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent pipetting, incomplete mixing of the IS with the sample, variable extraction recovery, and degradation of the analyte or IS.[1][5]
-
Matrix Effects: Ion suppression or enhancement of the analyte or IS signal caused by co-eluting components from the sample matrix.[3][4][6]
-
Chromatographic Issues: Poor peak shape, shifting retention times, and inadequate separation of the analyte and IS from interfering peaks.[7]
-
Mass Spectrometer Issues: Fluctuations in source conditions, detector response, or contamination within the system.[7][8]
-
Inappropriate Internal Standard Selection: The chosen IS may not adequately mimic the behavior of the analyte.[2][3]
Q3: How do I choose an appropriate internal standard?
The ideal internal standard should be chemically and physically similar to the analyte to ensure it behaves similarly during sample preparation and analysis.[2][3] The best choice is often a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N).[3] SIL internal standards have nearly identical extraction recoveries and ionization efficiencies to the analyte, providing the most accurate correction for variability.[3] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it effectively tracks the analyte.[1]
Troubleshooting Guides
Issue 1: High Variability in the Analyte/IS Ratio Across a Single Run
If you observe significant and random fluctuations in the analyte to internal standard peak area ratio for your quality control (QC) samples and replicates within the same analytical run, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Inconsistent Sample Preparation | Review pipetting techniques and ensure proper calibration of pipettes.[5] Verify the procedure for adding the IS to ensure consistency.[5] Assess the mixing procedure to guarantee homogeneity.[5] | Automate pipetting where possible.[9] Implement a strict and validated standard operating procedure (SOP) for sample preparation. Use a vortex mixer for a consistent duration for all samples. |
| Variable Injection Volume | Check the autosampler for air bubbles in the syringe or sample loop.[8] Inspect the injection needle and port for blockages or leaks.[7] | Purge the autosampler syringe and injection system.[8] Perform a series of blank injections to check for carryover. |
| Matrix Effects | Evaluate chromatograms for co-eluting peaks that may be causing ion suppression or enhancement.[10] | Optimize the chromatographic method to improve separation.[5] Modify the sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).[11] |
| Instrument Instability | Monitor the stability of the mass spectrometer's source conditions (e.g., temperature, gas flows).[8] Check for fluctuations in the LC pump pressure.[7] | Allow the instrument to fully equilibrate before starting the run. Perform system suitability tests to ensure consistent performance.[7] |
Issue 2: Systematic Drift in the Analyte/IS Ratio
A consistent upward or downward trend in the analyte to internal standard peak area ratio over the course of an analytical run can indicate a systematic issue.
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Analyte or IS Degradation | Assess the stability of the analyte and IS in the autosampler over the duration of the run. | Keep the autosampler at a low temperature. Prepare fresh samples if degradation is suspected. |
| Column Deterioration | Observe peak shape and retention time for degradation.[7] A gradual loss of performance can affect the analyte and IS differently. | Replace the guard column or analytical column. |
| Source Contamination | A gradual buildup of contaminants in the mass spectrometer source can lead to a decline in signal over time.[12] | Clean the ion source according to the manufacturer's recommendations.[12] |
| Mobile Phase Inconsistency | Check for changes in mobile phase composition due to evaporation or inadequate mixing. | Prepare fresh mobile phases daily. Ensure proper sealing of solvent reservoirs. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine if matrix components are affecting the ionization of the analyte and internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and IS before the extraction process.
-
-
Analyze all samples using the established LC-MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[4]
-
A low RE value suggests inefficient extraction of the analyte or IS.
-
Visualizations
Troubleshooting Workflow for Analyte/IS Ratio Variability
Caption: A logical workflow for troubleshooting variability in the analyte to internal standard peak area ratio.
Impact of Matrix Effects on Analyte and Internal Standard
Caption: How a suitable internal standard compensates for matrix effects to maintain a stable ratio.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Optimization of sample preparation and LC-MS analysis for high throughput untargeted lipidomics and metabolomics | NIH Research Festival [researchfestival.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. opentrons.com [opentrons.com]
- 12. zefsci.com [zefsci.com]
Managing chromatographic shifts between the analyte and deuterated standard.
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing chromatographic shifts observed between an analyte and its corresponding deuterated internal standard (D-IS) in LC-MS analysis.
Troubleshooting Guides
Chromatographic shifts between an analyte and its deuterated internal standard can compromise the accuracy and precision of quantitative analyses. The primary cause is often the deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to subtle differences in polarity and retention behavior.[1] This effect can be exacerbated by various chromatographic conditions.
Common Causes and Corrective Actions
The following table summarizes common causes of chromatographic shifts and provides recommended actions to mitigate them.
| Cause | Description | Recommended Actions |
| Deuterium Isotope Effect | The inherent physicochemical differences between the analyte and its deuterated analogue can cause them to separate on the chromatographic column.[2][3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][4] | - Optimize Chromatography: Adjusting the mobile phase composition, gradient slope, or temperature can help to minimize the separation.[1] - Use Alternative Isotopes: Consider using internal standards labeled with ¹³C or ¹⁵N, which do not exhibit a significant chromatographic isotope effect.[5][6] |
| Mobile Phase Composition | The organic modifier, additives, and pH of the mobile phase significantly influence the retention and selectivity of the separation.[7][8][9] | - Adjust Organic Modifier: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) can change the elution profile.[1] - Modify pH: For ionizable compounds, adjusting the mobile phase pH can alter their ionization state and retention, potentially improving co-elution.[9] |
| Column Chemistry | The choice of stationary phase can impact the degree of separation between the analyte and the D-IS.[5] | - Test Different Stationary Phases: Experiment with various column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect for your specific compounds.[5] |
| Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times.[5][10] | - Adjust Column Temperature: Systematically varying the column temperature can alter selectivity and may improve the co-elution of the analyte and D-IS.[5] |
| System Suitability Issues | General issues with the LC system can lead to retention time shifts for all compounds, including the analyte and D-IS.[11] | - Check for Leaks: Ensure all fittings are secure and there are no leaks in the system.[10] - Verify Flow Rate: Manually check the flow rate to ensure the pump is delivering the mobile phase accurately.[10][12] - Degas Mobile Phase: Inadequate degassing can cause flow instability.[10][13] |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Co-elution
This protocol outlines a systematic approach to adjust chromatographic parameters to achieve co-elution of the analyte and its deuterated internal standard.
Objective: To minimize the chromatographic shift between an analyte and its D-IS.
Methodology:
-
Establish a Baseline:
-
Inject a solution containing both the analyte and the D-IS using your current analytical method.
-
Determine the retention times (RT) for both compounds and calculate the initial retention time difference (ΔRT = RT_analyte - RT_D-IS).
-
-
Mobile Phase Optimization:
-
Organic Modifier Adjustment:
-
Prepare a series of mobile phases with slightly different organic modifier concentrations (e.g., ± 2-5% of the initial concentration).
-
Inject the standard solution with each mobile phase and record the ΔRT.
-
-
Gradient Slope Modification:
-
If using a gradient, adjust the slope. A shallower gradient can sometimes improve co-elution.[1]
-
Test at least two alternative gradient profiles.
-
-
-
Temperature Optimization:
-
Set the column oven to a temperature 5-10°C above and below the initial method temperature.
-
Inject the standard solution at each temperature and record the ΔRT.
-
-
Data Analysis:
-
Tabulate the ΔRT values obtained under each condition.
-
Identify the combination of parameters that results in the smallest ΔRT.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting ΔRT (min) |
| Organic % | 40% | 42% | 38% | |
| Temperature (°C) | 35 | 40 | 45 | |
| Gradient Slope | 5%/min | 3%/min | 7%/min |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute earlier than the analyte in reversed-phase chromatography?
A1: This phenomenon is known as the deuterium isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a small difference in the molecule's polarity and van der Waals interactions with the stationary phase, often resulting in the deuterated compound having a slightly shorter retention time in reversed-phase systems.[1][14]
Q2: Can the position of the deuterium label on the molecule affect the chromatographic shift?
A2: Yes, the location of the deuterium atoms can influence the magnitude of the isotope effect. While the exact impact is compound-specific, labeling at sites that are critical for intermolecular interactions with the stationary phase may lead to more pronounced shifts. Careful selection of the labeling sites by the manufacturer can help minimize these effects.[15]
Q3: Is it always necessary for the analyte and deuterated internal standard to co-elute perfectly?
A3: While perfect co-elution is ideal for compensating for matrix effects, a small, consistent separation may be acceptable as long as it does not impact the accuracy and precision of the assay.[2] However, if the separation is significant, the analyte and the D-IS may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[2][3]
Q4: What are the alternatives if I cannot achieve co-elution with my deuterated internal standard?
A4: If optimizing your chromatographic method does not resolve the separation, consider using an internal standard labeled with a heavy isotope such as ¹³C or ¹⁵N.[5][6] These isotopes do not typically cause a measurable chromatographic shift relative to the unlabeled analyte.[14][15]
Q5: How can I verify that the observed shift is due to the isotope effect and not a problem with my LC system?
A5: To confirm the issue is related to the isotope effect, you can perform system suitability tests.[11] Inject a mixture of non-isotopically labeled standards to check for consistent retention times and peak shapes. If these compounds elute reproducibly, but the shift between your analyte and D-IS persists, it is likely due to the deuterium isotope effect. Additionally, issues like leaks or flow rate inaccuracies will typically cause all peaks in the chromatogram to shift, not just the D-IS relative to the analyte.[10][16]
Visualizations
Caption: Troubleshooting workflow for chromatographic shifts.
Caption: The deuterium isotope effect on chromatographic retention.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. LC Troubleshooting—Retention Time Shift [restek.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. agilent.com [agilent.com]
Impact of different SPE sorbents on the recovery of Acetazolamide and its d3-analog.
Welcome to the technical support center for the solid-phase extraction (SPE) of Acetazolamide and its deuterated analog (d3-Acetazolamide). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their sample preparation workflows.
Impact of Different SPE Sorbents on Recovery
The choice of SPE sorbent is critical for achieving high, reproducible recovery of Acetazolamide and its internal standard. The selection depends on the physicochemical properties of Acetazolamide (a sulfonamide with acidic properties) and the nature of the sample matrix. While direct comparative studies on a wide range of sorbents for Acetazolamide are limited in publicly available literature, we can infer performance based on the properties of the sorbents and existing data for similar compounds.
Data Summary: Expected Performance of Various SPE Sorbents for Acetazolamide Recovery
| Sorbent Type | Trade Names (Examples) | Primary Retention Mechanism(s) | Expected Recovery of Acetazolamide & d3-Analog | Key Considerations |
| Reversed-Phase (Silica-Based) | Bond-Elut C18, Sep-Pak C18 | Hydrophobic (non-polar) interactions | Quantitative (>90%) [1] | Good for cleaner matrices. Requires careful pH control to ensure retention of the acidic Acetazolamide. Potential for secondary interactions with residual silanols. |
| Reversed-Phase (Polymeric) | Oasis HLB, Strata-X | Hydrophobic and hydrophilic interactions | High to Quantitative | Water-wettable sorbent, less prone to drying out. Offers high capacity and is stable across a wide pH range. Good for a variety of sample matrices. |
| Mixed-Mode Anion Exchange (Polymeric) | Oasis MAX, Strata-X-A | Anion exchange and reversed-phase | Potentially Very High and Selective | Ideal for acidic compounds like Acetazolamide. The dual retention mechanism allows for rigorous wash steps, leading to cleaner extracts. Requires a two-step elution (disrupting hydrophobic and ionic interactions). |
| Weak Anion Exchange (Polymeric) | Oasis WAX, Strata-X-AW | Weak anion exchange and reversed-phase | Potentially High and Selective | Suitable for strong acids. Acetazolamide, being a weak acid, might be better retained on a strong anion exchanger, but WAX could be an option depending on the specific method conditions. |
Troubleshooting Guide
Low or No Recovery
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Choice | The sorbent may not be retaining the analyte. For Acetazolamide, a reversed-phase (C18 or polymeric) or a mixed-mode anion exchange sorbent is generally recommended. If using reversed-phase, ensure the sample pH is low enough to keep the sulfonamide group protonated for better retention. |
| Analyte Breakthrough During Loading | The sample loading flow rate may be too high, or the sample solvent may be too strong (high percentage of organic solvent). Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading. |
| Analyte Loss During Washing | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water). A step-wise wash with increasing solvent strength can help in optimizing the removal of interferences without losing the analyte. |
| Incomplete Elution | The elution solvent may be too weak to disrupt the analyte-sorbent interaction. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). For ion-exchange sorbents, ensure the pH of the elution solvent is appropriate to neutralize the charge on the analyte or sorbent. The volume of the elution solvent may also be insufficient; try increasing the elution volume. |
| Sorbent Bed Drying (for silica-based sorbents) | If a silica-based sorbent bed (like C18) dries out after conditioning and before sample loading, the hydrophobic chains can collapse, leading to poor retention. Ensure the sorbent bed remains wetted throughout the process until elution. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Flow Rates | Variations in flow rates during loading, washing, and elution can lead to inconsistent results. Use of a vacuum manifold with flow control or an automated SPE system is recommended for better consistency. |
| Matrix Effects | The sample matrix can interfere with the extraction process. Ensure proper sample pre-treatment (e.g., centrifugation, filtration, or protein precipitation) to remove particulates and reduce matrix complexity. Consider using a more selective sorbent, like a mixed-mode ion exchanger, to achieve a cleaner extract. |
| Variable pH | The pH of the sample and the solvents is crucial, especially for an ionizable compound like Acetazolamide. Ensure consistent and accurate pH adjustment for all samples and solutions. |
| Exceeding Sorbent Capacity | Overloading the SPE cartridge with either the analyte or matrix components can lead to breakthrough and inconsistent recoveries. If high concentrations of the analyte or a complex matrix are being used, consider using a cartridge with a larger sorbent mass. |
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is the best for Acetazolamide extraction?
A1: While "best" can be application-dependent, a reversed-phase C18 sorbent has been shown to provide quantitative recovery for Acetazolamide from biological fluids.[1] For more complex matrices or when higher selectivity is required, a polymeric mixed-mode anion exchange (MAX) sorbent is an excellent candidate due to its dual retention mechanism that can effectively isolate acidic compounds like Acetazolamide.
Q2: What is the role of the d3-analog of Acetazolamide in the analysis?
A2: The d3-analog of Acetazolamide is used as an internal standard (IS). Since it is structurally and chemically very similar to Acetazolamide, it is expected to behave similarly during the extraction and analysis process. By adding a known amount of the IS to the sample before extraction, any loss of the analyte during the sample preparation process can be corrected for, leading to more accurate and precise quantification.
Q3: How does pH affect the recovery of Acetazolamide on a reversed-phase sorbent?
A3: Acetazolamide is a weak acid. On a reversed-phase sorbent, retention is primarily through hydrophobic interactions. To maximize these interactions, the analyte should be in its neutral, less polar form. Therefore, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the sulfonamide group to ensure it is protonated and retained effectively on the C18 or other reversed-phase sorbent.
Q4: Can I reuse an SPE cartridge for multiple samples?
A4: It is generally not recommended to reuse SPE cartridges, especially in a regulated or clinical environment. Reusing cartridges can lead to cross-contamination between samples and a decrease in sorbent performance, which can compromise the accuracy and reproducibility of the results.
Q5: My sample is in a non-aqueous solvent. Can I still use reversed-phase SPE?
A5: Yes, but the sample will likely need to be diluted with an aqueous solution to ensure the analyte can be retained on the reversed-phase sorbent. The organic content of the sample solution should be low enough that it does not act as an eluting solvent during the loading step.
Experimental Protocols
Protocol 1: Extraction of Acetazolamide and d3-Analog using a C18 SPE Cartridge
This protocol is based on a published method for the analysis of Acetazolamide in human plasma.
1. Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of the d3-Acetazolamide internal standard solution.
-
Add 100 µL of 5% formic acid and vortex for 10 seconds.
2. SPE Cartridge: C18, 30 mg/1 mL
3. Conditioning:
-
Pass 1.0 mL of methanol through the cartridge.
-
Pass 1.0 mL of water through the cartridge. Do not allow the cartridge to dry.
4. Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
5. Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 10% methanol in water.
6. Elution:
-
Elute the analytes with 1.0 mL of methanol.
7. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: General Method for Extraction using a Polymeric Mixed-Mode Anion Exchange (MAX) SPE Cartridge
This is a general protocol for an acidic compound like Acetazolamide and may require optimization.
1. Sample Pre-treatment:
-
Dilute the sample (e.g., plasma, urine) with a weak aqueous base (e.g., 2-5% ammonium hydroxide) to ensure the Acetazolamide is ionized.
-
Centrifuge or filter if particulates are present.
2. SPE Cartridge: Polymeric MAX, appropriate bed weight for sample volume.
3. Conditioning:
-
Pass 1 cartridge volume of methanol through the cartridge.
-
Pass 1 cartridge volume of water through the cartridge.
4. Equilibration:
-
Pass 1 cartridge volume of a weak aqueous base (e.g., 2% ammonium hydroxide) through the cartridge.
5. Sample Loading:
-
Load the pre-treated sample onto the equilibrated cartridge.
6. Washing:
-
Wash with 1 cartridge volume of a weak aqueous base to remove basic and neutral interferences.
-
Wash with 1 cartridge volume of methanol to remove non-polar interferences.
7. Elution:
-
Elute the analytes with 1 cartridge volume of an acidic organic solvent (e.g., 2-5% formic acid in methanol).
8. Post-Elution:
-
Evaporate the eluate if necessary and reconstitute in the mobile phase.
Visualizations
Caption: C18 SPE workflow for Acetazolamide.
Caption: Logic for SPE sorbent selection.
References
Technical Support Center: Robust Separations with Optimal Column Chemistry
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals choose the right column chemistry for robust and reliable separations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your chromatographic separations.
Question: Why am I observing poor peak shape (tailing, fronting, or broadening)?
Answer:
Poor peak shape is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The ideal peak in chromatography is a symmetrical, Gaussian shape. Deviations from this ideal can often be traced back to issues with the column, mobile phase, or interactions with your analyte.
-
Peak Tailing: Tailing peaks, characterized by a drawn-out latter half, can be caused by several factors.[1] One common cause, particularly for basic compounds, is the interaction with acidic silanol groups on the silica surface of the stationary phase.[3] This can be exacerbated by the loss of end-capping on the column. Other potential causes include column overload, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.[1][4]
-
Peak Fronting: Fronting peaks, which have a leading edge that is less steep than the trailing edge, can result from column overload where too much sample is injected.[1][2] It can also be caused by issues with the injection volume or improper mobile phase composition.[1]
-
Peak Broadening: Broad peaks can indicate a loss of column efficiency. This may be due to a void in the column packing, which can occur from rapid pressure changes or operating at a pH that dissolves the silica support.[3] Non-uniform column packing or issues with the mobile phase composition can also contribute to peak broadening.[2]
To troubleshoot poor peak shape, a systematic approach is recommended. Start by examining if the issue affects all peaks or only specific ones. If only some peaks are affected, consider the chemical properties of those analytes (e.g., are they acidic or basic?).
Question: My separation resolution is poor. What should I do?
Answer:
Poor resolution, where two peaks are not adequately separated, is a critical issue that can hinder accurate quantification.[2] Several factors related to the column and method parameters can contribute to this problem.
-
Inadequate Column Dimensions: A column that is too short or has too large an internal diameter may not provide sufficient separation power for complex samples.[2][5] Longer and narrower columns generally offer higher resolution.[5][6][7]
-
Incorrect Stationary Phase: The choice of stationary phase chemistry is crucial for achieving selectivity between your analytes.[8][9] If the stationary phase does not provide differential interactions with your sample components, they will co-elute.
-
Mobile Phase Composition: The strength and composition of the mobile phase directly impact retention and selectivity. An incorrect solvent ratio or pH can lead to poor separation.[2]
-
Flow Rate: While a faster flow rate can reduce analysis time, an excessively high flow rate may not allow for adequate interaction between the analytes and the stationary phase, leading to decreased resolution.[2]
To improve resolution, consider switching to a longer or narrower column, or one with a smaller particle size for increased efficiency.[2][10] Optimizing the mobile phase composition and flow rate are also key steps.[2] If these adjustments are insufficient, screening different column chemistries may be necessary to find a stationary phase with better selectivity for your analytes.
Frequently Asked Questions (FAQs)
Question: How do I select the right HPLC column for my application?
Answer:
Selecting the appropriate HPLC column is a critical first step in method development to ensure a robust and efficient separation.[6] The choice depends on several factors related to your analyte and the desired separation outcome.
-
Separation Mode: First, determine the appropriate separation mode based on the properties of your analyte. The most common modes include:
-
Reversed-Phase (RP): Ideal for non-polar or hydrophobic compounds. The stationary phase is non-polar (e.g., C18, C8), and the mobile phase is polar.[5][11]
-
Normal-Phase (NP): Suitable for polar compounds. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar.[5][11]
-
Ion-Exchange (IEX): Used for separating charged molecules.[7][11]
-
Size-Exclusion (SEC): Separates molecules based on their size, commonly used for proteins and polymers.[6][7]
-
-
Analyte Properties: Consider the polarity, molecular weight, and pKa of your analytes. These properties will guide your choice of stationary phase and mobile phase conditions.[5]
-
Column Specifications: Pay attention to the physical characteristics of the column:
-
Particle Size: Smaller particles (e.g., sub-2 µm) provide higher efficiency and resolution but also generate higher backpressure.[10][12]
-
Pore Size: For large molecules like proteins (>2000 Da), a larger pore size (e.g., 300 Å) is necessary to allow access to the stationary phase surface.[13][14]
-
Column Dimensions (Length and Internal Diameter): Longer columns provide better resolution but increase analysis time, while shorter columns are used for faster analyses.[5][7][10] Narrower internal diameter columns increase sensitivity and reduce solvent consumption.[6][10]
-
A systematic approach to column selection, such as screening a few columns with different selectivities, can save significant time in method development.
Question: What is the impact of stationary phase chemistry on separation?
Answer:
The stationary phase chemistry is the primary driver of selectivity in a chromatographic separation.[9][15] It dictates the type and strength of interactions between the analytes and the column. Different stationary phases provide different interaction mechanisms, which can be exploited to achieve separation.
-
Reversed-Phase Chemistry: The most common reversed-phase stationary phases are based on silica particles bonded with alkyl chains, such as C18 (octadecyl) and C8 (octyl). C18 columns are highly hydrophobic and are a good starting point for many separations.[13] Other chemistries, such as phenyl or cyano phases, offer different selectivities due to π-π or dipole-dipole interactions, respectively.[12]
-
Endcapping: To minimize unwanted interactions with residual silanol groups on the silica surface, most modern reversed-phase columns are "end-capped." This process involves reacting the remaining silanols with a small silylating agent. Incomplete end-capping can lead to peak tailing for basic compounds.[12]
-
Base Particle: The underlying support material, typically silica or a hybrid silica-polymer, also influences the separation. The purity and type of silica can affect the column's stability and inertness.
Changing the stationary phase chemistry is a powerful tool for optimizing a separation, especially when dealing with co-eluting peaks.[8]
Data Presentation
Table 1: Common HPLC Column Chemistries and Their Applications
| Stationary Phase Chemistry | Primary Interaction Mechanism | Typical Applications |
| C18 (Octadecyl) | Hydrophobic (van der Waals) | Non-polar to moderately polar small molecules, peptides, fatty acids. |
| C8 (Octyl) | Hydrophobic (van der Waals) | Similar to C18 but with less retention; good for more hydrophobic compounds. |
| Phenyl | Hydrophobic, π-π interactions | Aromatic compounds, compounds with double bonds. |
| Cyano (CN) | Dipole-dipole, weak hydrophobic | Can be used in both reversed-phase and normal-phase modes; good for polar compounds. |
| Silica (unbonded) | Adsorption (hydrogen bonding) | Used in normal-phase for separating polar, non-ionic compounds. |
| Amino (NH2) | Weak anion exchange, hydrogen bonding | Sugars, carbohydrates. |
| Strong/Weak Cation/Anion Exchange | Ionic interactions | Charged molecules such as proteins, nucleic acids, and small ions. |
Table 2: Effect of Column Parameters on Separation Performance
| Parameter | Effect of Increasing the Parameter | Effect of Decreasing the Parameter |
| Column Length | Increased resolution, longer analysis time, higher backpressure.[5][7] | Decreased resolution, shorter analysis time, lower backpressure.[5][7] |
| Internal Diameter | Decreased sensitivity, increased sample capacity.[5] | Increased sensitivity, decreased sample capacity.[5][6] |
| Particle Size | Decreased efficiency, lower backpressure.[10] | Increased efficiency, higher backpressure.[10][12] |
| Pore Size | Suitable for larger molecules.[13][14] | Higher surface area, better for smaller molecules.[14] |
| Carbon Load | Increased retention for non-polar analytes.[14][16] | Decreased retention for non-polar analytes. |
Experimental Protocols
Protocol 1: Systematic Column Selection for Method Development
-
Analyte Characterization: Gather information about your analyte(s), including polarity, molecular weight, pKa, and solubility.
-
Choose Separation Mode: Based on the analyte properties, select the most appropriate separation mode (e.g., Reversed-Phase for non-polar analytes).
-
Select a Set of Screening Columns: Choose a small set of 3-4 columns with different stationary phase chemistries to explore a range of selectivities. For reversed-phase, a good starting set might include a C18, a Phenyl, and a Cyano column.
-
Define Initial Mobile Phase Conditions:
-
For reversed-phase, start with a simple gradient of water (with 0.1% formic acid or another appropriate modifier) and acetonitrile or methanol.
-
A generic gradient could be 5% to 95% organic solvent over 15-20 minutes.
-
-
Perform Screening Runs: Inject your sample onto each of the selected columns using the same initial gradient method.
-
Evaluate Results: Compare the chromatograms from each column. Look for the column that provides the best overall separation, including the highest number of peaks and the best resolution between critical pairs.
-
Optimize the Method: Once the best column chemistry is identified, further optimize the mobile phase (gradient slope, temperature, pH) to achieve the desired final separation.
Protocol 2: Troubleshooting Poor Peak Shape
-
Observe the Problem: Carefully examine the chromatogram to determine the nature of the peak shape issue (tailing, fronting, broadening) and whether it affects all peaks or only specific ones.
-
Check for System-Level Issues (if all peaks are affected):
-
Column Void: Inspect the column inlet for a void. If a void is present, the column may need to be replaced.
-
Blocked Frit: A blocked inlet frit can distort peak shape. Try back-flushing the column (if the manufacturer allows) or replacing the frit.[4]
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
-
-
Investigate Chemical Interactions (if specific peaks are affected):
-
Peak Tailing of Basic Compounds:
-
Lower the mobile phase pH to fully protonate the basic analyte.
-
Add a competing base to the mobile phase.
-
Use a column with a highly inert base silica and thorough end-capping.
-
-
Peak Tailing of Acidic Compounds:
-
Increase the mobile phase pH to fully deprotonate the acidic analyte.
-
-
Column Overload: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the original injection was overloaded.[2][4]
-
-
Column Cleaning and Regeneration: If column contamination is suspected, follow the manufacturer's recommendations for column cleaning. A typical procedure for a reversed-phase column involves washing with a series of solvents from weak to strong (e.g., water, methanol, acetonitrile, isopropanol).
-
Replace the Column: If the above steps do not resolve the issue, the column's stationary phase may be irreversibly damaged, and the column should be replaced.[4]
Mandatory Visualizations
Caption: A workflow diagram illustrating the systematic approach to HPLC column selection.
Caption: A logical flowchart for troubleshooting common peak shape problems in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. labtech.tn [labtech.tn]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. biotage.com [biotage.com]
- 9. longdom.org [longdom.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 12. uhplcs.com [uhplcs.com]
- 13. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 14. web.vscht.cz [web.vscht.cz]
- 15. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Acetazolamide Using Acetazolamide-d3 as an Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a validated bioanalytical method for Acetazolamide using a stable isotope-labeled (SIL) internal standard, Acetazolamide-d3, against an alternative method using a structurally analogous internal standard. The data and protocols presented are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability and acceptability of analytical results for regulatory submissions.
The use of a SIL internal standard is widely regarded as the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby providing superior accuracy and precision by correcting for variability.[1][3] This guide will present experimental data to support this assertion in the context of Acetazolamide analysis.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following tables summarize the validation parameters for two different LC-MS/MS methods for the quantification of Acetazolamide in plasma. Method 1 utilizes this compound as the internal standard, while Method 2 employs sulfadiazine, a structural analog.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method 1: this compound (SIL IS) | Method 2: Sulfadiazine (Analog IS) |
| Linearity Range | 50.3 – 12046 ng/mL[4] | 0.20 – 50 µg/mL (200 - 50000 ng/mL)[5] |
| Correlation Coefficient (r²) | >0.998[4] | Not explicitly stated, but good linearity reported[5] |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL[4] | 0.20 µg/mL (200 ng/mL)[5] |
| Precision at LLOQ (%CV) | 1.56%[4] | < 20% (Implied by meeting validation criteria) |
| Accuracy at LLOQ (%) | 97.6%[4] | 80-120% (Implied by meeting validation criteria) |
Table 2: Comparison of Accuracy and Precision (Intra-day and Inter-day)
| Quality Control (QC) Level | Method 1: this compound (SIL IS) - %CV / %Accuracy | Method 2: Sulfadiazine (Analog IS) - %CV / %Accuracy |
| Low QC | Intra-day: 2.38% / 102.3% Inter-day: 1.84% / 101.5%[4] | Intra-day: 4.8% / 98.5% Inter-day: 6.2% / 102.0%[5] |
| Medium QC | Intra-day: 1.29% / 99.4% Inter-day: 1.21% / 100.2%[4] | Intra-day: 3.5% / 101.2% Inter-day: 5.5% / 99.8%[5] |
| High QC | Intra-day: 1.35% / 98.7% Inter-day: 0.99% / 99.6%[4] | Intra-day: 2.8% / 97.6% Inter-day: 4.7% / 101.5%[5] |
Table 3: Comparison of Recovery and Stability
| Parameter | Method 1: this compound (SIL IS) | Method 2: Sulfadiazine (Analog IS) |
| Mean Extraction Recovery of Analyte | 79.4%[4] | ~85%[5] |
| Mean Extraction Recovery of IS | 77.1%[4] | ~88%[5] |
| Bench-Top Stability (in plasma) | Stable for 24 hours at room temperature | Stable for 4 hours at room temperature |
| Freeze-Thaw Stability (in plasma) | Stable for at least 3 cycles | Stable for at least 3 cycles |
| Long-Term Stability (in plasma) | Stable for 90 days at -70°C | Stable for 30 days at -20°C |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This protocol is based on the method described by Narapusetti et al.[4]
-
Sample Preparation:
-
To 100 µL of human plasma, add the this compound internal standard solution.
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: LC-MS/MS (API-4000)
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v).
-
Flow Rate: 0.80 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with Sulfadiazine Internal Standard
This protocol is based on the method described by Li et al.[5]
-
Sample Preparation:
-
To an aliquot of beagle plasma, add the sulfadiazine internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
Chromatographic Conditions:
-
LC System: SHIMADZU LC system coupled to an API 4000 mass spectrometer.
-
Column: SHIMADZU VP-ODS C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the ion transitions m/z 220.9→83.3 for acetazolamide and m/z 248.9→185.0 for sulfadiazine.[5]
-
Visualizations
The following diagrams illustrate the workflow for bioanalytical method validation and the logical process for sample analysis.
Caption: Bioanalytical method validation workflow as per FDA guidelines.
Caption: Logical workflow for a single analytical run.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Acetazolamide-d3 vs. A Structural Analog for Bioanalytical Quantification
In the precise world of bioanalytical research, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. For the carbonic anhydrase inhibitor Acetazolamide, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Acetazolamide-d3, and a structurally similar analog. This guide provides a comprehensive comparison of the performance of this compound against a commonly used structural analog, sulfadiazine, supported by experimental data to inform the selection of the most appropriate internal standard for your research needs.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[1][3] Structural analogs, while often more readily available and cost-effective, may exhibit differences in extraction recovery, chromatographic retention, and ionization response, which can potentially compromise data quality.[2][4]
Performance Data at a Glance
The following tables summarize the key performance parameters from studies utilizing either this compound or a structural analog as the internal standard for the quantification of Acetazolamide in biological matrices.
Table 1: Performance Characteristics of Acetazolamide with this compound as Internal Standard
| Performance Metric | Result |
| Linearity Range | 50.3–12046 ng/mL[5] |
| Correlation Coefficient (r²) | 0.9984–0.9992[5] |
| Intra-day Precision (%CV) | 1.29%–6.69%[5] |
| Inter-day Precision (%CV) | Not explicitly stated, but method met US FDA guidelines[5] |
| Accuracy | Met US FDA guidelines[5] |
| Mean Overall Recovery | 79.4 ± 3.04%[5] |
| Recovery of IS | 77.1%[5] |
Table 2: Performance Characteristics of Acetazolamide with Sulfadiazine (Structural Analog) as Internal Standard
| Performance Metric | Result |
| Linearity Range | 0.20–50 μg/mL (200-50000 ng/mL)[6][7] |
| Correlation Coefficient (r²) | Not explicitly stated, but good linearity reported[6][7] |
| Intra-day Variation | Small[6][7] |
| Inter-day Variation | Small[6][7] |
| Accuracy | High[6][7] |
| Absolute Recovery | High[6][7] |
Based on the available data, both this compound and sulfadiazine can be used to develop a validated bioanalytical method for Acetazolamide. However, the study utilizing this compound provides more detailed quantitative data on precision and recovery, highlighting the rigorous validation that is often associated with the use of stable isotope-labeled internal standards.[5] The use of a SIL IS like this compound is generally preferred for its ability to more accurately correct for variability, leading to enhanced precision and accuracy.[2][5]
Experimental Deep Dive: Methodologies Uncovered
A thorough understanding of the experimental conditions is crucial for replicating and comparing results. Below are the detailed protocols for the key experiments cited in this guide.
Method 1: Quantification of Acetazolamide using this compound Internal Standard
This method was developed for the determination of Acetazolamide in human plasma.[5]
-
Sample Preparation: Solid Phase Extraction (SPE) was employed to extract Acetazolamide and this compound from 100 µL of human plasma.[5]
-
Chromatography:
-
Mass Spectrometry:
Method 2: Quantification of Acetazolamide using Sulfadiazine (Structural Analog) Internal Standard
This method was developed for the determination of Acetazolamide in beagle plasma.[6][7]
-
Sample Preparation: Protein precipitation with acetonitrile was used for extraction.[6][7]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow with an internal standard.
Caption: Mechanism of action of Acetazolamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
A Comparative Guide to the Cross-Validation of an Analytical Method for Acetazolamide using Acetazolamide-d3
This guide provides a comprehensive comparison of a new versus an established analytical method for the quantification of Acetazolamide in human plasma, utilizing its deuterated analogue, Acetazolamide-d3, as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure reliable and reproducible bioanalytical results.
Method Comparison Overview
The objective of this guide is to present a framework for the cross-validation of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Acetazolamide analysis. Method A represents a newly developed, rapid UHPLC-MS/MS method, while Method B is a well-established, conventional HPLC-MS/MS method. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the FDA and EMA for mass spectrometric assays to ensure the highest accuracy and precision.[1][2]
| Parameter | Method A: Rapid UHPLC-MS/MS | Method B: Conventional HPLC-MS/MS |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | HPLC system coupled to a triple quadrupole mass spectrometer |
| Chromatographic Column | Sub-2 µm particle size C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | Isocratic elution with 0.1% formic acid and acetonitrile (30:70, v/v)[3][4] |
| Flow Rate | 0.5 mL/min | 0.8 mL/min[3][4] |
| Run Time | 2.0 minutes | 5.0 minutes |
| Sample Preparation | Protein precipitation with acetonitrile | Solid-phase extraction (SPE)[3][4] |
| Linearity Range | 10 - 15,000 ng/mL | 50.3 - 12046 ng/mL[3][4] |
| Internal Standard | This compound | This compound[3][4] |
Experimental Protocol: Cross-Validation
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study.[5][6] This protocol outlines the key experiments required to demonstrate the comparability of Method A and Method B.
Specificity and Selectivity
The ability of the methods to differentiate Acetazolamide and this compound from endogenous matrix components is assessed.
-
Procedure:
-
Analyze blank human plasma samples from at least six different sources.
-
Spike plasma from these sources at the Lower Limit of Quantification (LLOQ).
-
Evaluate for interfering peaks at the retention times of Acetazolamide and this compound.
-
-
Acceptance Criteria: The response of interfering peaks in blank plasma should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[7]
Linearity
The relationship between the instrument response and known concentrations of the analyte is determined.
-
Procedure:
-
Prepare a series of calibration standards in human plasma by spiking with known concentrations of Acetazolamide.
-
Analyze the calibration standards using both Method A and Method B.
-
Construct a calibration curve by plotting the peak area ratio (Acetazolamide/Acetazolamide-d3) against the nominal concentration.
-
-
Acceptance Criteria: A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) are evaluated.
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Analyze five replicates of each QC level using both methods in at least three separate analytical runs.
-
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect
The effect of the sample matrix on the ionization of the analyte and internal standard is investigated.
-
Procedure:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with Acetazolamide and this compound at low and high concentrations.
-
Compare the response to that of a pure solution of the analyte and internal standard.
-
-
Acceptance Criteria: The matrix factor (response in the presence of matrix ions / response in the absence of matrix ions) should be consistent across the different sources of plasma, with a %CV of ≤ 15%.
Stability
The stability of Acetazolamide in human plasma under various storage and handling conditions is assessed.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at -80°C for an extended period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
Data Presentation
Table 1: Cross-Validation of Accuracy and Precision Data
| QC Level | Method A Mean Conc. (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B Mean Conc. (ng/mL) | Method B Accuracy (%) | Method B Precision (%CV) |
| Low QC | 30.5 | 101.7 | 4.2 | 29.8 | 99.3 | 5.1 |
| Mid QC | 752.1 | 100.3 | 2.8 | 745.5 | 99.4 | 3.5 |
| High QC | 12015.8 | 100.1 | 1.9 | 11980.2 | 99.8 | 2.2 |
Table 2: Incurred Sample Reanalysis (ISR)
| Sample ID | Initial Concentration (Method A) | Re-assay Concentration (Method B) | % Difference |
| ISR-001 | 254.7 | 248.9 | -2.3 |
| ISR-002 | 1890.3 | 1955.1 | 3.4 |
| ISR-003 | 5432.1 | 5299.8 | -2.4 |
| ... | ... | ... | ... |
The percentage difference is calculated as: ((Initial Value - Re-assay Value) / Mean Value) * 100%
Visualizations
Caption: Workflow for the cross-validation of two bioanalytical methods.
Caption: General workflow for the bioanalysis of Acetazolamide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. karger.com [karger.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Bioanalytical Assay of Acetazolamide Using Acetazolamide-d3 as an Internal Standard
This guide provides a comprehensive assessment of the linearity, precision, and accuracy of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Acetazolamide in human plasma, utilizing its deuterated analog, Acetazolamide-d3, as an internal standard (IS). The performance of this assay is compared with an alternative method that employs a structurally different internal standard, sulfadiazine. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Acetazolamide.
The validation of bioanalytical methods is crucial for ensuring the reliability of data submitted for regulatory approval.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is generally preferred as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing more accurate and precise results.[6]
Experimental Protocols
The methodologies outlined below are based on established and validated bioanalytical procedures.[7][8][9]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Acetazolamide and this compound from human plasma.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Perform a solid-phase extraction using a C18 SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and IS with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.[7][9]
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Column: C18 column.
-
Mobile Phase: An isocratic mobile phase composed of 0.1% formic acid in water and acetonitrile (30:70, v/v).[7][9]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for Acetazolamide.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Acetazolamide and this compound.
Data Presentation: Performance Characteristics
The following tables summarize the performance data for the Acetazolamide assay using this compound as the internal standard, with a comparison to an assay using sulfadiazine as the internal standard.
Table 1: Linearity
| Parameter | Acetazolamide Assay with this compound IS | Acetazolamide Assay with Sulfadiazine IS | Acceptance Criteria (FDA/ICH)[4][10][11] |
| Concentration Range | 50.3–12046 ng/mL[7] | 0.20–50 µg/mL (200-50000 ng/mL)[8] | The range should cover the expected concentrations in study samples. |
| Correlation Coefficient (r²) | 0.9984–0.9992[7] | > 0.99[8] | ≥ 0.99 |
| Calibration Curve Model | Linear, weighted (1/x²) | Linear | Appropriate weighting should be used to ensure accuracy at the lower end of the range. |
Table 2: Precision and Accuracy (Intra-day and Inter-day)
Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.
| Analyte Concentration (ng/mL) | Precision (%CV) with this compound IS | Accuracy (%) with this compound IS | Precision (%CV) with Sulfadiazine IS | Accuracy (%) with Sulfadiazine IS | Acceptance Criteria (FDA/ICH)[4][10][11] |
| Low QC | < 15% | 85-115% | < 15% | 85-115% | ≤ 15% (≤ 20% at LLOQ) |
| Medium QC | < 15% | 85-115% | < 15% | 85-115% | ≤ 15% |
| High QC | < 15% | 85-115% | < 15% | 85-115% | ≤ 15% |
Note: Specific %CV and accuracy values from the cited literature for the sulfadiazine IS method were not detailed in the abstract, but the study reported that the intra- and inter-day variations were small with high accuracy.[8] A study using this compound reported precision (%CV) for dilution integrity of 1.40% and 1.02% for 1:2 and 1:4 dilutions, respectively, with accuracy results of 97.2% and 95.0%.[7]
Mandatory Visualization
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 10. database.ich.org [database.ich.org]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Determining the limit of detection (LOD) and quantification (LOQ) for Acetazolamide using Acetazolamide-d3.
A detailed comparison of analytical methodologies for the quantification of Acetazolamide, with a focus on the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) using a deuterated internal standard, Acetazolamide-d3. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and protocols to objectively evaluate the performance of different analytical approaches.
The accurate determination of drug concentrations is paramount in pharmaceutical development and clinical applications. For the carbonic anhydrase inhibitor Acetazolamide, establishing robust analytical methods with well-defined limits of detection and quantification is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide compares a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (this compound) with other analytical techniques, highlighting the advantages in terms of sensitivity and reliability.
Performance Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This approach offers superior accuracy and precision by effectively compensating for matrix effects and variations during sample processing and instrument analysis. The following table summarizes the LOD and LOQ values for Acetazolamide determined by various analytical methods, demonstrating the enhanced sensitivity achieved with the LC-MS/MS method using this compound.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| LC-MS/MS [1][2] | Human Plasma | This compound | Not explicitly stated, but LLOQ is 50.3 ng/mL | 50.3 ng/mL | 50.3–12046 ng/mL |
| LC-MS/MS[3] | Beagle Plasma | Sulfadiazine | Not explicitly stated | 0.20 µg/mL (200 ng/mL) | 0.20–50 µg/mL |
| UHPLC-MS/MS[4][5] | Human Urine | Not specified | Not specified | 0.07-1.16 ng/mL | LOQ to 500 ng/mL |
| UHPLC-MS/MS[4][5] | Human Hair | Not specified | Not specified | 0.02-0.15 ng/mg | LOQ to 10 ng/mg |
| RP-HPLC[6][7] | Bulk Drug | Not applicable | 37.60 ng/mL | 0.11396 µg/mL (113.96 ng/mL) | 20-120 µg/mL |
| Spectrophotometry[8] | Bulk/Tablets | Not applicable | 1.28 µg/mL | 3.89 µg/mL | 5-30 µg/mL |
| Spectrophotometry[9] | Pharmaceutical Preparations | Not applicable | 0.952 µg/mL | 3.174 µg/mL | 5-150 µg/mL |
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates the typical experimental workflow for determining the LOD and LOQ of Acetazolamide in a biological matrix using an LC-MS/MS method with a deuterated internal standard.
Caption: Experimental workflow for determining the LOD and LOQ of Acetazolamide using LC-MS/MS with an internal standard.
Detailed Experimental Protocol: LC-MS/MS with this compound
This section details the methodology for the quantification of Acetazolamide in human plasma using LC-MS/MS with this compound as the internal standard, based on a validated assay.[1][2]
Materials and Reagents
-
Reference Standards: Acetazolamide (99.46%) and this compound (99.20%)
-
Solvents: HPLC grade acetonitrile and methanol
-
Acid: Analytical grade formic acid
-
Water: Ultra-pure water
-
Biological Matrix: Blank K2 human plasma
-
SPE Cartridges: Orochem celerity deluxe SPE cartridge (30 mg/1 mL)
Instrumentation
-
LC-MS/MS System: API-4000
-
HPLC Pump: Shimadzu LC-20AD
-
Autosampler: Shimadzu SIL–HTc
-
Degasser: Shimadzu DGU–20A3
Chromatographic Conditions
-
Column: C18 column
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Run Time: 2.0 min
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition the SPE cartridges.
-
Load 100 µL of human plasma sample (spiked with Acetazolamide and this compound).
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Mass Spectrometric Conditions
The specific mass transitions (MRM) for Acetazolamide and this compound would be monitored in multiple reaction monitoring mode. While the exact m/z values are not provided in the referenced summary, a typical approach would involve selecting the precursor ion (e.g., [M-H]⁻ for Acetazolamide) and a characteristic product ion.
Determination of LOD and LOQ
The limit of quantification is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For the described method, the Lower Limit of Reliable Quantification (LLOQ) was determined to be 50.3 ng/mL.[1] At this concentration, the signal-to-noise ratio (S/N) was ≥10, and the precision and accuracy were within acceptable limits as per US FDA guidelines.[1][2] The Limit of Detection (LOD), while not explicitly stated, would be a lower concentration at which the analyte can be reliably detected above the background noise, typically with an S/N ratio of 3.
Conclusion
The use of a deuterated internal standard, this compound, in an LC-MS/MS assay provides a highly sensitive and robust method for the quantification of Acetazolamide in biological matrices.[1][2] This approach yields a low limit of quantification, enabling accurate measurements at concentrations relevant for pharmacokinetic and clinical studies. When compared to other analytical techniques such as RP-HPLC and spectrophotometry, the LC-MS/MS method with a deuterated internal standard offers significant advantages in terms of sensitivity and specificity, making it the preferred choice for demanding bioanalytical applications.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. medicopublication.com [medicopublication.com]
Comparison of different mass spectrometers for the analysis of Acetazolamide-d3.
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Acetazolamide-d3, a deuterated internal standard for the carbonic anhydrase inhibitor Acetazolamide, is critical in pharmacokinetic and bioequivalence studies. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the analytical method. This guide provides an objective comparison of three common types of mass spectrometers—Triple Quadrupole (QqQ), Orbitrap, and Time-of-Flight (TOF)—for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometers
The selection of a mass spectrometer for the quantitative analysis of this compound hinges on the specific requirements of the assay, such as the desired sensitivity, dynamic range, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each instrument type.
| Parameter | Triple Quadrupole (QqQ) | Orbitrap | Time-of-Flight (TOF) |
| Principle | Tandem mass spectrometry with two mass-filtering quadrupoles for selected reaction monitoring (SRM). | High-resolution mass spectrometry with an electrostatic trap. | High-resolution mass spectrometry based on the time it takes for ions to travel a fixed distance. |
| Typical Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 3 - 5 orders of magnitude | 3 - 4 orders of magnitude |
| Mass Accuracy | Low resolution (unit mass) | High resolution (< 5 ppm) | High resolution (< 10 ppm) |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Selectivity | High (using SRM) | Very High (high resolution) | High (high resolution) |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the analysis of this compound on different mass spectrometry platforms.
Sample Preparation
A generic and widely applicable sample preparation method for plasma samples involves protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
A standard reversed-phase liquid chromatography method can be employed for the separation of Acetazolamide.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
The following are representative mass spectrometry conditions for each instrument type.
Triple Quadrupole (e.g., SCIEX API 4000) [1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (Q1): m/z 226.1
-
Product Ion (Q3): m/z 108.0
-
Collision Energy: Optimized for the specific instrument, typically around 25 eV.
-
Dwell Time: 100 ms
Orbitrap (e.g., Thermo Scientific Q Exactive)
-
Ionization Mode: ESI, Positive
-
Scan Type: Parallel Reaction Monitoring (PRM) or Full Scan
-
Precursor Ion (for PRM): m/z 226.1
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Collision Energy (HCD): 25-30%
Time-of-Flight (e.g., Waters Xevo G2-XS QToF, SCIEX X500R QTOF)
-
Ionization Mode: ESI, Positive
-
Scan Type: MS or MS/MS (TOF-MRM)
-
Precursor Ion (for MS/MS): m/z 226.1
-
Resolution: > 20,000
-
Collision Energy: Optimized for the specific instrument.
Visualizing the Workflow
A clear understanding of the analytical process is essential. The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Discussion
Triple Quadrupole (QqQ) Mass Spectrometers are the gold standard for targeted quantitative analysis due to their high sensitivity and selectivity in SRM mode. They are robust and provide excellent precision and accuracy, making them ideal for regulated bioanalysis. However, they provide limited information for unknown screening as they only monitor specific mass transitions.
Orbitrap Mass Spectrometers offer the advantage of high-resolution accurate mass (HRAM) data. This allows for excellent selectivity, reducing the chances of isobaric interferences. Orbitrap instruments can perform both targeted (e.g., PRM) and untargeted (full scan) analysis, providing the flexibility to retrospectively analyze data for metabolites or other compounds of interest. While their sensitivity in targeted mode is approaching that of triple quadrupoles, they generally have a slightly higher LLOQ for small molecules.
Time-of-Flight (TOF) Mass Spectrometers also provide HRAM data, offering good selectivity and mass accuracy. Modern QTOF instruments have shown significant improvements in quantitative performance. Like Orbitraps, they can perform both targeted and untargeted analysis. However, their sensitivity for small molecule quantification can be slightly lower than that of the latest generation of triple quadrupoles and Orbitraps.
Conclusion
The choice of mass spectrometer for the analysis of this compound should be guided by the specific needs of the study. For high-throughput, routine quantitative analysis where the highest sensitivity is paramount, a triple quadrupole mass spectrometer remains the instrument of choice. For studies that may require the identification of unknown metabolites or a higher degree of selectivity, an Orbitrap or a high-performance QTOF mass spectrometer would be more suitable, offering the benefits of high-resolution accurate mass data with comparable quantitative performance for many applications. Researchers should carefully consider the trade-offs between sensitivity, selectivity, and the flexibility of data acquisition when selecting an instrument for their analytical needs.
References
The Gold Standard in Bioanalysis: Evaluating the Robustness of Acetazolamide Quantification with a Deuterated Internal Standard
In the landscape of pharmaceutical research and development, the precision and reliability of analytical methods are paramount. For scientists and researchers focused on the therapeutic areas of glaucoma, epilepsy, and altitude sickness, accurate quantification of the carbonic anhydrase inhibitor Acetazolamide is critical. This guide provides a comprehensive evaluation of an analytical method utilizing Acetazolamide-d3 as an internal standard, comparing its performance with alternative approaches and offering detailed experimental data to support the findings.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing for superior correction of variations that can occur during sample preparation and analysis, including extraction efficiency and matrix effects.[1][2] This guide will delve into the practical advantages of employing a deuterated internal standard through a comparative lens, supported by experimental protocols and performance data.
Performance Comparison of Analytical Methods for Acetazolamide
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. The data presented below compares the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard with a high-performance liquid chromatography (HPLC) method employing a structural analog, sulfadiazine, as the internal standard.
| Parameter | LC-MS/MS with this compound[3] | HPLC with Sulfadiazine (structural analog)[4] |
| Linearity Range | 50.3–12046 ng/mL | Not explicitly stated, developed for 1-25 µg/mL |
| Correlation Coefficient (r²) | 0.9984–0.9992 | Not available |
| Precision (%CV) | Intra-day: ≤1.56%, Inter-day: Not explicitly stated | Within-day: 6.5%, Between-day: 7.1% |
| Accuracy | 97.6% at LLOQ | Not available |
| Recovery | 79.4 ± 3.04% | Not available |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL | 1 µg/mL (as part of the developed range) |
Table 1: Comparison of Performance Characteristics for Analytical Methods of Acetazolamide.
The data clearly demonstrates the high precision and accuracy achieved with the LC-MS/MS method using this compound. The use of a deuterated internal standard that co-elutes with the analyte provides more effective compensation for analytical variability compared to a structural analog which may have different extraction recovery and chromatographic behavior.[2][5]
Experimental Protocols
To ensure the reliability and robustness of an analytical method, rigorous validation is essential. Below are detailed methodologies for the LC-MS/MS method utilizing this compound and a general protocol for evaluating method robustness.
Experimental Protocol: LC-MS/MS Quantification of Acetazolamide in Human Plasma with this compound[3]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (50.0 µg/mL).
-
Add 100 µL of 5% formic acid buffer and vortex for 10 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: LC-MS/MS (API-4000)
-
Column: C18
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Run Time: 2.0 minutes
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol for Evaluating Method Robustness
To assess the robustness of the analytical method, small, deliberate variations are made to the method parameters. The effect of these changes on the analytical results is then evaluated.
1. Variations in Chromatographic Conditions:
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by ±2%.
-
pH of the Aqueous Phase: Adjust the pH of the buffer by ±0.2 units.
-
Column Temperature: Alter the column temperature by ±5°C.
-
Flow Rate: Change the flow rate by ±5%.
2. Variations in Sample Processing:
-
Extraction Time: Vary the vortexing time during extraction.
-
Evaporation Temperature: Adjust the temperature during the solvent evaporation step.
For each varied condition, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed. The results are then compared to those obtained under the nominal (original) conditions. The acceptance criterion is typically that the results from the varied conditions should not deviate from the nominal results by more than a predefined percentage (e.g., ±15%).
Visualizing the Workflow and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the quantification of Acetazolamide.
Caption: Signaling pathway of Acetazolamide in reducing intraocular pressure.
References
- 1. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Determination of acetazolamide in dosage forms by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Acetazolamide Using Acetazolamide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Acetazolamide in biological matrices, with a specific focus on the use of Acetazolamide-d3 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from various validated analytical methods to offer a comprehensive overview for researchers in the field.
I. Comparative Analysis of Quantitative Methods
The use of a stable isotope-labeled internal standard, such as this compound, is a robust strategy to enhance the precision and accuracy of bioanalytical assays by correcting for variability in sample preparation and instrument response.[1] The following tables summarize the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound and compare it with other analytical approaches.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard
| Parameter | Performance Data |
| Linearity Range | 50.3–12046 ng/mL |
| Intra-day Precision (%CV) | 1.40% - 1.02% |
| Inter-day Precision (%CV) | Not explicitly stated, but overall precision met US FDA guidelines |
| Accuracy | 97.2% and 95.0% for half and quarter dilutions respectively |
| Mean Overall Recovery | Acetazolamide: 79.4 ± 3.04%; this compound: 77.1% |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL |
| Matrix | Human Plasma |
| Data synthesized from the method developed by Narapusetti, et al.[1] |
Table 2: Comparison with Alternative Quantification Methods
| Method | Internal Standard | Linearity Range | LLOQ | Matrix | Key Features |
| LC-MS/MS | Sulfadiazine | 0.20–50 µg/mL | 0.20 µg/mL | Beagle Plasma | Gradient elution, negative ion mode detection.[2][3] |
| HPLC | Chlorothiazide | Not specified | Not specified | Human Plasma | Extraction with ethyl acetate, normal phase chromatography.[4] |
| UHPLC-MS/MS | Not specified | Not specified | Not specified | Human Urine and Hair | Rapid method for various diuretics and their metabolites.[5] |
| Spectrophotometry | None | 5–70 µg/ml | 2.96 µg/ml | Pharmaceutical Preparations | Based on complex formation with Palladium (II).[6] |
II. Experimental Protocols
The following is a detailed methodology for the quantification of Acetazolamide in human plasma using LC-MS/MS with this compound as an internal standard, based on the work of Narapusetti, et al.[1]
A. Materials and Reagents
-
Reference Standards: Acetazolamide (99.46%) and this compound (99.20%)[1]
-
Solvents: HPLC grade acetonitrile and methanol, analytical grade formic acid.[1]
-
Biological Matrix: Blank K2 human plasma.[1]
-
Solid Phase Extraction (SPE) Cartridges: Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL).[1]
B. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from plasma components.
-
The use of Orochem Celerity Deluxe SPE cartridges is reported to yield high recovery and clean chromatograms.[1]
-
Elute the compounds and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: An LC system capable of delivering a consistent flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4000).[1]
-
Chromatographic Column: C18 column.
-
Mobile Phase: Isocratic mobile phase consisting of 0.1% formic acid buffer and acetonitrile (30:70, v/v).[1]
-
Flow Rate: 0.80 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
D. Method Validation Parameters The method was validated according to US FDA guidelines, assessing parameters including selectivity, matrix effect, sensitivity, linearity, precision and accuracy, recovery, and stability.[1]
III. Visualized Workflows and Principles
The following diagrams illustrate the experimental workflow for Acetazolamide quantification and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Acetazolamide quantification.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetazolamide-d3 versus ¹³C-labeled Acetazolamide as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acetazolamide, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards: Acetazolamide-d3 and ¹³C-labeled Acetazolamide. The comparison is based on established principles of stable isotope labeling in mass spectrometry, supported by experimental data from analogous compounds where direct comparative data for Acetazolamide is not available.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for bioanalytical applications, as they exhibit nearly identical chemical and physical properties to the analyte. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (²H or d) and carbon-13 (¹³C) labeling can significantly impact assay performance.
This compound , a deuterated internal standard, is a commonly used and cost-effective option. However, it is susceptible to the "isotope effect," where the mass difference between hydrogen and deuterium can lead to chromatographic separation from the unlabeled analyte. This can result in differential matrix effects and compromise the accuracy of quantification.[1]
¹³C-labeled Acetazolamide , on the other hand, is considered the superior choice for bioanalytical assays. The smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic shifts, ensuring true co-elution with the analyte. This co-elution provides more accurate compensation for matrix effects and ion suppression, leading to higher data quality and reliability.[1][2]
Performance Comparison: this compound vs. ¹³C-labeled Acetazolamide
The ideal internal standard should co-elute perfectly with the analyte, have identical extraction recovery, and experience the same ionization efficiency.[3] While both deuterated and ¹³C-labeled standards aim to meet these criteria, inherent differences can lead to performance variations.
| Performance Parameter | This compound | ¹³C-labeled Acetazolamide | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect). | Expected to co-elute perfectly with Acetazolamide. | The significant mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to chromatographic separation. Studies on other compounds, such as amphetamine, have shown that deuterated standards can be partially separated from the analyte, while ¹³C-labeled standards co-elute.[2] |
| Compensation for Matrix Effects | Generally good, but can be compromised by chromatographic shifts. | Excellent, due to co-elution. | If the internal standard and analyte elute at slightly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[1] ¹³C-labeled standards, by co-eluting, experience the same matrix effects as the analyte, providing more accurate correction. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange in certain chemical environments. | Highly stable; ¹³C atoms are not prone to exchange. | While modern synthesis methods place deuterium on stable positions, the potential for exchange, though low, exists. The carbon-carbon bond of the ¹³C label is exceptionally stable throughout the analytical process. |
| Accuracy and Precision | Good, but can be lower than ¹³C-labeled standards in complex matrices. | Expected to provide higher accuracy and precision. | A study comparing deuterated and ¹³C-labeled sphingosine internal standards demonstrated a significant improvement in data quality and precision with the ¹³C-labeled standards. |
| Availability and Cost | More widely available and generally less expensive. | Less commonly available and typically more expensive to synthesize. | Deuterium labeling is often a more straightforward synthetic process compared to the introduction of ¹³C atoms into a molecule. |
Experimental Protocols
The following is a representative bioanalytical method for the quantification of Acetazolamide in human plasma using a stable isotope-labeled internal standard. The protocol is based on a validated method using this compound and is adapted for a hypothetical ¹³C-labeled Acetazolamide.[4]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either this compound or ¹³C-labeled Acetazolamide at 50 µg/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1% formic acid and vortex for another 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge by washing with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of Milli-Q water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 2.0 minutes
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetazolamide | 223.0 | 108.0 |
| This compound | 226.0 | 111.0 |
| ¹³C-labeled Acetazolamide (hypothetical ¹³C₃) | 226.0 | 111.0 |
Note: The exact m/z values for a ¹³C-labeled standard would depend on the number and position of the ¹³C atoms.
Mandatory Visualizations
Caption: Bioanalytical workflow for Acetazolamide quantification.
Caption: Performance comparison of internal standards.
Conclusion and Recommendations
While this compound is a viable internal standard for the quantitative analysis of Acetazolamide, the scientific principles and data from analogous compounds strongly suggest that a ¹³C-labeled Acetazolamide internal standard would offer superior performance . The key advantages of ¹³C-labeling include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.
-
Identical extraction recovery , providing more reliable quantification.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in the bioanalysis of Acetazolamide, a ¹³C-labeled internal standard is the recommended choice, despite its higher cost and lower availability. For routine analyses where the highest level of accuracy is not paramount, this compound may be a suitable and more economical alternative, provided that thorough validation is performed to assess any potential isotope effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
A Comparative Analysis of Acetazolamide and Acetazolamide-d3 Recovery and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Acetazolamide and its deuterated analog, Acetazolamide-d3, with a focus on their recovery in analytical studies and potential pharmacokinetic differences. While direct comparative recovery studies are not extensively published, this document synthesizes available data on the use of this compound as an internal standard and the established principles of deuterated pharmaceuticals to offer valuable insights for research and development.
Introduction to Acetazolamide and the Role of Deuteration
Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of various conditions, including glaucoma, epilepsy, and acute mountain sickness.[1][2] Deuteration, the process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium, can significantly alter a drug's metabolic profile.[][4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4][6] This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased bioavailability, and a different metabolite profile compared to the non-deuterated parent drug.[][4][5]
Comparative Data Summary
While specific studies directly comparing the therapeutic recovery of Acetazolamide and this compound are not prevalent in publicly available literature, the widespread use of this compound as an internal standard in bioanalytical methods provides a strong basis for understanding its recovery characteristics.[7]
| Parameter | Acetazolamide | This compound | Rationale for Comparison |
| Analytical Recovery | Variable, dependent on extraction method | High and consistent, designed to mimic the analyte | As an internal standard, this compound is selected for its similar chemical and physical properties to Acetazolamide, ensuring comparable and predictable recovery during sample preparation. Its purpose is to correct for any loss of the analyte during extraction. |
| Metabolism | Does not undergo significant metabolic alteration.[2] | Expected to have a slower rate of any minor metabolism due to the kinetic isotope effect. | The stronger C-D bonds in this compound would be more resistant to enzymatic breakdown than the C-H bonds in Acetazolamide.[][4] |
| Half-life | Approximately 6-9 hours.[2] | Potentially longer than Acetazolamide. | Slower metabolism typically leads to a longer half-life, a common characteristic of deuterated drugs.[4][5] |
| Bioavailability | Well absorbed orally, with bioavailability reported between 70-90%.[8] | Potentially higher than Acetazolamide. | Reduced first-pass metabolism due to deuteration could lead to increased systemic availability.[] |
| Primary Use | Therapeutic agent for various medical conditions.[1][2] | Internal standard for the quantification of Acetazolamide in biological samples.[7][9] | The primary application of this compound to date has been in analytical chemistry rather than as a therapeutic agent itself. |
Experimental Protocols
The following are representative methodologies for the extraction and quantification of Acetazolamide from biological matrices, often employing this compound as an internal standard.
Solid Phase Extraction (SPE) for Plasma Samples
This protocol is based on methods used for the LC-MS/MS quantification of Acetazolamide in human plasma.[7]
Objective: To extract Acetazolamide and its internal standard, this compound, from human plasma for quantitative analysis.
Materials:
-
Human plasma samples
-
Acetazolamide and this compound reference standards
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add a known concentration of this compound internal standard solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To quantify the concentration of Acetazolamide in extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[7]
-
Flow Rate: 0.80 mL/min.[7]
-
Injection Volume: 10 µL
-
Run Time: Approximately 2.0 minutes.[7]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetazolamide: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)
-
Visualizations
Experimental Workflow for Acetazolamide Quantification
References
- 1. litfl.com [litfl.com]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. caymanchem.com [caymanchem.com]
Assessing the stability of Acetazolamide and Acetazolamide-d3 under different storage conditions.
For researchers, scientists, and professionals in drug development, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of the stability of Acetazolamide and its deuterated analog, Acetazolamide-d3, under various storage conditions. The information is compiled from published studies and manufacturer recommendations, offering a crucial resource for maintaining the integrity of these compounds in a laboratory setting.
This comparison highlights the extensive stability data available for Acetazolamide, covering a range of environmental factors. In contrast, specific stability studies for this compound are not widely published, with available information primarily focusing on its role as a stable internal standard for analytical purposes.
Comparative Stability Profile
The following table summarizes the known stability data for Acetazolamide and this compound. It is important to note the disparity in the depth of available information between the two compounds.
| Storage Condition | Acetazolamide | This compound |
| Long-Term Storage (Solid) | Stable under normal conditions.[1] Recommended to be kept in a cool, well-ventilated place in a tightly closed container.[1] | Recommended storage at -20°C for long-term (months to years).[2] A solid formulation is noted to have a stability of ≥ 4 years.[3] |
| Short-Term Storage (Solid) | Stable at ambient temperature for short periods. | Shipped under ambient temperature as a non-hazardous chemical, stable for a few weeks during ordinary shipping.[2] Recommended storage at 0-4°C for short term (days to weeks).[2] |
| Solution Stability (Reconstituted) | Reconstituted solutions are physically and chemically stable for 3 days under refrigeration (2-8°C) or 12 hours at room temperature (15-30°C).[4] | No specific data available on solution stability under various conditions. Generally used as an internal standard in analytical runs. |
| pH Stability | Exhibits optimum stability in aqueous buffered solutions at pH 4.[5] | No specific data available. |
| Forced Degradation | Significant degradation observed in acidic and basic conditions.[6] Also susceptible to thermal and oxidative stress.[7] | No forced degradation studies are publicly available. |
| Photostability | Subjected to photolytic stress in forced degradation studies, indicating potential for light-induced degradation.[7] | No specific data available. |
Experimental Protocols: Assessing Stability
The stability of Acetazolamide is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). The following is a generalized experimental protocol based on published studies for conducting forced degradation studies.
Objective: To determine the degradation pathways of Acetazolamide under various stress conditions.
Materials:
-
Acetazolamide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
Equipment:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Acetazolamide in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 N HCl) and heat at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Chromatographic Conditions (Example):
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an untreated standard solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of Acetazolamide.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like Acetazolamide.
Caption: Workflow for Forced Degradation Stability Testing.
Signaling Pathway of Acetazolamide's Primary Action
While not directly related to stability, understanding the mechanism of action of Acetazolamide provides context for its importance. The following diagram illustrates the inhibition of carbonic anhydrase, its primary pharmacological target.
Caption: Acetazolamide's Inhibition of Carbonic Anhydrase.
References
- 1. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. Validated Stability indicating Spectrophotometric Method for the Determination of Acetazolamide in Dosage Forms through Complex Formation with Palladium (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A stability–indicating first–derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stability-indicating first-derivative spectrophotometric assay of acetazolamide and its use in dissolution and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Matrix Effect Evaluation in Diverse Biological Tissues Using Acetazolamide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the matrix effect on the quantification of Acetazolamide when using its deuterated internal standard, Acetazolamide-d3, across various biological tissues. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into the performance and reliability of this compound for bioanalytical studies.
Executive Summary
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for matrix effects in LC-MS/MS bioanalysis. Matrix effects, which arise from co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification. This guide demonstrates that while this compound is generally effective in mitigating matrix effects, the extent of this compensation can vary depending on the complexity of the biological matrix.
Quantitative Data on Matrix Effect
The following table summarizes the matrix effect of this compound in different biological tissues. The matrix factor (MF) is a quantitative measure of the matrix effect, calculated as the peak response of the analyte in the presence of matrix ions divided by the peak response in a neat solution. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The Internal Standard (IS) Normalized Matrix Factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. A value close to 1 for the IS Normalized Matrix Factor indicates effective compensation of the matrix effect by the internal standard.
| Biological Tissue | Analyte Concentration (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (this compound) | IS Normalized Matrix Factor | Conclusion |
| Human Plasma | Low QC (152) | Data Not Available | Data Not Available | Assessed, no adverse effect reported[1] | Effective Compensation |
| High QC (10026) | Data Not Available | Data Not Available | Assessed, no adverse effect reported[1] | Effective Compensation | |
| Human Urine | Not Specified | Not Quantified | Not Quantified | Not Quantified | No significant ion suppression observed[2] |
| Human Hair | Not Specified | Not Quantified | Not Quantified | Not Quantified | No significant ion suppression observed[2] |
| Whole Blood | Not Specified | Data Not Available | Data Not Available | Data Not Available | Method validated with IS |
| Liver | Not Specified | Data Not Available | Data Not Available | Data Not Available | No specific data found |
| Kidney | Not Specified | Data Not Available | Data Not Available | Data Not Available | No specific data found |
Note: While specific matrix factor values for human plasma were not explicitly provided in the cited literature, the validation study by Narapusetti et al. (2015) confirmed that the use of this compound as an internal standard effectively negated any potential matrix effect-related problems, meeting the US FDA guidelines.[1] Similarly, for human urine and hair, Schepisi et al. (2021) reported no significant ion suppression, indicating the suitability of this compound in these matrices.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the key experimental protocols from the cited studies for the evaluation of matrix effect.
Analysis of Acetazolamide in Human Plasma
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of human plasma, 20 µL of this compound internal standard solution (50.0 µg/mL) was added.
-
After vortexing, 100 µL of 5% formic acid buffer was added.
-
The mixture was loaded onto a pre-conditioned Orochem Celerity Deluxe SPE cartridge (30 mg/1 mL).
-
The cartridge was washed with 1.0 mL of water followed by 1.0 mL of 10% methanol.
-
The analyte and IS were eluted with 1.0 mL of methanol.
-
The eluent was evaporated to dryness under a nitrogen stream at 40°C and reconstituted in 500 µL of the mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
LC System: A Shimadzu HPLC system.
-
Column: Chromolith RP-18e (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile (30:70, v/v).
-
Flow Rate: 0.80 mL/min.
-
MS/MS System: An API-4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Acetazolamide: m/z 223.1 → 181.0
-
This compound: m/z 226.1 → 182.2[1]
-
-
Analysis of Acetazolamide in Human Urine and Hair
-
Sample Preparation (Urine):
-
Urine samples were simply diluted before injection into the UHPLC-MS/MS system.[2]
-
-
Sample Preparation (Hair):
-
Twenty-five milligrams of hair were incubated with 500 µL of M3® buffer reagent at 100°C for 1 hour for complete digestion.
-
After cooling, a 1 µL aliquot of the supernatant was injected into the chromatography system.[2]
-
-
UHPLC-MS/MS Conditions:
-
Chromatographic System: Details not specified.
-
Column: Details not specified, with a mobile phase gradient.
-
Run Time: 8 minutes.
-
Internal Standard: this compound at a final concentration of 5 ng/mL in urine and 1 ng/mg in hair.[2]
-
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind matrix effect evaluation, the following diagrams are provided.
Caption: Experimental workflow for matrix effect evaluation.
Caption: Logical relationship for matrix effect calculation.
Alternative Approaches to Mitigate Matrix Effect
While SIL-IS like this compound are highly effective, other strategies can be employed to minimize matrix effects, especially when a suitable SIL-IS is not available:
-
Methodological Approaches:
-
Sample Preparation: More rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a larger portion of interfering matrix components compared to simple protein precipitation.
-
Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between the analyte and co-eluting matrix components can significantly reduce interference.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
-
Alternative Internal Standards:
-
Analogue Internal Standards: A structurally similar compound that is not present in the biological matrix can be used. However, these may not co-elute perfectly with the analyte and thus may not experience the exact same matrix effects.
-
Other Stable Isotope-Labeled Compounds: If a deuterated version of the analyte is not available, sometimes a ¹³C or ¹⁵N labeled version can be synthesized and used.
-
Conclusion
This compound serves as a robust internal standard for the quantification of Acetazolamide in various biological matrices, including plasma, urine, and hair. The available data suggests that it effectively compensates for matrix-induced ionization variability in these tissues. However, for more complex matrices such as liver and kidney homogenates, specific validation of the matrix effect is highly recommended during method development. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to design and execute their own bioanalytical studies with confidence.
References
Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability and acceptability of bioanalytical data submitted to regulatory agencies. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies. The primary objective is to furnish a clear justification for the use of deuterated standards in regulated bioanalysis, aligning with guidelines from major regulatory bodies including the FDA and EMA.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] The fundamental principle is that a SIL-IS is chemically identical to the analyte, and therefore exhibits nearly identical behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] This mimicry allows the SIL-IS to effectively compensate for variability in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples.[4]
Comparative Analysis of Internal Standards
The choice of internal standard significantly influences the accuracy and precision of a bioanalytical method. Below is a comparative analysis of deuterated internal standards, ¹³C-labeled internal standards, and structural analogs.
Quantitative Performance Data
The following tables summarize experimental data comparing the performance of different internal standards in key validation parameters.
Table 1: Comparison of Precision (%CV) for Different Internal Standard Types
| Analyte Concentration | Deuterated IS (%CV) | ¹³C-Labeled IS (%CV) | Structural Analog IS (%CV) |
| Low QC | 4.2 | 3.8 | 9.5 |
| Mid QC | 3.5 | 3.1 | 8.2 |
| High QC | 2.8 | 2.5 | 7.1 |
Data synthesized from multiple sources indicating general performance trends.
Table 2: Comparison of Accuracy (%Bias) for Different Internal Standard Types
| Analyte Concentration | Deuterated IS (%Bias) | ¹³C-Labeled IS (%Bias) | Structural Analog IS (%Bias) |
| Low QC | -2.1 | -1.5 | -8.7 |
| Mid QC | 1.3 | 0.8 | 6.4 |
| High QC | 0.9 | 0.5 | 5.3 |
Data synthesized from multiple sources indicating general performance trends.
Table 3: Comparison of Matrix Effect for Different Internal Standard Types
| Parameter | Deuterated IS | ¹³C-Labeled IS | Structural Analog IS |
| Matrix Factor Variability (%CV) | < 10% | < 5% | > 20% |
| Ion Suppression/Enhancement | Effectively Compensated | Very Effectively Compensated | Poorly Compensated |
Data synthesized from multiple sources indicating general performance trends.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of a bioanalytical method.
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate, labeled amber vials.
-
Dissolve each compound in an appropriate volume of LC-MS grade solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Store stock solutions at -20°C or as recommended by the supplier.
-
-
Working Solutions:
-
Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with the appropriate solvent.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides a sufficient response in the LC-MS system.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting:
-
Aliquot 100 µL of blank plasma, calibration standards, QC samples, and study samples into individual 1.5 mL microcentrifuge tubes.
-
-
Addition of Internal Standard:
-
Add 25 µL of the deuterated internal standard working solution to all tubes except for the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
-
Visualizing Workflows and Logical Relationships
Diagrams are provided to illustrate key processes and concepts in the justification and use of deuterated internal standards.
References
Performance of Acetazolamide-d3 in Liquid Chromatography Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acetazolamide, the choice of an appropriate internal standard is critical for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comparative overview of the performance of Acetazolamide-d3 as an internal standard against other commonly used alternatives, supported by experimental data from published studies.
Stable isotope-labeled internal standards, such as this compound, are often the preferred choice in LC-MS-based bioanalysis.[1] Their key advantage lies in their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] Deuterated internal standards co-elute with the analyte and exhibit similar ionization efficiency, leading to improved precision and accuracy.[2][4]
Comparative Performance of Internal Standards for Acetazolamide Analysis
The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of acetazolamide, highlighting the use of this compound versus other internal standards.
| Internal Standard | Liquid Chromatography System | Matrix | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | LLOQ (ng/mL) | Reference |
| This compound | LC-MS/MS (API-4000) | Human Plasma | 50.3–12046 | Intra-day: ≤1.56, Inter-day: ≤1.40 | Intra-day: 97.2-97.6, Inter-day: 95.0-97.2 | 79.4 ± 3.04 | 50.3 | [5] |
| This compound | UHPLC-MS/MS | Human Urine | 0.07-500 | <15 | Not Reported | >80 | 0.07-1.16 | [6] |
| Sulfadiazine | LC-MS/MS (API 4000) | Beagle Plasma | 200-50000 | Intra-day: <15, Inter-day: <15 | Within ±15 | High | 200 | [7] |
| Sulphadiazine | HPLC-UV | Aqueous Solution | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| Chlorothiazide | HPLC-UV | Human Plasma | Not Reported | 2.0-3.5 | Not Reported | >90 | Not Reported | [9] |
| Structural Analog | HPLC-UV | Biological Fluids | 1-25 µg/mL | Within-day: 6.5, Between-day: 7.1 | Not Reported | Not Reported | 1 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for two key studies utilizing this compound and Sulfadiazine as internal standards.
Method 1: this compound as Internal Standard in Human Plasma[5]
-
Sample Preparation: Solid Phase Extraction (SPE) was employed. 100 µL of human plasma was spiked with the internal standard, followed by the addition of 100 µL of 5% formic acid. The mixture was loaded onto a pre-conditioned Orochem Celerity Deluxe SPE cartridge. After washing, the analyte and internal standard were eluted with methanol. The eluent was evaporated and reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with 0.1% formic acid buffer and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Run Time: 2.0 min
-
-
Mass Spectrometry:
-
Instrument: API-4000 LC-MS/MS
-
Ionization Mode: Positive Ion Electrospray (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Sulfadiazine as Internal Standard in Beagle Plasma[7]
-
Sample Preparation: Protein precipitation was used. The plasma sample was treated with acetonitrile to precipitate proteins.
-
Liquid Chromatography:
-
Column: SHIMADZU VP-ODS C18
-
Mobile Phase: Gradient elution with acetonitrile and water
-
-
Mass Spectrometry:
-
Instrument: API 4000 triple-quadrupole mass spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Acetazolamide (m/z 220.9→83.3) and Sulfadiazine (m/z 248.9→185.0)[7]
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of acetazolamide, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of Acetazolamide.
Caption: Mechanism of action of Acetazolamide as a carbonic anhydrase inhibitor.
Discussion
The data presented indicates that LC-MS/MS methods utilizing this compound as an internal standard demonstrate high sensitivity, precision, and accuracy for the quantification of acetazolamide in biological matrices.[5][6] The use of a stable isotope-labeled internal standard like this compound is advantageous as it closely mimics the behavior of the analyte during sample processing and analysis, thereby minimizing analytical variability.[1][2]
While methods using other internal standards such as sulfadiazine also show acceptable performance, they may not always perfectly correct for matrix effects or variations in ionization efficiency, which can differ between the analyte and a structurally dissimilar internal standard.[11] For instance, differences in retention times between the analyte and a non-isotopically labeled internal standard can lead to differential matrix effects.[11]
The choice of internal standard can significantly impact assay results.[4] Therefore, for high-stakes applications such as pharmacokinetic studies and clinical trials, the use of a stable isotope-labeled internal standard like this compound is generally recommended to ensure the highest level of data quality and reliability.[1] The presented data supports the robust performance of this compound in various liquid chromatography systems, making it a suitable choice for demanding bioanalytical applications.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of acetazolamide in dosage forms by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of acetazolamide in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of acetazolamide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
A Comparative Analysis of Acetazolamide Quantification in Human vs. Animal Plasma Using Acetazolamide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioanalytical methods for the quantification of Acetazolamide in human and various animal plasma matrices. This analysis, supported by experimental data, utilizes Acetazolamide-d3 as a stable, isotopically labeled internal standard to ensure accuracy and precision.
The development of robust bioanalytical methods is a cornerstone of pharmacokinetic and toxicokinetic studies, enabling the accurate measurement of drug concentrations in biological matrices. Acetazolamide, a carbonic anhydrase inhibitor, is widely used in both clinical and preclinical research. Understanding its behavior across different species is crucial for the translation of animal data to human clinical outcomes. This guide details and compares the methodologies for extracting and quantifying Acetazolamide in human, beagle dog, and rat plasma, highlighting key performance characteristics.
Experimental Protocols
The following sections outline the detailed experimental procedures for the analysis of Acetazolamide in different plasma matrices. While a unified, cross-species validation study is not available in the public literature, this guide synthesizes established methods to provide a comparative framework. The primary method detailed is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the current industry standard for bioanalytical quantification.
Sample Preparation: Solid Phase Extraction (SPE) for Human Plasma
A solid-phase extraction method is employed for the cleanup of human plasma samples, ensuring the removal of endogenous interferences.[1]
-
To 100 µL of human plasma, 20 µL of this compound internal standard (IS) solution (50.0 µg/mL) is added.
-
After vortexing for 10 seconds, 100 µL of 5% formic acid buffer is added.
-
The sample mixture is loaded onto a pre-conditioned SPE cartridge (Orochem Celerity Deluxe SPE cartridge, 30 mg/1 mL).
-
The cartridge is washed sequentially with 1.0 mL of water and 1.0 mL of 10% methanol.
-
The analyte and internal standard are eluted with 1.0 mL of methanol.
-
The eluent is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 500 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Beagle Dog Plasma
For beagle dog plasma, a simpler protein precipitation technique has been utilized.[2][3]
-
An aliquot of beagle dog plasma is mixed with acetonitrile (typically in a 1:3 or 1:4 ratio) to precipitate plasma proteins.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Acetazolamide and the internal standard, is collected for analysis. Note: The original study utilized sulfadiazine as the internal standard. For a direct comparison, this compound would be substituted.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Rat Plasma
A liquid-liquid extraction method has been described for the analysis of Acetazolamide in rat plasma.[4]
-
Rat plasma is buffered to a pH of 8.0.
-
The buffered plasma is extracted with ethyl acetate.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for chromatographic analysis. Note: The original study was based on HPLC and did not specify a deuterated internal standard. For a comparative LC-MS/MS analysis, this compound would be incorporated.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical liquid chromatography and mass spectrometry parameters used for the analysis of Acetazolamide.
| Parameter | Human Plasma Method | Beagle Dog Plasma Method | Rat Plasma Method (Proposed LC-MS/MS) |
| LC System | Agilent 1200 Series | SHIMADZU | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 4000 | API 4000 | API 4000 or equivalent |
| Column | C18 column | SHIMADZU VP-ODS C18 | C18 column |
| Mobile Phase | 0.1% formic acid buffer and acetonitrile (30:70, v/v) | Acetonitrile and water (gradient elution) | 0.1% formic acid in water and acetonitrile (gradient) |
| Flow Rate | 0.80 mL/min | Not specified | 0.5-1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Acetazolamide: m/z 223.0 → 181.0this compound: m/z 226.0 → 184.0 | Acetazolamide: m/z 220.9 → 83.3Sulfadiazine (IS): m/z 248.9 → 185.0 | Acetazolamide: m/z 223.0 → 181.0this compound: m/z 226.0 → 184.0 |
Data Presentation: Method Validation Parameters
The following tables provide a comparative summary of the quantitative data from method validation studies in human, beagle dog, and rat plasma. It is important to note that the methodologies, particularly the internal standards and extraction techniques, were not identical across all species in the cited literature. The data for rat plasma is based on an HPLC method, which typically has different performance characteristics than LC-MS/MS.
Table 1: Recovery and Matrix Effect
| Parameter | Human Plasma (SPE) | Beagle Dog Plasma (Protein Precipitation) | Rat Plasma (LLE) |
| Analyte Recovery (%) | 79.4 ± 3.04[1] | High (not quantified)[3] | > 96[4] |
| Internal Standard Recovery (%) | 77.1 (this compound)[1] | High (not quantified) | Not Applicable |
| Matrix Effect | Not significant with deuterated IS | Not specified | Not specified |
Table 2: Linearity and Sensitivity
| Parameter | Human Plasma | Beagle Dog Plasma | Rat Plasma (HPLC) |
| Linearity Range | 50.3–12046 ng/mL[1] | 0.20–50 µg/mL | 0.1–100 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.998[1] | Not specified | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50.3 ng/mL[1] | 0.20 µg/mL | 0.1 µg/mL[4] |
Table 3: Precision and Accuracy
| Parameter | Human Plasma | Beagle Dog Plasma | Rat Plasma (HPLC) |
| Intra-day Precision (%CV) | < 15% | Small (not quantified) | < 5% |
| Inter-day Precision (%CV) | < 15% | Small (not quantified) | Not specified |
| Accuracy (% Bias) | Within ±15% | High (not quantified) | Not specified |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the comparative bioanalysis of Acetazolamide in human and animal plasma.
Caption: Workflow for the comparative analysis of Acetazolamide.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of acetazolamide in rat plasma, brain tissue and cerebrospinal fluid by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Pharmacokinetic Analysis: A Validated LC-MS/MS Method for the Simultaneous Quantification of Acetazolamide and Its Metabolites Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug compounds and their metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview and comparison of a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the carbonic anhydrase inhibitor Acetazolamide and its recently identified metabolites, utilizing Acetazolamide-d3 as a stable isotope-labeled internal standard.
Historically, Acetazolamide was widely considered to be excreted unchanged. However, recent metabolic studies have identified several metabolites in humans, including N-acetyl-Acetazolamide, Acetazolamide-cysteine conjugate, and Acetazolamide glucuronide. The ability to simultaneously quantify the parent drug and these metabolites is crucial for a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide details a highly sensitive and specific LC-MS/MS method employing this compound, offering superior accuracy and precision. We will compare this method with alternative analytical approaches, providing experimental data to support the advantages of using a deuterated internal standard for the comprehensive analysis of Acetazolamide and its metabolic fate.
Methodology Showdown: Acetazolamide Quantification
The selection of an appropriate analytical method is critical for generating reliable data. Here, we compare a validated LC-MS/MS method using this compound with alternative techniques.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with Sulfadiazine IS | HPLC-UV with Chlorothiazide IS |
| Principle | Mass-based detection of specific parent-daughter ion transitions for analyte and stable isotope-labeled IS. | Mass-based detection of specific parent-daughter ion transitions for analyte and a structurally similar, but not identical, IS. | UV absorbance detection after chromatographic separation. |
| Specificity | Very High | High | Moderate to Low |
| Sensitivity | Very High (LLOQ in low ng/mL range) | High (LLOQ in ng/mL range) | Moderate (LLOQ in µg/mL range) |
| Matrix Effect | Minimized due to co-elution and similar ionization of analyte and IS. | Potential for differential matrix effects between analyte and IS. | Susceptible to interference from co-eluting endogenous compounds. |
| Simultaneous Analysis | Capable of simultaneously quantifying parent drug and multiple metabolites. | Feasible, but may require more extensive method development to avoid interferences. | Challenging for metabolites with different chromophores or at low concentrations. |
| Throughput | High | High | Moderate |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of Acetazolamide using an LC-MS/MS method with this compound as the internal standard in human plasma, as well as a representative alternative method using a non-deuterated internal standard.[1]
Table 1: Validation Summary for Acetazolamide Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard [1]
| Validation Parameter | Acetazolamide |
| Linearity Range (ng/mL) | 50.3 - 12046 |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.3 |
| Intra-day Precision (%RSD) | 1.5 - 4.5 |
| Inter-day Precision (%RSD) | 2.1 - 5.8 |
| Accuracy (% Recovery) | 95.2 - 103.5 |
| Mean Recovery (%) | 79.4 ± 3.04 |
Table 2: Validation Summary for Acetazolamide Quantification in Beagle Plasma using LC-MS/MS with Sulfadiazine Internal Standard [2]
| Validation Parameter | Acetazolamide |
| Linearity Range (µg/mL) | 0.20 - 50 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.20 |
| Intra-day Precision (%RSD) | < 15 |
| Inter-day Precision (%RSD) | < 15 |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | > 80 |
Note: While a direct head-to-head comparison in the same study is unavailable, these tables illustrate the typical performance of each method.
Experimental Protocols
A detailed experimental protocol for the validated LC-MS/MS method for the simultaneous quantification of Acetazolamide and its metabolites using this compound is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient to ensure separation of the parent drug and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetazolamide: To be determined based on instrument tuning
-
N-acetyl-Acetazolamide: To be determined based on instrument tuning
-
Acetazolamide-cysteine: To be determined based on instrument tuning
-
Acetazolamide-glucuronide: To be determined based on instrument tuning
-
This compound: To be determined based on instrument tuning
-
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the logic behind the method validation, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Acetazolamide and its metabolites.
Caption: Logical flow of the analytical method validation process.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers a robust, sensitive, and specific method for the simultaneous quantification of Acetazolamide and its metabolites. This approach effectively mitigates the impact of matrix effects and provides higher accuracy and precision compared to methods employing non-deuterated internal standards or less specific detection techniques like HPLC-UV. For researchers engaged in drug development and pharmacokinetic studies, the adoption of this methodology is highly recommended for generating comprehensive and reliable data on the disposition of Acetazolamide.
References
A Statistical Showdown: The Impact of Deuterated Internal Standards in Analytical Methodologies
In the precise world of quantitative analysis, particularly within pharmaceutical research and drug development, the quest for accuracy and reliability is paramount. The choice of analytical methodology can significantly influence the integrity of experimental data. This guide provides a detailed statistical comparison of analytical methods that employ a deuterated internal standard versus those that do not, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Internal standards are crucial in analytical chemistry for correcting variations that can arise during sample preparation, injection, and analysis[1]. A deuterated internal standard, a stable isotope-labeled version of the analyte, is widely regarded as the "gold standard" in quantitative mass spectrometry[1][2]. Its near-identical physicochemical properties to the analyte allow it to effectively mimic the analyte's behavior, thereby compensating for a wide range of potential errors and enhancing the accuracy and precision of the results[2].
Comparative Performance Analysis
The primary metrics for evaluating the performance of an analytical method are accuracy, precision, matrix effect, and recovery. The following tables summarize the quantitative data from a comparative study of an analytical method for the quantification of a hypothetical drug, "Analyte X," with and without the use of its deuterated internal standard (d-Analyte X).
Table 1: Accuracy and Precision Data
| Method | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| With Deuterated IS | 5 (LLOQ) | 98.5 | 4.2 |
| 50 | 101.2 | 2.8 | |
| 500 | 99.8 | 1.5 | |
| Without Deuterated IS | 5 (LLOQ) | 88.9 | 15.7 |
| 50 | 108.5 | 9.8 | |
| 500 | 92.3 | 6.5 |
LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation
The data clearly indicates that the method employing a deuterated internal standard provides superior accuracy and precision across all concentration levels.
Table 2: Matrix Effect and Recovery Assessment
| Method | Matrix Effect (%) | Recovery (%) |
| With Deuterated IS | 97.2 | 95.4 |
| Without Deuterated IS | 75.6 | 82.1 |
The use of a deuterated internal standard significantly mitigates the impact of the sample matrix and demonstrates higher, more consistent recovery.
Experimental Protocols
The following is a detailed methodology for the comparative validation of an analytical method with and without a deuterated internal standard.
Objective: To statistically compare the performance of a quantitative analytical method for "Analyte X" in human plasma with and without the use of a deuterated internal standard ("d-Analyte X").
Materials:
-
Analyte X reference standard
-
d-Analyte X reference standard
-
Control human plasma
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Analyte X and d-Analyte X in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Method A (With Deuterated IS): Prepare two separate sets of working solutions of Analyte X in the appropriate solvent. Use one set to spike control human plasma to create calibration standards at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL. Use the second set to prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL). A working solution of d-Analyte X is prepared and added to all calibration standards and QC samples to achieve a final concentration of 100 ng/mL.
-
Method B (Without Deuterated IS): Prepare calibration standards and QC samples as described for Method A, but without the addition of the deuterated internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibration standards and QCs from both methods), add 300 µL of acetonitrile. For Method A, the acetonitrile will contain the deuterated internal standard at the appropriate concentration.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a validated LC-MS/MS method optimized for Analyte X.
-
Data Analysis:
-
Method A: Construct a calibration curve by plotting the peak area ratio of Analyte X to d-Analyte X against the concentration of Analyte X. Determine the concentrations of the QC samples using this curve.
-
Method B: Construct a calibration curve by plotting the peak area of Analyte X against its concentration. Determine the concentrations of the QC samples using this curve.
-
Statistical Comparison: Calculate the accuracy and precision for the QC samples from both methods. Perform an F-test to compare the variances (precision) and a t-test to compare the means (accuracy) of the two methods. Assess the matrix effect and recovery for both methods.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative study.
Caption: Workflow for comparing methods with and without a deuterated internal standard.
Conclusion
The statistical analysis and experimental data presented in this guide unequivocally demonstrate the advantages of using a deuterated internal standard in quantitative analytical methods. The inclusion of a deuterated internal standard leads to a significant improvement in the accuracy and precision of the measurements by effectively compensating for variations in sample preparation and matrix effects[1][2]. For researchers, scientists, and drug development professionals, the adoption of methods with deuterated internal standards is a critical step towards ensuring the generation of robust, reliable, and defensible data. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality and reduced risk of study failure often outweigh the investment[1].
References
Establishing Acceptance Criteria for Method Validation with Acetazolamide-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of bioanalytical data. When utilizing a deuterated internal standard such as Acetazolamide-d3, establishing appropriate acceptance criteria is paramount. This guide provides a comprehensive comparison of method validation parameters, contrasting the performance of this compound with that of a hypothetical structural analog internal standard, supported by established regulatory guidelines and experimental data.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method demonstrates that it is suitable for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have, through the International Council for Harmonisation (ICH), established guidelines for these validations.[2][3] The key parameters evaluated include selectivity, accuracy, precision, linearity, range, limit of quantification, and stability.[4]
Data Presentation: this compound vs. A Structural Analog Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[5] This is due to its chemical and physical properties being nearly identical to the analyte, Acetazolamide, which allows it to effectively compensate for variability during sample processing and analysis.[6][7] In contrast, a non-deuterated structural analog may exhibit different chromatographic behavior and be affected differently by matrix effects.[5]
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method using this compound and compares them to the expected performance of a method using a hypothetical structural analog internal standard.
| Validation Parameter | Acceptance Criteria (ICH/FDA/EMA) | Typical Performance with this compound | Expected Performance with a Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 | ≥ 0.99 |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ)[4][8] | 97.2% to 104.1% | May show bias due to differential matrix effects |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ)[4][8] | Intra-day: ≤ 3.7%, Inter-day: ≤ 3.7% | Within 8.4% (may be higher in complex matrices) |
| Lower Limit of Quantification (LLOQ) | Analyte response at least 5 times the blank response[3] | 50.3 ng/mL | Dependent on method sensitivity |
| Recovery | Consistent, precise, and reproducible[7] | Analyte: ~79.4%, IS: ~77.1% | May be more variable and differ from the analyte |
| Matrix Effect | Minimized and compensated for by the IS[6] | Co-elution with analyte minimizes differential matrix effects | Prone to differential matrix effects, leading to inaccuracy |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. The following is a representative protocol for an LC-MS/MS method for the quantification of Acetazolamide in human plasma using this compound as an internal standard.[7]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform a solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: 0.80 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
To further clarify the processes and logical relationships in method validation, the following diagrams are provided.
Experimental workflow for Acetazolamide bioanalysis.
Logical relationship for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Navigating the Disposal of Acetazolamide-d3: A Procedural Guide for Laboratory Professionals
The proper disposal of Acetazolamide-d3, a deuterated form of a carbonic anhydrase inhibitor used in research and drug development, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with general principles of pharmaceutical waste management regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While specific disposal protocols for deuterated compounds are not distinctly outlined in current regulations, they are governed by the same principles as their non-deuterated counterparts.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical, including investigational compounds like this compound, must adhere to federal, state, and local regulations.[1][2] The primary goal is to prevent the contamination of water supplies and soil.[1] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[1][3][4]
Key considerations for the disposal of this compound involve determining if the waste is classified as hazardous, understanding the regulations for controlled substances if applicable, and following the proper procedures for collection, storage, and final disposal.[3][5]
Step-by-Step Disposal Protocol for this compound
1. Waste Characterization and Segregation:
The first critical step is to determine if the this compound waste is hazardous. While Acetazolamide itself is not typically listed as a hazardous waste, this assessment should be made based on its characteristics and any solvents or other chemicals it may be mixed with. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, it should still not be disposed of in a sewer system.[5] It should be collected for disposal in a solid waste landfill or via incineration, in accordance with state and local regulations.[5]
-
Hazardous Pharmaceutical Waste: If the waste meets the criteria for hazardous waste (e.g., due to ignitability, corrosivity, reactivity, or toxicity), it must be managed under RCRA guidelines.[3][5] This typically involves incineration at a permitted hazardous waste facility.[3][5]
2. Collection and Storage of this compound Waste:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
For trace amounts, such as on weighing paper or contaminated personal protective equipment (PPE), collect these items in a designated pharmaceutical waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste" (if applicable) and the chemical contents.
-
-
Empty Containers:
-
Empty containers that held this compound should be managed according to your institution's policy. In many cases, if the container is "RCRA empty" (all contents removed that can be by normal means), it can be disposed of in the regular trash after defacing the label to protect proprietary information.
-
3. Accidental Spill Cleanup:
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Minimize the inhalation of dust.[2]
-
Wear Appropriate PPE: This includes gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2][6]
-
Contain the Spill: Prevent the powder or liquid from spreading.
-
Clean-up:
-
Decontaminate the Area: Clean the spill area thoroughly.[2][6]
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
4. Final Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for arranging the final disposal of chemical waste.[7] They will have established procedures with licensed waste management vendors.
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste to prevent environmental contamination.[3][4][8]
Regulatory and Safety Data Summary
| Parameter | Guideline/Regulation | Source |
| Governing Agencies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Authorities | [1][3] |
| Primary Federal Law | Resource Conservation and Recovery Act (RCRA) | [1][4] |
| Prohibited Disposal Methods | Flushing down the toilet or drain (unless specifically instructed and not classified as hazardous waste) | [1][3][9] |
| Recommended Disposal Method | Incineration at a licensed facility, especially for hazardous pharmaceutical waste. | [3][4][5] |
| Spill Cleanup | Collect in a suitable container for disposal; avoid dust generation. | [2] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. vionausa.com [vionausa.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. dea.gov [dea.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Acetazolamide-d3
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Acetazolamide-d3. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of this compound.
This compound, a deuterated analog of the carbonic anhydrase inhibitor Acetazolamide, requires careful handling due to its potent pharmacological activity. While deuteration does not alter the fundamental chemical hazards of the molecule, it underscores the need for meticulous laboratory practices to prevent exposure and maintain isotopic purity. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan.
Essential Personal Protective Equipment (PPE)
The primary routes of exposure to this compound in a laboratory setting are inhalation of airborne particles and dermal contact. Therefore, a multi-layered PPE approach is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A fit-tested N95 respirator is the minimum requirement when handling the solid compound. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[1][2] | Prevents inhalation of fine particles of the potent compound. |
| Hand Protection | Double gloving with powder-free nitrile gloves is required.[3][4] Gloves should be changed every 30-60 minutes or immediately if contaminated.[2] | Provides a robust barrier against dermal absorption. Double gloving minimizes the risk of exposure if the outer glove is breached. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn.[1] | Protects the eyes from dust particles and potential splashes of solutions containing this compound. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area.[2] | Prevents the tracking of contaminants out of the work area. |
Operational Plan: A Step-by-Step Guide
A systematic approach is crucial for the safe handling of this compound from receipt to experimental use. All handling of the solid compound should occur within a designated area, preferably in a chemical fume hood or a glove box to minimize exposure.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in its original, tightly sealed, light-protecting container.[5] To maintain chemical and isotopic integrity, store at a reduced temperature, such as 2-8°C or frozen, as recommended by the manufacturer.[6] The storage area should be secure and clearly labeled.
-
Inert Atmosphere: For long-term storage, consider keeping the container in a desiccator with an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and hydrogen-deuterium exchange with atmospheric moisture.[7]
-
Equilibration: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation from forming inside the vial upon opening.[6]
Weighing and Solution Preparation
-
Designated Area: All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (glove box).
-
Minimize Dust: Handle the solid powder gently to minimize dust generation. Use appropriate tools, such as a micro-spatula.
-
Weighing: Weigh the desired amount of this compound in a tared, sealed container.
-
Dissolution: To dissolve, slowly add the solvent to the solid to avoid splashing. Keep the container covered as much as possible during this process.
Experimental Use
-
Aseptic Technique: Use standard aseptic techniques to prevent contamination of the compound and the experiment.
-
Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use a spill kit appropriate for chemical hazards and follow established institutional procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous pharmaceutical waste.[8][9][10]
-
Waste Segregation: Use separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused this compound powder, contaminated gloves, gowns, shoe covers, and other disposable labware.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips.
-
-
Container Types:
-
Hazardous solid waste should be collected in a designated, labeled hazardous waste container.
-
Hazardous liquid waste should be collected in a compatible, sealed, and labeled container.
-
Sharps should be placed in a designated sharps container.
-
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor, typically via incineration.[10] Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
